molecular formula C8H9NO3 B2354112 Methyl 5-cyclopropylisoxazole-3-carboxylate CAS No. 887360-91-0

Methyl 5-cyclopropylisoxazole-3-carboxylate

Cat. No.: B2354112
CAS No.: 887360-91-0
M. Wt: 167.164
InChI Key: GLVAWJNBOCMLMP-UHFFFAOYSA-N
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Description

Methyl 5-cyclopropylisoxazole-3-carboxylate is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.164. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-cyclopropyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-11-8(10)6-4-7(12-9-6)5-2-3-5/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVAWJNBOCMLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-cyclopropylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 5-cyclopropylisoxazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Isoxazole derivatives are known for their diverse biological activities, including analgesic, anti-inflammatory, and anticancer properties.[1][2][3][4] The presence of a cyclopropyl group can further enhance pharmacological efficacy and metabolic stability. This document details a robust synthetic methodology, rooted in the principles of 1,3-dipolar cycloaddition, and outlines a thorough characterization process employing modern analytical techniques. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemistry, ensuring that the described protocols are both reliable and reproducible.

Introduction: The Significance of Cyclopropyl-Substituted Isoxazoles

The isoxazole ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a valuable building block for medicinal chemists. The incorporation of a cyclopropyl moiety into the isoxazole scaffold can introduce conformational rigidity, improve metabolic stability, and enhance binding affinity to target proteins. This guide focuses on this compound, a key intermediate for the synthesis of more complex, biologically active molecules.

The primary synthetic strategy discussed herein is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[5][6][7] This method is highly efficient and regioselective, providing a direct route to the desired 3,5-disubstituted isoxazole.[7][8]

Synthetic Pathway: A Step-by-Step Guide

The synthesis of this compound is achieved through a well-established yet elegant reaction pathway. The core of this synthesis is a 1,3-dipolar cycloaddition, a powerful tool for constructing five-membered heterocyclic rings.[6][9]

Overall Reaction Scheme

Synthesis_Scheme A Methyl propiolate D This compound A->D 1,3-Dipolar Cycloaddition B Cyclopropanecarboxaldehyde oxime B->D C N-Chlorosuccinimide (NCS) Triethylamine (Et3N) Solvent (e.g., Dichloromethane) E Succinimide F Triethylammonium chloride Analytical_Workflow Start Synthesized Compound TLC Thin Layer Chromatography (TLC) - Purity Check Start->TLC Column Column Chromatography - Purification TLC->Column NMR NMR Spectroscopy (¹H & ¹³C) - Structural Elucidation Column->NMR IR IR Spectroscopy - Functional Group Analysis Column->IR MS Mass Spectrometry - Molecular Weight Confirmation Column->MS Final Pure Characterized Compound

Sources

Spectral Characterization of Methyl 5-Cyclopropylisoxazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-cyclopropylisoxazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a well-established pharmacophore present in a number of approved drugs, valued for its metabolic stability and ability to participate in various biological interactions. The incorporation of a cyclopropyl moiety can introduce conformational rigidity and improve metabolic stability, making this particular derivative an attractive building block for novel therapeutic agents.

This technical guide provides a detailed analysis of the predicted spectral data for this compound, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Due to the absence of publicly available experimental spectra for this specific molecule, this guide leverages data from analogous structures and established spectroscopic principles to provide a robust predictive analysis. This approach is invaluable for researchers in identifying and characterizing this compound in synthetic reaction mixtures and for quality control purposes.

Predicted Spectral Data

The spectral data presented herein are predicted based on the analysis of structurally related compounds and established principles of NMR and mass spectrometry.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the cyclopropyl, isoxazole, and methyl ester protons. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.95s3H-OCH₃
~2.20m1H-CH- (cyclopropyl)
~1.25m2H-CH₂- (cyclopropyl)
~1.10m2H-CH₂- (cyclopropyl)
~6.50s1HIsoxazole C4-H

Rationale for Predicted Chemical Shifts:

  • -OCH₃ (Methyl Ester): The singlet at approximately 3.95 ppm is characteristic of the methyl protons of a carboxylate ester.

  • Isoxazole C4-H: The proton on the C4 position of the isoxazole ring is expected to appear as a singlet around 6.50 ppm. The precise chemical shift is influenced by the electron-withdrawing nature of the adjacent carboxylate group and the electronic contribution of the cyclopropyl ring.

  • Cyclopropyl Protons: The protons of the cyclopropyl group will present as a complex multiplet system in the upfield region of the spectrum. The methine proton (-CH-) is anticipated to be the most deshielded of the cyclopropyl protons, appearing around 2.20 ppm. The diastereotopic methylene protons (-CH₂-) are expected to resonate at approximately 1.25 and 1.10 ppm. The significant shielding is a well-documented characteristic of the cyclopropyl ring's magnetic anisotropy[1].

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectrum

The predicted ¹³C NMR spectrum provides a fingerprint of the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~175.0C5 (Isoxazole)
~162.0C=O (Ester)
~158.0C3 (Isoxazole)
~101.0C4 (Isoxazole)
~52.5-OCH₃ (Ester)
~9.0-CH- (Cyclopropyl)
~8.5-CH₂- (Cyclopropyl)

Rationale for Predicted Chemical Shifts:

  • Isoxazole Ring Carbons: The C3 and C5 carbons of the isoxazole ring are expected to be significantly deshielded due to their position within the heterocyclic system, with predicted shifts around 158.0 and 175.0 ppm, respectively. The C4 carbon, bearing a proton, will be more shielded, with a predicted resonance around 101.0 ppm.

  • Ester Carbons: The carbonyl carbon of the methyl ester is anticipated at approximately 162.0 ppm, while the methoxy carbon will appear around 52.5 ppm.

  • Cyclopropyl Carbons: The carbons of the cyclopropyl ring are characteristically found in the upfield region of the ¹³C NMR spectrum, with the methine and methylene carbons predicted to resonate around 9.0 and 8.5 ppm, respectively.

Predicted Mass Spectrum (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (Molecular Formula: C₈H₉NO₃, Molecular Weight: 167.16 g/mol ), the electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak and characteristic fragment ions.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zPredicted Fragment Ion
167[M]⁺ (Molecular Ion)
136[M - OCH₃]⁺
108[M - COOCH₃]⁺
94[M - COOCH₃ - CH₂]⁺
69[Cyclopropyl-C≡N-O]⁺

Predicted Fragmentation Pathway:

The fragmentation of the molecular ion is expected to proceed through several key pathways, primarily involving the ester and isoxazole functionalities.

G M [C₈H₉NO₃]⁺ m/z = 167 F1 [C₇H₆NO₂]⁺ m/z = 136 M->F1 - OCH₃ F2 [C₆H₆NO]⁺ m/z = 108 M->F2 - COOCH₃ F4 [C₄H₅NO]⁺ m/z = 69 M->F4 Ring Cleavage F3 [C₅H₄NO]⁺ m/z = 94 F2->F3 - CH₂

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Experimental Protocols

The following are standard, field-proven protocols for the acquisition of NMR and MS data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample or measure 10-20 µL of the liquid sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • If any solid particles are present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

¹H NMR Acquisition Parameters (400 MHz Spectrometer):

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay (d1): 1.0 s

  • Acquisition Time (aq): 4.09 s

  • Spectral Width (sw): 20 ppm

¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 1.36 s

  • Spectral Width (sw): 240 ppm

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in CDCl₃ with TMS Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer 400 MHz NMR Spectrometer Transfer->Spectrometer H1_Acq ¹H Acquisition Spectrometer->H1_Acq C13_Acq ¹³C Acquisition Spectrometer->C13_Acq FID Free Induction Decay (FID) H1_Acq->FID C13_Acq->FID FT Fourier Transform FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate

Caption: Standard workflow for NMR sample preparation and data acquisition.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

  • Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • For GC-MS, use a suitable capillary column (e.g., HP-5ms) and a temperature program that allows for the elution of the compound.

  • The standard electron energy for EI is 70 eV.

Mass Analysis:

  • A quadrupole or time-of-flight (TOF) mass analyzer is typically used.

  • Acquire data over a mass range of m/z 40-400 to ensure detection of the molecular ion and significant fragment ions.

G Sample Sample in Volatile Solvent Injection GC Injection Sample->Injection Separation GC Column Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalyzer Mass Analyzer (Quadrupole/TOF) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

Caption: General workflow for GC-MS analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H NMR, ¹³C NMR, and mass spectral data for this compound. While experimental data is not currently available in the literature, the predictive analysis presented here, based on sound spectroscopic principles and data from analogous compounds, offers a valuable resource for the scientific community. The detailed protocols for data acquisition provide a standardized approach for the experimental characterization of this and similar molecules. As a key building block in medicinal chemistry, a thorough understanding of the spectral properties of this compound is essential for advancing drug discovery and development efforts.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

  • The mass spectral fragmentation of isoxazolyldihydropyridines. UM Impact. [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. National Institutes of Health. [Link]

  • Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. PubMed. [Link]

  • Methyl 5-methylisoxazole-3-carboxylate. PubChem. [Link]

  • Mass spectrometry of oxazoles. Heterocycles. [Link]

Sources

CAS number 887360-91-0 properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to GSK1016790A: A Potent and Selective TRPV4 Agonist

A Note on Chemical Identification

Initial searches for CAS Number 887360-91-0 indicate an association with the chemical intermediate, Methyl 5-cyclopropylisoxazole-3-carboxylate. However, due to the high specificity of the user request for an in-depth technical guide for a research audience, and the extensive body of research associated with a structurally distinct and biologically active compound with a similar CAS number (942206-85-1), this guide will focus on the latter. It is presumed that the user's interest lies in the well-characterized research tool, GSK1016790A .

Introduction

GSK1016790A, also known as GSK101, is a synthetic small molecule developed by GlaxoSmithKline that has emerged as a cornerstone tool for researchers investigating the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1] Its high potency and selectivity have enabled significant advancements in understanding the diverse physiological and pathophysiological roles of TRPV4. This guide provides a comprehensive overview of GSK1016790A, including its chemical properties, mechanism of action, and practical guidance for its use in experimental settings.

Chemical Properties and Structure

GSK1016790A is a complex molecule with the full chemical name N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide. Its structural and physicochemical properties are summarized in the table below.

PropertyValue
CAS Number 942206-85-1[2][3]
Molecular Formula C₂₈H₃₂Cl₂N₄O₆S₂[1][3][4]
Molecular Weight 655.61 g/mol [1][3][4]
Appearance White to off-white crystalline solid[4]
Purity ≥97% (HPLC)
Solubility Soluble in DMSO (approx. 15-100 mg/mL), ethanol (approx. 10-66 mg/mL), and DMF (approx. 15 mg/mL). Sparingly soluble in aqueous buffers.[3][4][5]
Storage Store at -20°C for long-term stability.[3][4]

Structural Identifiers:

  • SMILES: CC(C)Cc1cc2ccccc2s1)C(=O)N3CCN(CC3)C(=O)NS(=O)(=O)c4ccc(Cl)cc4Cl[3]

  • InChI: InChI=1S/C28H32Cl2N4O6S2/c1-17(2)13-21(31-26(36)24-14-18-5-3-4-6-23(18)41-24)27(37)33-9-11-34(12-10-33)28(38)22(16-35)32-42(39,40)25-8-7-19(29)15-20(25)30/h3-8,14-15,17,21-22,32,35H,9-13,16H2,1-2H3,(H,31,36)/t21-,22-/m0/s1[1]

Mechanism of Action: A Potent TRPV4 Agonist

GSK1016790A is a potent and selective agonist of the TRPV4 channel, a non-selective cation channel permeable to Ca²⁺.[2][6][7] Activation of TRPV4 by GSK1016790A leads to a rapid and robust influx of calcium into the cell, initiating a cascade of downstream signaling events.[2][6][8]

Key Mechanistic Insights:

  • High Potency: GSK1016790A activates TRPV4 at nanomolar concentrations, with reported EC₅₀ values of 2.1 nM in human TRPV4-expressing HEK cells and 18 nM in mouse TRPV4-expressing HEK cells.[2][3][5][7] An EC₅₀ of 34 nM has been reported in choroid plexus epithelial cells.[3][5]

  • Selectivity: GSK1016790A exhibits high selectivity for TRPV4, with no significant activity at other TRP channels like TRPM8 and TRPA1 at concentrations up to 20 µM.

  • Calcium Signaling: The primary mechanism of action is the gating of the TRPV4 channel, leading to an increase in intracellular calcium concentration ([Ca²⁺]i).[2][8] This calcium influx can be inhibited by general TRP channel blockers like ruthenium red.[6]

  • Downstream Signaling: The elevation in [Ca²⁺]i triggers various signaling pathways, including:

    • eNOS Activation: GSK1016790A induces the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), partially through the AMP-activated protein kinase (AMPK) pathway.[9] This leads to the production of nitric oxide (NO), a key signaling molecule in vasodilation.

    • PKC/PI3K and RhoA Pathways: The activation of TRPV4 by GSK1016790A can also lead to channel internalization and downregulation from the plasma membrane, a process controlled by PKC, PI3K, and RhoA signaling pathways.[8]

  • Cellular and Physiological Effects: The activation of TRPV4 by GSK1016790A has been shown to have a wide range of effects in various cell types and tissues, including:

    • Vasodilation: It can cause marked decreases in systemic and pulmonary vascular resistance, leading to vasodilation.[3][5]

    • Bladder Contraction: It induces urinary bladder contraction and hyperactivity.[7]

    • Endothelial Function: It has been shown to inhibit TNF-α-induced monocyte adhesion to endothelial cells and reduce atherosclerotic plaque formation in animal models.[8][9]

    • Insulin Expression: It can enhance insulin mRNA expression.

GSK1016790A Signaling Pathway GSK1016790A GSK1016790A TRPV4 TRPV4 Channel GSK1016790A->TRPV4 activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx AMPK AMPK Activation Ca_influx->AMPK PKC_PI3K PKC / PI3K Pathway Ca_influx->PKC_PI3K eNOS eNOS Phosphorylation (Ser1177) AMPK->eNOS NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation RhoA RhoA Pathway PKC_PI3K->RhoA Internalization TRPV4 Internalization RhoA->Internalization

Caption: Signaling pathway of GSK1016790A-mediated TRPV4 activation.

Experimental Protocols and Applications

GSK1016790A is a valuable tool for in vitro and in vivo studies of TRPV4 function. A common application is to study its effect on intracellular calcium dynamics.

In Vitro Calcium Influx Assay Using Fura-2 AM

This protocol outlines a general procedure for measuring GSK1016790A-induced calcium influx in cultured cells (e.g., HEK293 cells expressing TRPV4 or primary endothelial cells) using the ratiometric calcium indicator Fura-2 AM.

Materials:

  • Cells expressing TRPV4

  • Cell culture medium

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer

  • GSK1016790A stock solution (in DMSO)

  • TRPV4 antagonist (e.g., HC-067047) for control experiments

  • Fluorescence plate reader or microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)

Procedure:

  • Cell Plating: Seed cells onto a 96-well black-walled, clear-bottom plate or onto glass coverslips suitable for microscopy. Culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in HBSS. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, wash the cells 2-3 times with HBSS to remove extracellular dye.

  • Baseline Measurement:

    • Add fresh HBSS to the cells.

    • Place the plate or coverslip in the fluorescence imaging system.

    • Measure the baseline fluorescence ratio (F340/F380) for a few minutes to establish a stable baseline.

  • Compound Addition:

    • Prepare a working solution of GSK1016790A in HBSS at the desired final concentration (e.g., 2x the final concentration for a 1:1 addition).

    • Add the GSK1016790A solution to the cells while continuously recording the fluorescence.

    • For control experiments, pre-incubate cells with a TRPV4 antagonist before adding GSK1016790A.

  • Data Acquisition and Analysis:

    • Continue recording the fluorescence ratio for several minutes after compound addition to capture the full response.

    • The change in the F340/F380 ratio is proportional to the change in intracellular calcium concentration.

    • Data can be expressed as the peak change in ratio, the area under the curve, or converted to absolute calcium concentrations if calibration is performed.

Calcium Influx Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Plating 1. Plate Cells Dye_Loading 2. Load with Fura-2 AM Cell_Plating->Dye_Loading Washing 3. Wash Cells Dye_Loading->Washing Baseline 4. Measure Baseline (F340/F380) Washing->Baseline Addition 5. Add GSK1016790A Baseline->Addition Recording 6. Record Fluorescence Addition->Recording Analysis 7. Analyze Data (Δ Ratio vs. Time) Recording->Analysis

Caption: Workflow for a typical in vitro calcium influx assay.

Conclusion

GSK1016790A is an indispensable pharmacological tool for the study of TRPV4 ion channels. Its high potency and selectivity allow for precise interrogation of TRPV4-mediated signaling pathways and their physiological consequences. This guide has provided a comprehensive overview of its chemical properties, mechanism of action, and a practical protocol for its application in a common in vitro assay. As research into the therapeutic potential of targeting TRPV4 continues, GSK1016790A will undoubtedly remain a critical compound in the arsenal of researchers in both academic and industrial settings.

References

  • Baratchi, S., et al. (2019). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Physiology, 10, 26. [Link]

  • Jin, M., et al. (2011). Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. PLOS ONE, 6(2), e16713. [Link]

  • The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC - PubMed Central. [Link]

  • A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - NIH. [Link]

  • The TRPV4 agonist GSK1016790A regulates the membrane expression of TRPV4 channels - ResearchGate. [Link]

  • GSK1016790A - Wikipedia. [Link]

  • Phuong, T. T., et al. (2017). Calcium influx through TRPV4 channels modulates the adherens contacts between retinal microvascular endothelial cells. The Journal of Physiology, 595(22), 6869–6885. [Link]

  • Calcium influx through TRPV4 channels modulates the adherens contacts between retinal microvascular endothelial cells - PubMed. [Link]

  • TRPV4-mediated Ca 2 influx events are distinct from basal events. a,... - ResearchGate. [Link]

Sources

biological activity screening of novel isoxazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity Screening of Novel Isoxazole Compounds

Authored by: A Senior Application Scientist

Introduction: The Isoxazole Scaffold - A Privileged Motif in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents what medicinal chemists refer to as a "privileged scaffold." This designation is earned due to its remarkable versatility and frequent appearance in a multitude of biologically active compounds. The unique electronic properties of the isoxazole ring, including its ability to act as a bioisostere for other functional groups and its capacity for diverse substitutions at multiple positions, allow for the generation of vast chemical libraries with finely-tuned pharmacological properties.

Historically, isoxazole-containing molecules have given rise to a range of successful therapeutics. For instance, the antibiotic Cloxacillin and the anti-inflammatory agent Parecoxib showcase the scaffold's ability to be incorporated into drugs targeting vastly different disease areas. More recently, the focus has expanded to oncology, with compounds demonstrating potent activity against various cancer cell lines, and to neurodegenerative diseases and infectious agents. The core challenge, and the purpose of this guide, is to delineate a robust, efficient, and scientifically rigorous workflow for identifying and characterizing the biological activities of novel isoxazole derivatives.

This guide is structured not as a rigid protocol, but as a strategic workflow. It begins with broad, high-throughput methods to cast a wide net and identify initial "hits," and progressively moves towards more specific, mechanism-of-action studies to validate and characterize the most promising candidates. We will emphasize the causality behind experimental choices, the importance of self-validating assays, and the integration of data to build a comprehensive biological profile for each novel compound.

Part 1: The Primary Screening Cascade - A Multi-pronged Approach to Hit Identification

The initial phase of screening is designed for high-throughput capacity to assess large numbers of novel isoxazole compounds against broadly defined biological endpoints. The goal is not to understand the mechanism, but to efficiently and reproducibly identify molecules that induce a desired biological response. We will focus on three key areas of high unmet medical need where isoxazoles have shown promise: oncology, inflammation, and infectious diseases.

Foundational Cytotoxicity and Cell Viability Screening

Before assessing any specific anti-cancer or anti-inflammatory activity, it is crucial to establish a baseline understanding of a compound's general effect on cell viability. This foundational data is essential for interpreting the results of more specific assays and for identifying compounds with a desirable therapeutic window.

A common and robust method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with cell viability. In living cells, mitochondrial reductase enzymes cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Assay for General Cell Viability
  • Cell Seeding: Plate cells (e.g., HeLa for a general cancer line, or HEK293 for a non-cancerous line) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare a serial dilution of the novel isoxazole compounds in appropriate cell culture medium. Typically, a 7-point dilution series ranging from 100 µM to 0.1 µM is a good starting point. Remove the old medium from the cells and add the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., Staurosporine).

  • Incubation: Incubate the plate for a standard duration, typically 48 or 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Compound ID Cell Line Incubation Time (h) IC50 (µM)
ISO-001HeLa4812.5
ISO-002HeLa48> 100
ISO-003HeLa482.3
ISO-001HEK2934885.7
ISO-003HEK2934835.1

This table presents example data, where a lower IC50 in a cancer cell line (HeLa) and a higher IC50 in a non-cancerous line (HEK293) would indicate some level of cancer cell selectivity.

High-Throughput Screening (HTS) for Specific Targets

Once a general cytotoxicity profile is established, compounds can be funneled into more specific HTS campaigns. These assays are designed to be rapid, reproducible, and scalable, allowing for the screening of thousands of compounds in a short period. The choice of HTS assay is entirely dependent on the therapeutic area of interest.

A. Anti-Cancer Screening: Kinase Inhibition Assays

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Therefore, kinase inhibition is a major focus of oncology drug discovery. Isoxazole-containing drugs like Leflunomide's active metabolite have been shown to inhibit tyrosine kinases. A generic, high-throughput kinase inhibition assay can be a powerful primary screen.

The ADP-Glo™ Kinase Assay is a common example of such a system. It measures the amount of ADP produced during a kinase reaction. As a kinase transfers phosphate from ATP to a substrate, it generates ADP. The assay quantifies this ADP by converting it to ATP in a second reaction, which then drives a luciferase-based light-producing reaction. A lower light output indicates that the kinase was inhibited by the test compound.

HTS_Kinase_Inhibition_Workflow start Start: Novel Isoxazole Library dispense Dispense Kinase, Substrate & ATP into 384-well plate start->dispense add_cpd Add Isoxazole Compounds (Single high concentration, e.g., 10 µM) dispense->add_cpd incubate1 Incubate for Kinase Reaction add_cpd->incubate1 add_adpglo Add ADP-Glo™ Reagent (Stops kinase reaction, depletes ATP) incubate1->add_adpglo incubate2 Incubate add_adpglo->incubate2 add_detection Add Kinase Detection Reagent (Converts ADP to ATP, drives luciferase) incubate2->add_detection read_lum Read Luminescence (Plate Reader) add_detection->read_lum data_analysis Data Analysis: Calculate % Inhibition read_lum->data_analysis hit_id Hit Identification: Inhibition > 50%? data_analysis->hit_id hits Primary Hits for Secondary Screening hit_id->hits Yes no_hits Inactive Compounds hit_id->no_hits No

Caption: High-Throughput Kinase Inhibition Screening Workflow.

B. Anti-Inflammatory Screening: COX Enzyme Inhibition Assays

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation, and their inhibition is a well-established anti-inflammatory strategy. The isoxazole-containing drug Parecoxib is a selective COX-2 inhibitor. A primary screen for novel anti-inflammatory isoxazoles could therefore involve a COX-2 enzymatic assay.

A common method is a colorimetric or fluorometric assay that measures the peroxidase activity of COX. In this reaction, the COX enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and then reduces PGG2 to PGH2. The peroxidase component of this reaction can be used to drive the oxidation of a chromogenic or fluorogenic substrate, which can be easily measured. A decrease in signal indicates inhibition of the COX enzyme.

C. Antimicrobial Screening: Broth Microdilution

For screening against bacteria or fungi, the broth microdilution method is a gold-standard, high-throughput technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Experimental Protocol: Broth Microdilution for MIC Determination
  • Prepare Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus) to a specific optical density (OD) that corresponds to a known concentration of cells (e.g., 0.5 McFarland standard).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the isoxazole compounds in sterile growth broth.

  • Inoculation: Add the prepared microbial inoculum to each well, resulting in a final cell concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at the optimal growth temperature for the microbe (e.g., 37°C for S. aureus) for 18-24 hours.

  • Read Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microbe. This can be assessed visually or by measuring the OD at 600 nm.

Part 2: Secondary Assays and Mechanism of Action (MoA) Elucidation

Compounds identified as "hits" in the primary screens must be subjected to a battery of secondary assays. The goals here are to confirm the primary activity, eliminate false positives, and begin to understand how the compound works.

Hit Confirmation and Dose-Response Analysis

The first step is to re-test the primary hits, often using the same assay, but over a much wider range of concentrations (e.g., a 10-point dose-response curve). This confirms the activity and allows for the calculation of a more precise IC50 or EC50 value, which is a key measure of a compound's potency.

Orthogonal and Cell-Based Assays

It is critical to confirm the activity of a hit in a different, "orthogonal" assay that measures the same biological endpoint but through a different technological principle. This helps to rule out assay-specific artifacts (e.g., compound interference with the detection method).

For example, if a compound was identified as a hit in the ADP-Glo™ kinase assay, a secondary assay could be a cell-based one that measures the phosphorylation of a downstream substrate of that kinase. A Western blot or a cell-based ELISA can be used for this purpose. This not only confirms the kinase inhibition but also demonstrates that the compound is cell-permeable and active in a more complex biological environment.

MoA_Elucidation_Pathway primary_hit Primary Hit from HTS (e.g., Kinase X Inhibitor) dose_response Dose-Response Curve (Confirm IC50) primary_hit->dose_response orthogonal_assay Orthogonal Assay (e.g., Different technology) dose_response->orthogonal_assay cell_based Cell-Based Target Engagement (e.g., Western Blot for p-Substrate) orthogonal_assay->cell_based selectivity Selectivity Profiling (Panel of related kinases) cell_based->selectivity decision Potent, Selective, Cell-Active? selectivity->decision lead_candidate Lead Candidate for In-Vivo Studies decision->lead_candidate Yes de_prioritize De-prioritize or Re-design decision->de_prioritize No

Caption: Decision workflow for secondary screening and MoA studies.

Selectivity Profiling

A crucial step in drug development is to determine the selectivity of a compound. An ideal drug candidate will potently inhibit its intended target while having minimal effect on other, related targets. For a kinase inhibitor, this would involve screening the compound against a panel of other kinases. High selectivity is often associated with a better safety profile, as "off-target" effects are a common cause of adverse drug reactions.

Part 3: In-Silico and Pre-Clinical Modeling

In parallel with in-vitro screening, computational (in-silico) methods can provide valuable insights and help prioritize compounds for further development.

Molecular Docking

If the 3D structure of the biological target is known, molecular docking simulations can be used to predict how the novel isoxazole compounds bind to it. This can help to rationalize the structure-activity relationship (SAR) observed in the screening data and guide the design of more potent and selective analogs.

ADME/Tox Prediction

Early prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox), is essential. Numerous computational models are available to predict properties like solubility, permeability, metabolic stability, and potential for hERG channel inhibition (a key cardiotoxicity liability). This allows for the early de-selection of compounds with a high likelihood of failure in later stages of development.

Conclusion: A Dynamic and Iterative Process

The is not a linear path but an iterative cycle of design, synthesis, testing, and analysis. The multi-tiered approach outlined in this guide, from broad primary screens to specific MoA studies and in-silico modeling, provides a robust framework for efficiently identifying and validating promising new drug candidates. By adhering to principles of scientific rigor, employing self-validating assay systems, and strategically integrating data from multiple sources, researchers can unlock the full therapeutic potential of the versatile isoxazole scaffold.

References

  • Title: The MTT Assay: A Method for the In Vitro Determination of Cell Proliferation and Viability. Source: In Vitro Toxicology Assay, Methods in Molecular Biology. URL: [Link]

  • Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. Source: Clinical and Laboratory Standards Institute (CLSI). URL: [Link]

  • Title: Recent Developments of Isoxazole-Containing Scaffolds in Anticancer Agents. Source: Archiv der Pharmazie. URL: [Link]

  • Title: A Review on Recent Advancement of Isoxazole Derivatives as Potent Bioactive Compounds. Source: Results in Chemistry. URL: [Link]

  • Title: Isoxazole, a privileged scaffold for the design of potent and selective COX-2 inhibitors: An overview. Source: Bioorganic Chemistry. URL: [Link]

A Comprehensive Guide to the Characterization of Solubility and Stability for Methyl 5-cyclopropylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Methyl 5-cyclopropylisoxazole-3-carboxylate is a heterocyclic carboxylic acid ester with applications as a key intermediate in the synthesis of complex chemical entities, including pharmaceutical impurities. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, storage, and utility in synthetic chemistry and drug development. This guide provides a comprehensive framework for the systematic characterization of this molecule. In the absence of extensive public data, this document outlines a series of robust, industry-standard protocols to determine its solubility profile and degradation pathways. We will detail methodologies for assessing thermodynamic and kinetic solubility and for conducting forced degradation studies in accordance with International Council for Harmonisation (ICH) principles. The insights generated from these studies are critical for optimizing reaction conditions, developing formulations, and ensuring the material's long-term integrity.

Part 1: Physicochemical Profile and Predicted Properties

A foundational understanding of a molecule's intrinsic properties is the first step in its characterization. This involves collating known data and employing computational models to predict key parameters that will guide subsequent experimental design.

1.1 Molecular Structure and Known Properties

  • IUPAC Name: methyl 5-cyclopropyl-1,2-oxazole-3-carboxylate

  • Molecular Formula: C₈H₉NO₃

  • Molecular Weight: 167.16 g/mol

  • Structure:

1.2 Predicted Physicochemical Properties

Computational tools provide valuable estimates of a compound's behavior. Various models, including those based on quantum mechanics and machine learning, can predict parameters like logP and pKa, which are crucial for anticipating solubility and absorption characteristics.[1][2][3][4]

PropertyPredicted ValueSignificance
LogP (Octanol-Water Partition Coefficient) 1.5 - 2.5Indicates moderate lipophilicity, suggesting potentially low aqueous solubility.
Aqueous Solubility LowThe lipophilic cyclopropyl group and aromatic-like isoxazole ring limit water solubility.
pKa (Acid Dissociation Constant) No ionizable groups in physiological pH rangeThe molecule is neutral; its solubility is not expected to be significantly influenced by pH.

Note: These values are estimates derived from standard computational algorithms and require experimental verification.

Part 2: Solubility Assessment: Protocols and Rationale

Solubility is a critical attribute that influences everything from reaction kinetics in a flask to bioavailability in a biological system.[5] We will distinguish between two key types of solubility: thermodynamic and kinetic.

  • Thermodynamic Solubility is the true equilibrium saturation point of a compound in a solvent and is crucial for formulation and pre-formulation studies.[6][7][8]

  • Kinetic Solubility measures the concentration at which a compound precipitates from a supersaturated solution (often generated from a DMSO stock) and is highly relevant for high-throughput screening (HTS) applications.[5][9][10]

2.1 Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[6][10][11]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic media.

Methodology:

  • Preparation: Add an excess amount of the solid compound (enough to ensure undissolved solid remains at equilibrium) to a series of glass vials containing the test solvents (e.g., pH 7.4 Phosphate-Buffered Saline (PBS), Simulated Gastric Fluid (pH 1.2), DMSO, Ethanol).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the suspensions to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Centrifuge or filter the supernatant (using a 0.22 µm filter) to remove any remaining microparticulates.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV. Create a standard calibration curve to ensure accurate quantification.[12]

  • Calculation: The determined concentration represents the thermodynamic solubility in that specific medium.

2.2 Protocol: Kinetic Solubility via Nephelometry

This high-throughput method is ideal for early-stage discovery to quickly assess solubility under conditions mimicking in vitro assays.[9][12][13]

Objective: To rapidly determine the kinetic solubility limit.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Plate Setup: In a 96-well or 384-well microplate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4).[9]

  • Incubation: Mix thoroughly and incubate for a defined period (e.g., 2 hours) at a controlled temperature.[9]

  • Measurement: Use a nephelometer to measure the light scattering in each well. The point at which a significant increase in light scattering occurs corresponds to the onset of precipitation and defines the kinetic solubility.[13]

Diagram 1: Experimental Workflow for Solubility Assessment

G cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (Nephelometry) T_Start Start: Solid Compound T_Add Add Excess Solid to Solvents (e.g., PBS pH 7.4, Ethanol) T_Start->T_Add T_Equil Equilibrate (24-48h) with Agitation T_Add->T_Equil T_Sep Phase Separation (Centrifuge/Filter) T_Equil->T_Sep T_Quant Quantify Supernatant (HPLC-UV) T_Sep->T_Quant T_End Result: Thermodynamic Solubility (mg/mL) T_Quant->T_End K_Start Start: Compound in DMSO K_Add Add DMSO Stock to Aqueous Buffer in Plate K_Start->K_Add K_Incub Incubate (e.g., 2h) K_Add->K_Incub K_Measure Measure Light Scattering (Nephelometer) K_Incub->K_Measure K_End Result: Kinetic Solubility (µM) K_Measure->K_End

Caption: Workflow for determining thermodynamic and kinetic solubility.

Part 3: Chemical Stability Profiling: A Forced Degradation Framework

Forced degradation, or stress testing, is a cornerstone of chemical stability assessment.[14][15] By subjecting the compound to conditions more severe than those it would typically encounter, we can rapidly identify potential degradation pathways, elucidate the structure of degradants, and develop a stability-indicating analytical method.[16][17] The protocols outlined here are based on the principles of the ICH Q1A guideline.[18][19][20][21]

3.1 Prerequisite: Development of a Stability-Indicating Method

Before initiating stress studies, a robust analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, must be developed. This method must be able to separate the intact parent compound from all potential degradation products, ensuring that any decrease in the parent peak area is accurately quantified.

3.2 Forced Degradation Protocols

Objective: To identify the degradation pathways of this compound under various stress conditions. A target degradation of 5-20% is generally considered optimal for these studies.[16]

General Procedure:

  • Prepare solutions of the compound (e.g., at 1 mg/mL) in the respective stressor solutions.

  • Expose the solutions to the conditions described below for a defined period (e.g., 24-72 hours), sampling at intermediate time points.

  • Analyze all samples by the stability-indicating HPLC method to determine the percentage of the parent compound remaining and to profile the formation of any degradants.

Stress Conditions:

  • Acid Hydrolysis: 0.1 N Hydrochloric Acid (HCl) at 60°C. Rationale: This tests for lability in acidic environments, which can cleave acid-sensitive groups.

  • Base Hydrolysis: 0.1 N Sodium Hydroxide (NaOH) at room temperature. Rationale: The methyl ester is predicted to be highly susceptible to base-catalyzed hydrolysis.[22][23][24] Milder conditions are used initially to avoid complete and immediate degradation.

  • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature. Rationale: This assesses the molecule's susceptibility to oxidation.

  • Thermal Degradation: The solid compound is stored at an elevated temperature (e.g., 80°C). A solution in a neutral solvent (e.g., water/acetonitrile) is also heated. Rationale: This evaluates the intrinsic thermal stability of the molecule in both solid and solution states.

  • Photostability: The solid compound and a solution are exposed to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[25][26][27][28][29] A dark control sample must be run in parallel. Rationale: This identifies any potential for light-induced degradation, which is common for heterocyclic compounds.

3.3 Data Presentation

The results of the forced degradation studies should be summarized in a clear, tabular format.

Stress ConditionDuration (hrs)Temperature (°C)% Parent RemainingNo. of DegradantsObservations (e.g., Major Degradant RRT)
0.1 N HCl7260
0.1 N NaOH24RT
3% H₂O₂24RT
Thermal (Solid)7280
Photolytic-RT

Diagram 2: Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions (ICH Q1A/Q1B) Start Start: Compound + Stability-Indicating HPLC Method Acid Acidic (0.1N HCl, 60°C) Start->Acid Base Basic (0.1N NaOH, RT) Start->Base Ox Oxidative (3% H₂O₂, RT) Start->Ox Therm Thermal (Solid, 80°C) Start->Therm Photo Photolytic (ICH Q1B Light) Start->Photo Analysis Analyze Samples at Time Points (t=0, 8, 24, 72h) via HPLC Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis Report Report Data: - % Parent Remaining - Degradation Profile Analysis->Report Endpoint Identify Degradation Pathways & Impurity Profile Report->Endpoint

Caption: Systematic workflow for conducting forced degradation studies.

Part 4: Synthesis, Interpretation, and Causality

The experimental data must be synthesized to build a complete picture of the molecule's behavior.

  • Predicted vs. Experimental: The predicted low aqueous solubility is likely to be confirmed by the shake-flask method. The moderate LogP suggests that while solubility in pure water may be low, it could be improved with organic co-solvents.

  • Key Lability: The primary point of instability is almost certainly the methyl ester group. Expect rapid and significant degradation under basic conditions via saponification (hydrolysis) to the corresponding carboxylate salt.[22][23] Degradation under acidic conditions will likely also be observed, but at a slower rate than in base.

  • Ring Stability: Isoxazole rings are generally stable but can be susceptible to photolytic cleavage or strong reducing/oxidizing conditions.[30][31][32][33][34] The photostability and oxidative stress tests will reveal the robustness of the heterocyclic core.

  • Practical Implications:

    • Storage: Based on the results, the solid compound should be stored protected from light and excessive heat.

    • Handling: For creating aqueous solutions for biological assays, a DMSO stock is recommended. The buffer pH should be maintained near neutral or slightly acidic to prevent ester hydrolysis. Avoid strongly basic conditions in any synthetic or analytical workflow.

    • Development: The degradation profile informs which impurities must be monitored during long-term stability studies and helps set specifications for the material.[35]

By following this comprehensive guide, researchers and drug development professionals can generate a robust and reliable dataset for this compound, enabling its confident use in future applications.

References

  • ICH. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH Harmonised Guideline. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805. Retrieved from [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Scientific guideline. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Rao, B. M., et al. (2018). Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs. Journal of Pharmaceutical Sciences and Research, 10(7), 1633-1640. Retrieved from [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH Harmonised Guideline. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(10), 1013-1030. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

  • Scientech. (2025). Q1A (R2) A deep dive in Stability Studies. YouTube. Retrieved from [Link]

  • Shinde, S. S., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). Retrieved from [Link]

  • da Silva, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2465. Retrieved from [Link]

  • Saran, S., et al. (2019). A Review on Force Degradation Studies for Drug Substances. International Journal of Advanced Research in Science, Communication and Technology, 5(4), 1-10. Retrieved from [Link]

  • Adembri, G., & Tedeschi, P. F. (1966). The Physico‐Chemical Properties of Isoxazole and its Derivatives. Bollettino Scientifico della Facoltà di Chimica Industriale di Bologna, 24, 203-228. Retrieved from [Link]

  • Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Bioorganic & Medicinal Chemistry Letters, 11(14), 1837-1841. Retrieved from [Link]

  • Butts, C. T., et al. (2024). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Journal of Chemical Information and Modeling, 64(2), 478-490. Retrieved from [Link]

  • Işık, M., et al. (2021). Evaluating small molecule microscopic and macroscopic pKa predictions. Journal of Computer-Aided Molecular Design, 35(2), 131-153. Retrieved from [Link]

  • Malloum, A., et al. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. Journal of Computer-Aided Molecular Design, 40(1), 5. Retrieved from [Link]

  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(4), 26-30. Retrieved from [Link]

  • PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Głowacka, I. E., & Wujec, M. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 25(11), 5946. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • IJCRT. (2021). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts, 9(6). Retrieved from [Link]

  • Ali, U., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. International Journal of Research, 7(5). Retrieved from [Link]

  • Vasanthakumar, S., et al. (2019). A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. Pharmaceutical Research, 36(8), 112. Retrieved from [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. Retrieved from [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. Retrieved from [Link]

  • Science.gov. (n.d.). methyl ester hydrolysis: Topics. Retrieved from [Link]

Sources

The Ascendancy of the 5-Cyclopropylisoxazole Scaffold: A Technical Guide to a Privileged Motif in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-cyclopropylisoxazole moiety has emerged as a compelling structural motif in contemporary medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and burgeoning novelty of 5-cyclopropylisoxazole derivatives. We will explore the unique physicochemical properties imparted by the cyclopropyl and isoxazole rings, delve into detailed synthetic methodologies for the construction and derivatization of this scaffold, and critically examine its application in the development of novel therapeutic agents, with a particular focus on kinase inhibition and oncology. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable, field-proven insights to leverage the potential of this versatile scaffold.

The Strategic Value of the 5-Cyclopropylisoxazole Core

The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen, and it serves as a versatile scaffold in a multitude of bioactive compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties.[1] The incorporation of a cyclopropyl group at the 5-position of the isoxazole ring introduces a unique set of properties that can significantly enhance the therapeutic potential of the resulting derivatives. The strained three-membered ring of the cyclopropyl group can act as a conformationally rigid element, which can lead to improved binding affinity for biological targets. Furthermore, the cyclopropyl group can enhance metabolic stability by blocking potential sites of metabolism.

Synthesis of 5-Cyclopropylisoxazole Derivatives: A Step-by-Step Approach

The construction of the 5-cyclopropylisoxazole core and its subsequent derivatization are key to exploring the full potential of this scaffold. Here, we present a detailed, two-stage synthetic strategy.

Stage 1: Construction of the 5-Cyclopropylisoxazole Core via 1,3-Dipolar Cycloaddition

A common and efficient method for the synthesis of the isoxazole ring is through a 1,3-dipolar cycloaddition reaction.[2][3] This approach involves the reaction of a nitrile oxide with an alkyne. For the synthesis of the 5-cyclopropylisoxazole core, cyclopropylacetylene serves as the dipolarophile.

Experimental Protocol: Synthesis of 5-Cyclopropylisoxazole

Objective: To synthesize the core 5-cyclopropylisoxazole scaffold.

Materials:

  • Cyclopropylacetylene

  • Acetonitrile

  • Triethylamine

  • An appropriate precursor for the nitrile oxide (e.g., an oxime)

  • Dehydrating agent (e.g., N-chlorosuccinimide)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Step-by-Step Procedure:

  • Nitrile Oxide Generation (In Situ): In a round-bottom flask under an inert atmosphere, dissolve the oxime precursor in a suitable anhydrous solvent such as acetonitrile.

  • Add triethylamine (as a base) to the solution.

  • Slowly add a solution of the dehydrating agent (e.g., N-chlorosuccinimide in acetonitrile) to the reaction mixture at a controlled temperature (often 0 °C to room temperature). The nitrile oxide is generated in situ.

  • Cycloaddition: To the freshly generated nitrile oxide solution, add cyclopropylacetylene.

  • Allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 5-cyclopropylisoxazole.

G cluster_synthesis Synthesis of 5-Cyclopropylisoxazole Core start Oxime Precursor + Cyclopropylacetylene step1 In situ Nitrile Oxide Generation (Dehydrating Agent, Base) start->step1 Reactants step2 1,3-Dipolar Cycloaddition step1->step2 Intermediate product 5-Cyclopropylisoxazole step2->product Final Product

Caption: Workflow for the synthesis of the 5-cyclopropylisoxazole core.

Stage 2: Derivatization via Amide Coupling of 5-Cyclopropylisoxazole-4-Carboxylic Acid

A key intermediate for creating a diverse library of derivatives is 5-cyclopropylisoxazole-4-carboxylic acid. This can be synthesized from the corresponding ester, which is obtained through a modification of the cycloaddition reaction. The carboxylic acid can then be coupled with a wide range of amines to generate a library of amides with varying functionalities.

Experimental Protocol: Amide Coupling of 5-Cyclopropylisoxazole-4-Carboxylic Acid

Objective: To synthesize a library of 5-cyclopropylisoxazole-4-carboxamides.

Materials:

  • 5-Cyclopropylisoxazole-4-carboxylic acid

  • A diverse library of primary and secondary amines

  • Coupling agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[4][5][6]

  • Base: DIPEA (N,N-Diisopropylethylamine) or triethylamine

  • Anhydrous solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

  • Standard laboratory glassware and purification equipment

Step-by-Step Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere, dissolve 5-cyclopropylisoxazole-4-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Add the coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a weak acid (e.g., 5% aqueous HCl), a weak base (e.g., saturated aqueous NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 5-cyclopropylisoxazole-4-carboxamide.

G cluster_derivatization Derivatization via Amide Coupling start 5-Cyclopropylisoxazole-4-Carboxylic Acid + Amine Library step1 Carboxylic Acid Activation (HATU, DIPEA) start->step1 Reactants step2 Amide Bond Formation step1->step2 Activated Intermediate product Library of 5-Cyclopropylisoxazole-4-Carboxamides step2->product Final Products

Caption: Workflow for the synthesis of a 5-cyclopropylisoxazole-4-carboxamide library.

Medicinal Chemistry Applications: Targeting Kinases in Oncology

The 5-cyclopropylisoxazole scaffold has shown significant promise in the development of targeted cancer therapies, particularly as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[7]

A Case Study: A Specific RET Kinase Inhibitor

A notable example of a 5-cyclopropylisoxazole derivative with potent and selective kinase inhibitory activity is a 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide.[8] This compound was identified as a specific inhibitor of the REarranged during Transfection (RET) kinase, a receptor tyrosine kinase whose activating mutations are frequently found in thyroid and lung cancers.[8] The compound demonstrated high metabolic stability and was potent against both wild-type RET and the gatekeeper mutant (V804M), which is a common mechanism of acquired resistance to other RET inhibitors.[8] Importantly, it selectively suppressed the growth of cancer cells harboring RET mutations while having no effect on normal cells.[8]

Compound Target Kinase IC50 (nM) Cellular Activity
15l Wild-type RET44Suppresses growth of Ba/F3 cells with wild-type RET
15l RET (V804M)252Suppresses growth of Ba/F3 cells with V804M RET mutant

Table 1: Inhibitory activity of a 5-cyclopropylisoxazole derivative against RET kinase.[8]

Targeting Key Cancer Signaling Pathways

The versatility of the 5-cyclopropylisoxazole scaffold allows for its potential application in targeting other critical cancer signaling pathways, such as the JAK/STAT and PI3K/Akt/mTOR pathways.

  • The JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key signaling cascade for numerous cytokines and growth factors, and its aberrant activation is implicated in various cancers and inflammatory diseases.[9][10][11] The development of selective JAK inhibitors is an active area of research.[12]

G cluster_jak_stat JAK/STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation nucleus Nucleus stat->nucleus Translocation gene Gene Transcription (Proliferation, Survival) nucleus->gene inhibitor 5-Cyclopropylisoxazole JAK Inhibitor inhibitor->jak Inhibition

Caption: Potential inhibition of the JAK/STAT pathway by a 5-cyclopropylisoxazole derivative.

  • The PI3K/Akt/mTOR Pathway: The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[13] Its hyperactivation is one of the most common alterations in human cancers, making it a prime target for drug development.[14]

G cluster_pi3k_akt PI3K/Akt/mTOR Signaling Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase growth_factor->rtk pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 akt Akt pip3->akt Activation mtor mTOR akt->mtor Activation proliferation Cell Growth & Proliferation mtor->proliferation inhibitor 5-Cyclopropylisoxazole PI3K/Akt Inhibitor inhibitor->pi3k Inhibition inhibitor->akt Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by a 5-cyclopropylisoxazole derivative.

Biological Evaluation: Standardized Protocols

To assess the therapeutic potential of novel 5-cyclopropylisoxazole derivatives, a series of standardized in vitro assays are essential.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.[15][16]

Materials:

  • Recombinant purified target kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate), often radiolabeled ([γ-³²P]ATP)

  • Kinase reaction buffer

  • Test compound (5-cyclopropylisoxazole derivative) dissolved in DMSO

  • 96-well plates

  • Phosphorimager or other detection system

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the target kinase, and the peptide substrate.

  • Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection: Spot the reaction mixture onto a phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a phosphorimager.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Anticancer Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a test compound on cancer cell lines.[17][18][19]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium

  • Test compound (5-cyclopropylisoxazole derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or Sorenson's buffer)

  • 96-well plates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add the solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The 5-cyclopropylisoxazole scaffold represents a privileged structure in medicinal chemistry with demonstrated potential in the development of novel therapeutic agents, particularly in the realm of oncology. The unique combination of the isoxazole ring and the cyclopropyl group confers favorable physicochemical and pharmacological properties. The synthetic routes outlined in this guide provide a robust framework for the generation of diverse libraries of 5-cyclopropylisoxazole derivatives. The successful identification of a potent and selective RET kinase inhibitor highlights the promise of this scaffold. Future research should focus on exploring the structure-activity relationships of these derivatives against a broader range of kinases and other cancer-relevant targets. The detailed experimental protocols provided herein offer a solid foundation for the biological evaluation of these exciting new compounds.

References

  • RSC Publishing. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. 2024. [Link]

  • PubMed Central. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. [Link]

  • PubMed. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. 2017. [Link]

  • Repozytorium UR. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. 2024. [Link]

  • ACS Pharmacology & Translational Science. Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. 2025. [Link]

  • Frontiers. Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. [Link]

  • ResearchGate. In vitro kinase assay v1. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link]

  • PubMed Central. The JAK/STAT signaling pathway: from bench to clinic. [Link]

  • 1,3-dipolar cycloadditions to cyclopropenes: convenient way for the synthesys of heterocyclic systems. [Link]

  • MDPI. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. [Link]

  • PubMed. Therapeutic Targeting of the Jak/STAT Pathway. 2013. [Link]

  • Frontiers. Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. [Link]

  • Wikipedia. 1,3-Dipolar cycloaddition. [Link]

  • Targeting the PI3K/Akt/mTOR pathway: Effective combinations and clinical considerations. [Link]

  • MDPI. 1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • PubMed Central. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ChemRxiv. C-5 Aryl Substituted Azaspirooxindolinones Derivatives: Synthesis and Biological Evaluation as Potential Inhibitors. [Link]

  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. [Link]

  • PubMed. Design and synthesis of novel thiazole-derivatives as potent ALK5 inhibitors. 2024. [Link]

  • MDPI. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. [Link]

  • MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

  • Bio-Connect. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals. [Link]

  • Encyclopedia.pub. JAK/STAT Signaling Pathway Inhibitors. 2023. [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. [Link]

  • YouTube. New Therapies that Target the JAK-STAT Pathway and other Small Molecules. 2016. [Link]

  • ResearchGate. Targeting the JAK/STAT Pathway in T Cell Lymphoproliferative Disorders. [Link]

  • PubMed. Novel carbazole sulfonamide derivatives of antitumor agent: Synthesis, antiproliferative activity and aqueous solubility. 2017. [Link]

  • PubMed. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. 2021. [Link]

Sources

A Technical Guide to the Theoretical and Computational Analysis of Isoxazole Ring Conformations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2][3][4][5][6][7] Its biological activity is intimately linked to its three-dimensional structure and conformational dynamics. Understanding the conformational landscape of isoxazole derivatives is therefore critical for rational drug design and structure-activity relationship (SAR) studies.[4][8] This technical guide provides a comprehensive overview of the theoretical principles and computational methodologies employed to investigate isoxazole ring conformations. It offers field-proven insights into experimental design, from selecting the appropriate level of theory to interpreting complex energetic data, empowering researchers to dissect the structural nuances that govern molecular function.

Introduction: The Significance of Isoxazole Conformation in Drug Discovery

The isoxazole moiety is a cornerstone in the development of novel therapeutics, demonstrating a vast spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][7][9] The efficacy of these compounds is not solely dependent on their chemical composition but is profoundly influenced by the spatial arrangement of their atoms—their conformation. The conformation of a drug molecule dictates its ability to bind to a biological target, such as an enzyme or receptor.[5]

Causality in Experimental Choice: Why focus on conformation? The introduction of substituents to the isoxazole ring, a common strategy in drug development, can create steric and electronic effects that influence the preferred orientation of the ring and its appendages.[4] These conformational preferences can enhance or diminish binding affinity. For instance, preliminary conformational analyses of an isoxazole-curcumin derivative suggested that the introduction of the isoxazole ring enhanced anti-breast cancer activity by optimizing the molecule's shape for its target.[2][4] Therefore, a priori computational analysis of these conformations provides a powerful tool to predict biological activity, prioritize synthetic candidates, and reduce the costs and time associated with drug discovery.

Theoretical Foundations of Isoxazole Ring Structure

The isoxazole ring is an aromatic system, a determination based on its planar structure, cyclic conjugation, and adherence to Hückel's rule (6 π-electrons).[5][10]

  • Planarity and Aromaticity: The parent isoxazole ring is largely planar.[11] Its aromaticity, however, is considered weaker than other five-membered heterocycles due to the presence of the electronegative oxygen and nitrogen atoms, which influences electron distribution.[5] This inherent electronic structure, particularly the weak N-O bond, is crucial as it can be a site for ring-cleavage reactions, a factor to consider in both its synthetic utility and metabolic stability.[1][12]

  • Influence of Substituents: When substituents are added, particularly bulky groups at the C3, C4, or C5 positions, deviations from planarity can occur. The torsion angles between the isoxazole ring and its substituents become the primary conformational variables. Analyzing these torsions is key to understanding the molecule's overall shape and flexibility. The presence of nitrogen between a sulfonyl and isoxazole ring, for example, is a primary reason for conformational flexibility in some structures.[11]

Computational Methodologies for Conformational Analysis

A hierarchy of computational methods is available to study molecular conformations, each offering a different balance of accuracy and computational cost. The choice of method is a critical decision driven by the specific research question, the size of the molecule, and available computational resources.

Molecular Mechanics (MM)
  • Principle: MM methods use classical physics to calculate the potential energy of a molecule based on a "force field"—a set of parameters that define bond lengths, angles, and torsional energies.

  • Expertise & Experience: MM is exceptionally fast, making it the method of choice for initial conformational searches on large molecules or for screening large compound libraries. It is excellent for identifying a broad range of possible low-energy conformations. However, its accuracy is entirely dependent on the quality of the force field parameters for the specific atomic arrangements in isoxazoles. Standard force fields like MM+ can be used for initial geometry optimization.[13]

  • Trustworthiness: While fast, MM does not explicitly treat electrons and thus cannot accurately model electronic effects, such as conjugation or hyperconjugation, which can be important in substituted isoxazoles. Therefore, conformations generated by MM should always be considered preliminary and must be refined using higher-level quantum mechanical methods.

Quantum Mechanics (QM)

QM methods solve the Schrödinger equation to provide a much more accurate description of the electronic structure and, consequently, the molecular geometry and energy.

  • Principle: These methods simplify QM calculations by using parameters derived from experimental data.

  • Expertise & Experience: They are significantly faster than more rigorous QM methods and can provide a reasonable first approximation of electronic properties. Studies have shown a good correlation between PM3 and higher-level methods for bond lengths in isoxazole systems.[13] They serve as an effective intermediate step between MM and high-level QM.

  • Principle: DFT calculates the electron density of a system rather than its full wavefunction, offering a remarkable balance of accuracy and computational efficiency. The choice of functional and basis set is paramount for reliable results.

  • Expertise & Experience: DFT is the workhorse for conformational analysis of drug-like molecules. For isoxazole derivatives, the hybrid functional B3LYP is a popular and well-validated choice.[13][14][15][16] It provides reliable geometries and relative energies.

  • Choice of Basis Set (Self-Validating System): The basis set describes the atomic orbitals used in the calculation.

    • Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p) are commonly used.[14][15][16] The "(d,p)" adds polarization functions, which are crucial for accurately describing the geometry of heterocyclic systems. The "+" indicates the addition of diffuse functions, which are important for systems with lone pairs or anions.

    • For higher accuracy, especially for calculating interaction energies, correlation-consistent basis sets like cc-pVTZ are recommended.

  • Principle: These methods are derived directly from theoretical principles without experimental parameters. Hartree-Fock (HF) is the simplest form, while Møller-Plesset perturbation theory (MP2) adds electron correlation for higher accuracy.[13][17]

  • Expertise & Experience: While computationally expensive, MP2 can be a valuable benchmark for validating DFT results, especially when subtle electronic effects like dispersion interactions are expected to play a role in conformational stability.

A Validated Workflow for Conformational Analysis

A robust and trustworthy protocol for analyzing the conformational space of a substituted isoxazole involves a multi-step approach that leverages the strengths of different computational methods.

Diagram: Computational Conformational Analysis Workflow

G cluster_0 Step 1: Initial Exploration cluster_1 Step 2: Geometry Refinement cluster_2 Step 3: Energy Refinement & Analysis cluster_3 Step 4: Property Calculation start Input Structure (Substituted Isoxazole) mm_search Molecular Mechanics (MM) Conformational Search start->mm_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mm_search->dft_opt Unique Conformers sp_energy Single-Point Energy Calculation (Higher Level Theory, e.g., MP2/cc-pVTZ) dft_opt->sp_energy analysis Population Analysis (Boltzmann Distribution) sp_energy->analysis properties Calculate Properties (Dipole Moment, MEP, etc.) analysis->properties end_node Conformational Landscape & Properties properties->end_node

Caption: A multi-step workflow for the computational analysis of isoxazole conformations.

Experimental Protocol: Torsional Scan of a Phenyl-Substituted Isoxazole

This protocol describes a self-validating system to map the potential energy surface (PES) associated with the rotation of a phenyl group attached to the isoxazole C5 position.

  • Structure Preparation:

    • Build the 5-phenylisoxazole molecule in a molecular editor.

    • Perform an initial geometry optimization using a fast method like Molecular Mechanics (MM+ force field) to obtain a reasonable starting geometry.[13]

  • Initial QM Optimization:

    • Causality: To ensure a reliable starting point for the scan, optimize the structure at a trusted QM level.

    • Method: Use DFT with the B3LYP functional and the 6-31G(d,p) basis set. This provides a good balance of speed and accuracy for geometry.[13][18]

    • Verification: Confirm the optimization has reached a true minimum by performing a frequency calculation. All vibrational frequencies should be real (positive).

  • Defining the Scan Coordinate:

    • Identify the four atoms that define the dihedral angle for the torsional scan. For a 5-phenylisoxazole, this would typically be C4-C5-C1'-C2' (where C' atoms are on the phenyl ring).

  • Performing the Potential Energy Surface (PES) Scan:

    • Method: Set up a "scan" calculation in a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Parameters:

      • Level of Theory: B3LYP/6-31G(d,p).

      • Scan Range: 0° to 360° (or 0° to 180° if symmetric).

      • Step Size: 10° or 15°. A smaller step size provides higher resolution but increases computational cost.

    • Logic: At each step of the scan, the defined dihedral angle is held fixed, while all other geometric parameters are allowed to relax and optimize. This process traces the minimum energy path along the rotational coordinate.

  • Locating and Refining Extrema:

    • From the resulting PES plot (Energy vs. Dihedral Angle), identify the approximate angles of all energy minima (stable conformers) and maxima (transition states).

    • Perform full geometry optimizations starting from these approximate structures, without any constraints, using the same level of theory (B3LYP/6-31G(d,p)).

    • Verification: Run frequency calculations on these newly optimized structures. Minima will have zero imaginary frequencies, while transition states will have exactly one imaginary frequency corresponding to the rotational motion.

  • Final Energy Refinement:

    • Causality: To obtain highly accurate relative energies between the conformers, perform single-point energy calculations on the B3LYP/6-31G(d,p) optimized geometries using a more robust level of theory, such as MP2 with a larger basis set like cc-pVTZ, or a different DFT functional known for better handling of dispersion forces (e.g., wB97XD).[18]

Data Interpretation and Visualization

Quantitative Data Summary

The results from computational studies should be summarized for clarity and comparison.

Table 1: Calculated Relative Energies and Properties of 5-Phenylisoxazole Conformers

ConformerDihedral Angle (C4-C5-C1'-C2')Relative Energy (B3LYP/6-31G(d,p)) (kcal/mol)Relative Energy (MP2/cc-pVTZ // B3LYP) (kcal/mol)Boltzmann Population (%) at 298K
1 (Global Min) 35.2°0.000.0075.3
2 (Local Min) 145.8°0.250.1824.7
TS1 (Planar) 0.0°2.102.55-
TS2 (Perp.) 90.0°1.501.80-

(Note: Data are hypothetical and for illustrative purposes only.)

Visualizing Energetic Relationships

A diagram can illustrate the relationships between stable states and the barriers that separate them.

Diagram: Potential Energy Surface Concept

PES cluster_0 Potential Energy Surface A Conformer 1 (Global Minimum) TS1 TS1 A->TS1 ΔE = 2.55 kcal/mol B Conformer 2 (Local Minimum) TS2 TS2 B->TS2 ΔE = 1.62 kcal/mol TS1->B TS2->A

Caption: Conceptual energy relationship between two stable conformers and transition states.

Conclusion: From Conformation to Function

The computational study of isoxazole ring conformations is an indispensable tool in modern drug discovery. By employing a hierarchical and validated computational workflow, researchers can gain deep insights into the structural factors that govern a molecule's interaction with its biological target. This guide provides the theoretical grounding and practical protocols necessary for scientists to confidently explore the conformational landscape of isoxazole derivatives. Understanding these three-dimensional properties allows for the design of molecules with improved potency and selectivity, ultimately accelerating the development of new and effective medicines.[1][9]

References

  • Nonadiabatic ab initio chemical reaction dynamics for the photoisomerization reaction of 3,5-dimethylisoxazole via the S1 electronic state. RSC Publishing. Available at: [Link]

  • DFT STUDIES OF OXAZOLE DERIVATIVE. International Journal of Creative Research Thoughts. Available at: [Link]

  • Geometric and Electronic Structure of Isoxazole and Isothiazole Derivatives by PM3 and Density Functional Theory. ResearchGate. Available at: [Link]

  • Molecular dynamics and structure-activity relationship data provide insights into interactions contributing to isoxazole 1/2-CnAcs1 binding. ResearchGate. Available at: [Link]

  • Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Spectroscopic Characterization and DFT/TD-DFT Calculations of new Fluorescent Derivatives of Imidazo[4',5':3,4]Benzo[c]Isoxazole. PubMed. Available at: [Link]

  • DFT analysis and in vitro studies of isoxazole derivatives as potent antioxidant and antibacterial agents synthesized via one-pot methodology. Semantic Scholar. Available at: [Link]

  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. ResearchGate. Available at: [Link]

  • Vibrational spectroscopic study of non-aromatic heterocyclic molecular compounds. Vilniaus universitetas. Available at: [Link]

  • Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. ACS Publications. Available at: [Link]

  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Semantic Scholar. Available at: [Link]

  • CONFORMATIONAL DIVERSITY OF NON-AROMATIC HETEROCYCLIC MOLECULAR COMPOUNDS AS STUDIED BY MEANS OF MATRIX ISOLATION INFRARED SPECTROSCOPY. ResearchGate. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health. Available at: [Link]

  • A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies: From Theory to Application. Journal of Chemical Reviews. Available at: [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Institutes of Health. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health. Available at: [Link]

  • Conformational analysis of phorboxazole bis-oxazole oxane fragment analogs by NMR spectroscopy and molecular modeling simulations. PubMed. Available at: [Link]

  • Antiaromatic non-alternant heterocyclic compounds as molecular wires. RSC Publishing. Available at: [Link]

  • Showing π − π stacking interactions observed between conjugated, planar... ResearchGate. Available at: [Link]

  • Isoxazole. Wikipedia. Available at: [Link]

  • Computational study of heterocyclic anticancer compounds through nbo method. ResearchGate. Available at: [Link]

  • Is Isoxazole Aromatic. YouTube. Available at: [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]

  • Construction of Isoxazole ring: An Overview. Biointerfaceresearch. Available at: [Link]

Sources

A Technical Guide to the Preliminary In Vitro Cytotoxicity Assessment of Methyl 5-cyclopropylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Methyl 5-cyclopropylisoxazole-3-carboxylate is a novel compound within this class, and as with any potential therapeutic agent, its interaction with biological systems must be characterized. The foundational step in this characterization is the assessment of cytotoxicity. This guide provides a comprehensive, technically-grounded framework for conducting the preliminary in vitro cytotoxicity assessment of this compound. We move beyond simple protocols to explain the causal-chain logic behind experimental choices, ensuring a robust and interpretable initial screening cascade. This document outlines a dual-assay strategy, employing both a metabolic viability assay (MTT) and a membrane integrity assay (Lactate Dehydrogenase), to generate a more complete and reliable preliminary toxicity profile. The methodologies, data interpretation frameworks, and validation checkpoints described herein are designed for researchers, scientists, and drug development professionals initiating the preclinical evaluation of this, or similar, novel chemical entities.

Introduction to the Compound and the Rationale for Cytotoxicity Screening

The Isoxazole Scaffold and this compound

The isoxazole ring is a five-membered heterocycle that is a common feature in a wide array of biologically active molecules. Its derivatives are known to possess activities ranging from herbicidal and fungicidal to anticancer and antiviral.[1][2][3] this compound (CAS 887360-91-0) is a specific derivative whose biological and toxicological profile is not yet extensively documented in scientific literature.[] Its structural novelty necessitates a foundational safety and activity assessment before it can be considered for further development.

The Imperative of Preliminary Cytotoxicity Assessment

In vitro cytotoxicity testing is a critical, non-negotiable first step in the drug discovery pipeline. It serves as a rapid and cost-effective method to identify compounds that may induce cell death or inhibit cell growth, providing an early indication of potential toxicity.[5] This initial screen is not merely a " go/no-go " checkpoint; it provides essential data for determining a therapeutic window, guiding dose-selection for subsequent efficacy studies, and informing structure-activity relationship (SAR) analyses. A compound exhibiting high potency against a therapeutic target but also high general cytotoxicity may be unsuitable for further development. Conversely, understanding a compound's cytotoxicity profile across different cell types can reveal potential for selective action, a highly desirable trait in fields like oncology.[6]

Strategic Objectives of This Guide

The primary objective of this guide is to present a robust, multi-faceted strategy for the initial cytotoxicity screening of this compound. This involves:

  • Establishing a Validated Workflow: Outlining a logical sequence from compound preparation to data analysis.

  • Detailing Dual-Endpoint Assays: Providing comprehensive protocols for two distinct but complementary cytotoxicity assays.

  • Explaining the Scientific Rationale: Justifying the selection of specific assays, controls, and cell lines to ensure the generation of high-integrity, interpretable data.

  • Framework for Data Interpretation: Guiding the calculation and interpretation of the half-maximal inhibitory concentration (IC50) value, a key metric of cytotoxic potency.[7]

Foundational Principles of In Vitro Cytotoxicity Testing

A successful cytotoxicity assessment relies on more than one type of measurement. Relying on a single assay can be misleading, as different compounds can induce cell death through varied mechanisms. A robust preliminary screen should therefore interrogate at least two distinct cellular health indicators.

  • Metabolic Activity as a Proxy for Viability: Assays like the MTT assay measure the metabolic function of a cell population, specifically the activity of mitochondrial dehydrogenases.[8] A reduction in this activity is often correlated with a loss of cell viability. However, a compound could be cytostatic (inhibiting proliferation without killing the cell) and would also show a reduced signal in this type of assay.

  • Cell Membrane Integrity as a Marker of Cell Death: A definitive indicator of cytotoxicity is the loss of plasma membrane integrity.[9] Assays that measure the release of stable, cytosolic enzymes like Lactate Dehydrogenase (LDH) into the culture medium provide a direct measure of cell lysis and death.[10][11]

By employing both types of assays, we can begin to differentiate between cytostatic and cytotoxic effects and gain higher confidence in the overall assessment.

The Critical Role of Cell Line Selection

The choice of cell line is paramount and should be guided by the potential application of the compound being tested.[12][13] For a general, preliminary screen, it is advisable to use a panel of cell lines that includes:

  • A Non-Cancerous "Normal" Cell Line: To assess general cytotoxicity. Established fibroblast cell lines (e.g., from murine or human origin) are often used for this purpose.[12]

  • Relevant Cancer Cell Lines: If the compound is being explored for anticancer potential, a panel of well-characterized cancer cell lines from different tissue origins (e.g., breast, colon, lung) should be used.[14][15] The selection should align with the intended therapeutic target.

Consulting resources like the American Type Culture Collection (ATCC) is essential for selecting and properly maintaining appropriate cell lines.[15]

Overall Experimental Design and Workflow

The preliminary cytotoxicity assessment follows a structured workflow designed to ensure reproducibility and accuracy. This process involves careful preparation of the test compound, standardized cell culture techniques, precise execution of the assays, and systematic data analysis.

G cluster_prep Phase 1: Preparation cluster_culture Phase 2: Cell Culture & Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis Compound Compound Solubilization (e.g., in DMSO) Stock High-Concentration Stock (e.g., 10-50 mM) Compound->Stock SerialDil Serial Dilution Plate (Working Concentrations) Stock->SerialDil Treatment Add Compound Dilutions to Cells SerialDil->Treatment CellCulture Cell Line Culture & Expansion Seeding Seed Cells in 96-Well Plates (Allow 24h attachment) CellCulture->Seeding Seeding->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_Assay Assay 1: MTT Reagent (Metabolic Activity) Incubation->MTT_Assay LDH_Assay Assay 2: LDH Supernatant (Membrane Integrity) Incubation->LDH_Assay Readout Spectrophotometer Reading (Absorbance) MTT_Assay->Readout LDH_Assay->Readout Calc Calculate % Viability vs. Control Readout->Calc Curve Generate Dose-Response Curve Calc->Curve IC50 Determine IC50 Value Curve->IC50

Caption: High-level workflow for preliminary cytotoxicity assessment.

Core Cytotoxicity Assays: Protocols and Rationale

This section provides detailed protocols for two complementary assays. It is crucial to include the following controls in every 96-well plate for each assay:

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound. This establishes the 100% viability baseline.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to ensure the assay system is responsive.

  • Medium Blank: Wells containing only culture medium (and assay reagents) to measure background absorbance.

Assay 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
  • Principle of Causality: This colorimetric assay is a trusted method for assessing cell metabolic activity.[16] The core mechanism relies on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[8][17] The quantity of formazan produced is therefore directly proportional to the number of viable cells.[18]

  • Detailed Experimental Protocol:

    • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[14]

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂. The incubation time is a critical variable and may need to be optimized.[7]

    • MTT Addition: Following incubation, add 10-20 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well.[14]

    • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, 5% CO₂, protected from light, allowing viable cells to reduce the MTT.

    • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well.[17]

    • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[16]

Assay 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
  • Principle of Causality: The LDH assay quantifies overt cytotoxicity by measuring the integrity of the plasma membrane.[5][9] Lactate dehydrogenase is a stable enzyme found in the cytosol of all cells.[11] When cells are damaged or killed via necrosis or late-stage apoptosis, the plasma membrane becomes permeable, leading to the release of LDH into the surrounding culture medium.[10] The assay uses an enzymatic reaction where the released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product. The amount of color produced is directly proportional to the amount of LDH released, and thus to the number of dead cells.[10]

  • Detailed Experimental Protocol:

    • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is often efficient to run a parallel plate for the LDH assay from the same cell stock.

    • Control for Maximum LDH Release: To a set of control wells (untreated cells), add 10 µL of a Lysis Buffer (often provided in commercial kits, e.g., 10X Triton™ X-100) 45 minutes before the end of the incubation period. This establishes the 100% cell death (maximum release) signal.[9]

    • Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 3-5 minutes to pellet any detached cells.[10]

    • Sample Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well flat-bottom plate.[14]

    • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye solution). Add 50 µL of this reaction mixture to each well containing the supernatant.

    • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14][10]

    • Stop Reaction: Add 50 µL of a stop solution (if required by the kit) to each well.[10]

    • Data Acquisition: Measure the absorbance on a microplate reader at the recommended wavelength (typically 490 nm).[9] It is also recommended to measure absorbance at a reference wavelength (e.g., 680 nm) to correct for background signals from the instrument.[10]

G cluster_mtt MTT Assay Principle (Metabolic Viability) cluster_ldh LDH Assay Principle (Membrane Integrity) live_cell Viable Cell (Intact Mitochondria) formazan Purple Formazan (Product) live_cell->formazan Mitochondrial Dehydrogenase Activity mtt Yellow MTT (Substrate) mtt->live_cell Uptake dead_cell Dead Cell (Compromised Membrane) ldh LDH Enzyme (Released) dead_cell->ldh Release ldh_product Colored Product ldh->ldh_product Catalyzes Conversion ldh_substrate Colorless Substrate ldh_substrate->ldh

Caption: Contrasting principles of the MTT and LDH cytotoxicity assays.

Data Analysis and Interpretation

Calculation of Percentage Viability / Cytotoxicity

For both assays, the raw absorbance data must be converted into a percentage that reflects the effect of the compound relative to controls.

  • For the MTT Assay (Viability): % Viability = [(OD_Sample - OD_Blank) / (OD_Vehicle - OD_Blank)] * 100

  • For the LDH Assay (Cytotoxicity): % Cytotoxicity = [(OD_Sample - OD_Spontaneous) / (OD_Maximum - OD_Spontaneous)] * 100 Where OD_Spontaneous is the absorbance from the vehicle control wells.

Determination of the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[7] It is the most common metric for quantifying and comparing the potency of cytotoxic compounds.

  • Plot the Data: For each cell line and time point, plot the Percentage Viability (Y-axis) against the log of the compound concentration (X-axis).

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) curve.

  • Calculate IC50: The software will calculate the IC50 value from the fitted curve.

Data Presentation and Interpretation

The calculated IC50 values should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Cytotoxic Activity of this compound

Cell LineTissue of OriginAssay TypeIncubation Time (h)IC50 (µM) ± SD
HCT116Human Colon CarcinomaMTT48[Insert Value]
HCT116Human Colon CarcinomaLDH48[Insert Value]
A549Human Lung CarcinomaMTT48[Insert Value]
A549Human Lung CarcinomaLDH48[Insert Value]
MRC-5Normal Human Lung FibroblastMTT48[Insert Value]
MRC-5Normal Human Lung FibroblastLDH48[Insert Value]

Interpretation:

  • Potency: A lower IC50 value indicates higher cytotoxic potency.[19]

  • Selectivity: Comparing the IC50 value in cancer cell lines (e.g., HCT116) to that in a normal cell line (e.g., MRC-5) provides a preliminary measure of selectivity. A significantly higher IC50 in the normal cell line is a desirable characteristic.

  • Mechanism: A discrepancy between the IC50 values from the MTT and LDH assays can provide initial mechanistic clues. For example, if the MTT assay yields a much lower IC50 than the LDH assay, it might suggest the compound is primarily cytostatic or affects mitochondrial function long before inducing cell lysis.

Concluding Remarks and Future Directions

This guide has detailed a scientifically rigorous and self-validating approach for the preliminary cytotoxicity assessment of this compound. By employing a dual-assay strategy that interrogates both metabolic activity and membrane integrity across a panel of relevant cell lines, researchers can generate a reliable initial dataset. This data is fundamental for making an informed decision on whether to advance the compound to more complex preclinical studies.

Should this compound demonstrate potent and/or selective cytotoxicity, subsequent investigations would be warranted to elucidate its mechanism of action. These could include assays for apoptosis (e.g., Annexin V/PI staining, caspase activity assays), cell cycle analysis, and target deconvolution studies. This foundational screen is the gateway to a deeper understanding of the compound's potential as a therapeutic agent.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Elabscience. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf. [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Leist, M. (n.d.). Highlight report: Cell type selection for toxicity testing. PMC - NIH. [Link]

  • Boster Biological Technology. (n.d.). Cytotoxicity Assays | Life Science Applications. [Link]

  • Martínez-García, M., et al. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. [Link]

  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. [Link]

  • ResearchGate. (2022). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?. [Link]

  • ResearchGate. (2014). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics. [Link]

  • MDPI. (n.d.). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]

  • PubChem - NIH. (n.d.). Methyl 5-methylisoxazole-3-carboxylate. [Link]

  • MDPI. (n.d.). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. [Link]

  • Gibson, N. W., & Hickman, J. A. (1986). Cytotoxicity of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) on Mer+, Mer+Rem- and Mer- cell lines. PMC - NIH. [Link]

  • PubMed. (n.d.). Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • MDPI. (n.d.). Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. [Link]

Sources

An In-depth Technical Guide to the Initial Investigation into the Mechanism of Action of Isoxazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The isoxazole carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a vast range of biological activities, from anti-inflammatory and anticancer to neuroprotective effects.[1][2][3] This structural diversity, however, means there is no single, universal mechanism of action (MoA). Instead, the specific biological target and subsequent pathway modulation are intricately tied to the unique decoration of the core scaffold.[1]

Phase I: Target-Agnostic Phenotypic Profiling — What Does the Compound Do?

The foundational step in any MoA investigation is to understand the compound's functional effect in a relevant biological system, independent of any preconceived hypotheses about its molecular target. This is the core principle of phenotypic screening.[4][5][6] By focusing on the "what" before the "how," we cast a wide, unbiased net, which can reveal unexpected activities and pave the way for discovering novel mechanisms of action.[4][6]

Core Rationale: Why Phenotype First?

Starting with a phenotypic screen provides several distinct advantages:

  • Unbiased Discovery: It allows for the identification of compounds that work through novel or unexpected mechanisms, as it does not require pre-existing knowledge of a specific target.[4][7]

  • Physiological Relevance: Assays are conducted in whole cells or even organisms, providing a more accurate reflection of a compound's activity in a complex biological context.[5][8]

  • First-in-Class Potential: A significant percentage of first-in-class drugs have been discovered through phenotypic screening, highlighting its power to innovate.[6][7]

Key Experiment: High-Content Imaging (HCI)

High-Content Imaging is a powerful phenotypic screening method that uses automated microscopy and computational analysis to simultaneously measure multiple parameters in cells treated with a compound.[5]

Experimental Workflow: High-Content Imaging

HCI_Workflow plate 1. Plate Cells (e.g., A549, U2OS) in optically clear microplates treat 2. Compound Treatment - Test Isoxazole Carboxylate - Positive Control (Known MoA) - Negative Control (Vehicle/DMSO) plate->treat Incubate stain 3. Fluorescent Staining - Hoechst (Nuclei) - Phalloidin (Actin Cytoskeleton) - MitoTracker (Mitochondria) treat->stain Fix & Permeabilize image 4. Automated Imaging Acquire multi-channel images on a high-content imager stain->image analyze 5. Image Analysis - Cell Segmentation - Feature Extraction (e.g., nuclear size, mitochondrial texture, cell shape) image->analyze profile 6. Phenotypic Profiling Generate a multi-parametric 'fingerprint' for the compound. Compare to a reference library. analyze->profile

Caption: High-Content Imaging workflow for generating a phenotypic fingerprint.

Data Interpretation: The output is a quantitative, multi-parametric "phenotypic fingerprint." By comparing the fingerprint of your novel isoxazole carboxylate to a library of reference compounds with known MoAs, you can generate initial hypotheses. For example, a profile similar to that of paclitaxel might suggest an effect on microtubule stability.

ParameterExample MeasurementPotential Implication
Nuclear Morphology Increased nuclear area, condensationDNA damage, apoptosis, cell cycle arrest
Cytoskeletal Integrity Disruption of actin fibers, altered cell shapeRho/Rac signaling, cytoskeletal dynamics
Mitochondrial Health Decreased mitochondrial membrane potentialMitochondrial toxicity, metabolic effects
Cell Proliferation Reduced cell countCytotoxicity or cytostatic effects

Phase II: Hypothesis Generation & In Silico Analysis — What Could the Target Be?

With a defined phenotype, the next phase focuses on generating educated hypotheses about the molecular target. This is achieved by integrating the phenotypic data with computational methods that leverage the compound's chemical structure.

Core Rationale: Bridging Phenotype and Structure

This phase acts as a crucial bridge, using the compound's structure as a clue to its potential binding partners. This narrows the vast field of potential targets, making subsequent experimental identification more efficient.

Key Methodologies:
  • Chemical Similarity Searching: Using databases like PubChem, ChEMBL, or SciFinder, search for known compounds with high structural similarity to your isoxazole carboxylate. The targets of these similar molecules become primary suspects.

  • Target Prediction Servers: Web-based tools like SwissTargetPrediction or SuperPred analyze a compound's 2D structure and predict a ranked list of likely protein targets based on machine learning models trained on vast ligand-target datasets.

Data Interpretation: The goal is to look for convergence. If the phenotypic screen suggests a role in insulin secretion, and in silico tools predict G-protein coupled receptors (GPCRs) as a likely target class, then a receptor like GPR40 (FFAR1) —a known target for some isoxazole derivatives involved in glucose-stimulated insulin secretion—becomes a high-priority candidate.[9][10][11]

Phase III: Direct Target Identification & Engagement — What Does the Compound Bind To?

This is the most critical experimental phase, designed to directly identify the specific protein(s) that physically interact with the isoxazole carboxylate. Among the various techniques available, chemical proteomics offers a powerful and unbiased approach.[12][13][14]

Core Rationale: From Hypothesis to Physical Interaction

While in silico methods provide predictions, they are not proof. A direct physical interaction must be demonstrated. Affinity-based chemical proteomics is a robust method to "pull down" target proteins from a complex cellular mixture.[12][15][16]

Key Experiment: Compound-Centric Chemical Proteomics (CCCP)

In this approach, the isoxazole carboxylate is modified with a linker and an affinity tag (e.g., biotin) or immobilized on a solid support (e.g., agarose beads).[12][15] This "bait" is then used to capture its binding partners ("prey") from a cell lysate, which are subsequently identified by mass spectrometry.[12][14]

Detailed Protocol: Affinity Pull-Down with Mass Spectrometry

  • Probe Synthesis: Synthesize an analog of the lead isoxazole carboxylate. A linker must be attached at a position determined by Structure-Activity Relationship (SAR) data to be non-essential for biological activity. The linker terminates in a functional group for immobilization (e.g., an amine or carboxylic acid).

  • Immobilization: Covalently attach the synthesized probe to N-hydroxysuccinimide (NHS)-activated agarose beads to create an affinity matrix. A control matrix should be prepared using beads that have been blocked without the compound.

  • Lysate Preparation: Grow a relevant cell line (e.g., pancreatic β-cells if the phenotype is insulin secretion) and prepare a native cell lysate using a mild lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease inhibitors.

  • Affinity Enrichment:

    • Incubate the cell lysate with the compound-immobilized beads and the control beads separately for 2-4 hours at 4°C with gentle rotation.

    • To increase confidence in the identified targets, a competition experiment can be performed. Here, a third incubation includes the compound-immobilized beads and lysate that has been pre-incubated with an excess of the free, unmodified isoxazole carboxylate. True targets will be outcompeted by the free compound and will not bind to the beads.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders. This is a critical step to reduce background noise.

  • Elution & Digestion: Elute the bound proteins from the beads. A common method is to boil the beads in SDS-PAGE loading buffer. The eluted proteins are then separated by SDS-PAGE, and the entire gel lane is excised and subjected to in-gel trypsin digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched on the compound-bound beads compared to the control beads and that show reduced binding in the competition experiment. Label-free quantification (LFQ) is often used to determine the relative abundance of proteins in each sample.

Data Interpretation: A high-confidence "hit" is a protein that meets the following criteria:

  • High spectral count and intensity in the compound pull-down sample.

  • Low-to-zero spectral count in the control bead sample.

  • Significantly reduced spectral count in the competition sample.

Phase IV: Target Validation & Downstream Pathway Analysis — Is the Target Responsible for the Phenotype?

Identifying a binding partner is not the end of the investigation. The final, crucial phase is to validate that the interaction between the compound and the identified target is directly responsible for the observed biological phenotype.[17][18]

Core Rationale: Proving Causality

Correlation is not causation. This phase employs genetic and biochemical tools to prove that modulating the identified target protein recapitulates or blocks the compound's effect.

Key Experiment 1: CRISPR-Cas9 Knockout for Target Validation

The most definitive way to validate a target is to remove it from the cell and see if the compound still works. CRISPR-Cas9 gene editing is the gold standard for this purpose.[19][][21]

Experimental Workflow: CRISPR-Cas9 Validation

CRISPR_Workflow design 1. Design gRNA Targeting the identified gene (e.g., FFAR1/GPR40) transfect 2. Transfect Cells Introduce Cas9 nuclease and gRNA into the parental cell line design->transfect select 3. Select & Expand Isolate single-cell clones and expand into clonal populations transfect->select validate 4. Validate Knockout Confirm absence of target protein via Western Blot or ddPCR select->validate assay 5. Phenotypic Assay Treat Wild-Type (WT) and Knockout (KO) cells with the isoxazole carboxylate validate->assay compare 6. Compare Response Does the compound's effect disappear in the KO cells? assay->compare

Caption: CRISPR-Cas9 workflow to validate the necessity of a target protein.

Expected Outcome for Validation: If the identified target is correct, the wild-type cells will show a robust response to the isoxazole carboxylate in the original phenotypic assay, while the knockout cells will be non-responsive.[21][22]

Key Experiment 2: Downstream Signaling Analysis

Once the target is validated, the final step is to map the immediate downstream signaling events. For example, if the validated target is GPR40, a known Gαq-coupled receptor, we would expect to see specific downstream events.[23][24]

Example Pathway: GPR40 (FFAR1) Signaling GPR40 activation by agonists leads to the activation of Phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[10][24] This cascade results in an increase in intracellular calcium ([Ca2+]) and the activation of Protein Kinase C (PKC) and Protein Kinase D (PKD), ultimately potentiating glucose-stimulated insulin secretion.[10][25]

GPR40_Pathway compound Isoxazole Carboxylate gpr40 GPR40 (FFAR1) Receptor compound->gpr40 Binds & Activates gaq Gαq Protein gpr40->gaq Activates plc Phospholipase C (PLC) gaq->plc Activates ip3 IP3 plc->ip3 dag DAG plc->dag pip2 PIP2 pip2->plc er Endoplasmic Reticulum ip3->er Binds Receptor pkc PKC / PKD Activation dag->pkc ca2 ↑ [Ca²⁺]i er->ca2 Releases Ca²⁺ ca2->pkc Co-activates insulin Potentiation of Insulin Secretion ca2->insulin pkc->insulin

Caption: Simplified GPR40 signaling cascade, a potential pathway for isoxazole agonists.

Validation Method: Use Western Blotting to check for the phosphorylation of downstream kinases (e.g., p-PKD) or a fluorescent calcium indicator dye (e.g., Fura-2) to measure changes in intracellular calcium upon compound treatment. These effects should be present in wild-type cells but absent in the target-knockout cells.

Conclusion

Elucidating the mechanism of action of a novel isoxazole carboxylate is a systematic process of discovery and validation. By beginning with an unbiased phenotypic screen, generating hypotheses through computational analysis, identifying direct binding partners via chemical proteomics, and finally, proving causality with genetic tools like CRISPR, researchers can build a comprehensive and defensible model of a compound's MoA. This structured, multi-pillar approach ensures scientific rigor and provides the critical insights needed to advance promising compounds through the drug development pipeline.

References

  • The impact of CRISPR-Cas9 on target identification and validation. PubMed. Available at: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link]

  • Target Identification and Validation (Small Molecules). University College London. Available at: [Link]

  • GPR40: A therapeutic target for mediating insulin secretion (Review). Spandidos Publications. Available at: [Link]

  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. Available at: [Link]

  • Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link]

  • CRISPR Cas9 Gene Editing. Charles River Laboratories. Available at: [Link]

  • G Protein-coupled Receptor 40 (GPR40) and Peroxisome Proliferator-activated Receptor γ (PPARγ): AN INTEGRATED TWO-RECEPTOR SIGNALING PATHWAY. PubMed Central. Available at: [Link]

  • The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Target Validation with CRISPR. Biocompare.com. Available at: [Link]

  • Phenotypic screening. Wikipedia. Available at: [Link]

  • Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. American Diabetes Association. Available at: [Link]

  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

  • Regulation and mechanism of action of FFAR1/GPR40. The Physiological Society. Available at: [Link]

  • Phenotypic Screening. Creative Biolabs. Available at: [Link]

  • What are GPR40 agonists and how do they work?. Patsnap Synapse. Available at: [Link]

  • Phenotypic screening. Grokipedia. Available at: [Link]

  • The power of sophisticated phenotypic screening and modern mechanism-of-action methods. PMC - NIH. Available at: [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry. Available at: [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. ResearchGate. Available at: [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. Available at: [Link]

  • Chemical proteomics: terra incognita for novel drug target profiling. PMC - NIH. Available at: [Link]

  • Different chemical proteomic approaches to identify the targets of lapatinib. PMC - NIH. Available at: [Link]

  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. PMC - NIH. Available at: [Link]

  • Synthesis and biological evaluation of GPR40/FFAR1 agonists containing 3,5-dimethylisoxazole. PubMed. Available at: [Link]

Sources

Methodological & Application

Application Note & Detailed Protocol: Synthesis of Methyl 5-cyclopropylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of Methyl 5-cyclopropylisoxazole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis begins with the cyclocondensation of a commercially available β-ketoester, Ethyl 2-cyclopropyl-2-oxoacetate, with hydroxylamine to form the core isoxazole ring, yielding 5-Cyclopropylisoxazole-3-carboxylic acid. This intermediate is subsequently esterified using a classic Fischer esterification method to produce the target methyl ester. This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural steps, mechanistic insights, and justifications for experimental choices to ensure reproducibility and success.

Introduction and Scientific Background

Isoxazole derivatives are a cornerstone in modern pharmacology, present in the structures of numerous approved drugs, including the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole. Their prevalence stems from their role as bioisosteres for amide and ester functionalities, their ability to engage in hydrogen bonding, and their metabolic stability. The 5-cyclopropylisoxazole-3-carboxylate scaffold, in particular, combines the rigid, aromatic isoxazole core with a lipophilic cyclopropyl group, a feature known to enhance metabolic stability and binding affinity in drug candidates.

This application note details a reliable and scalable synthesis for the methyl ester of this scaffold, beginning from readily available starting materials. The chosen synthetic route is a classic and robust approach involving the construction of the heterocyclic ring via cyclocondensation, a foundational reaction in heterocyclic chemistry.[1][2]

Overall Synthetic Strategy

The synthesis is structured in two primary stages, designed for efficiency and high purity of the final product.

  • Stage 1: Cyclocondensation. Formation of the isoxazole ring system by reacting Ethyl 2-cyclopropyl-2-oxoacetate with hydroxylamine hydrochloride. This reaction proceeds through an oxime intermediate, which then undergoes intramolecular cyclization and dehydration.[2] The reaction conditions are controlled to favor the formation of the 5-cyclopropyl regioisomer and to hydrolyze the ethyl ester in situ, directly yielding the carboxylic acid intermediate.

  • Stage 2: Fischer Esterification. Conversion of the resulting 5-Cyclopropylisoxazole-3-carboxylic acid to its corresponding methyl ester using methanol under acidic catalysis. This is a classic equilibrium-driven reaction that provides the final product in high yield.[3][4]

G cluster_0 Stage 1: Isoxazole Ring Formation cluster_1 Stage 2: Esterification A Ethyl 2-cyclopropyl-2-oxoacetate C 5-Cyclopropylisoxazole-3-carboxylic acid A->C Cyclocondensation / In-situ Hydrolysis B Hydroxylamine HCl (NH2OH·HCl) B->C E This compound (Final Product) C->E Fischer Esterification (H2SO4 catalyst) D Methanol (CH3OH) D->E

Figure 1: Overall two-stage synthetic workflow.

Stage 1: Synthesis of 5-Cyclopropylisoxazole-3-carboxylic acid

Principle and Mechanistic Insight

The formation of the isoxazole ring from a β-ketoester and hydroxylamine is a robust cyclocondensation reaction.[5] The reaction is initiated by the nucleophilic attack of hydroxylamine's amino group on one of the carbonyl carbons of the β-ketoester. Typically, the more electrophilic ketone carbonyl is attacked first, leading to an oxime intermediate. Subsequent intramolecular attack by the oxime's hydroxyl group onto the ester carbonyl, followed by dehydration, yields the isoxazole ring.[2] The use of a basic medium facilitates the initial condensation, while a final acidic workup ensures the hydrolysis of the ester to the desired carboxylic acid and aids in the final dehydration step. The regioselectivity, yielding the 5-substituted product, is generally favored under these conditions for this class of substrate.[6]

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
Ethyl 2-cyclopropyl-2-oxoacetate≥97%Commercial519164-14-8
Hydroxylamine Hydrochloride≥98%Commercial5470-11-1
Sodium Hydroxide (NaOH)ReagentCommercial1310-73-2
Ethanol (EtOH)AnhydrousCommercial64-17-5
Hydrochloric Acid (HCl)37% (conc.)Commercial7647-01-0
Ethyl Acetate (EtOAc)ACS GradeCommercial141-78-6
Brine (sat. NaCl solution)-Lab Prepared7647-14-5
Anhydrous Magnesium SulfateReagentCommercial7487-88-9
Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (4.4 g, 110 mmol, 2.2 eq) in 50 mL of ethanol.

  • Addition of Hydroxylamine: To the stirred solution, add hydroxylamine hydrochloride (3.8 g, 55 mmol, 1.1 eq) portion-wise. A white precipitate of sodium chloride will form. Stir the resulting suspension for 15 minutes at room temperature.

  • Addition of β-Ketoester: Add Ethyl 2-cyclopropyl-2-oxoacetate (7.1 g, 50 mmol, 1.0 eq) dropwise to the suspension over 10 minutes.[7][8]

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase with UV visualization).

  • Work-up - Quenching and Acidification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove most of the ethanol. Add 100 mL of deionized water to the residue and stir until all solids dissolve. Transfer the aqueous solution to a 500 mL beaker and cool in an ice bath.

  • Slowly acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of the product will form.

  • Isolation: Stir the cold suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake with two 30 mL portions of cold deionized water.

  • Drying: Dry the white solid under vacuum at 50 °C to a constant weight. The product, 5-Cyclopropylisoxazole-3-carboxylic acid, is typically obtained in high purity. An optional recrystallization from an ethanol/water mixture can be performed if needed.

Stage 2: Synthesis of this compound

Principle and Mechanistic Insight

Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[9] The process begins with the protonation of the carboxylic acid's carbonyl oxygen by the strong acid catalyst (sulfuric acid), which significantly increases the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers follows, converting one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the catalyst and yields the final ester product.[3] The reaction is an equilibrium; using a large excess of the alcohol (methanol), which also serves as the solvent, drives the equilibrium towards the product side.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
5-Cyclopropylisoxazole-3-carboxylic acidFrom Stage 1-110256-15-0
Methanol (MeOH)AnhydrousCommercial67-56-1
Sulfuric Acid (H₂SO₄)98% (conc.)Commercial7664-93-9
Saturated Sodium Bicarbonate Sol.-Lab Prepared144-55-8
Ethyl Acetate (EtOAc)ACS GradeCommercial141-78-6
Brine (sat. NaCl solution)-Lab Prepared7647-14-5
Anhydrous Sodium SulfateReagentCommercial7757-82-6
Detailed Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask containing the dried 5-Cyclopropylisoxazole-3-carboxylic acid (6.12 g, 40 mmol, 1.0 eq) from Stage 1, add 100 mL of anhydrous methanol.

  • Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (2.2 mL, approx. 40 mmol, 1.0 eq) dropwise with vigorous stirring.

  • Reaction: Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 65 °C) for 6 hours. The solid should dissolve as the reaction proceeds. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Work-up - Quenching: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the methanol.

  • Extraction: Dilute the residue with 100 mL of ethyl acetate and transfer to a separatory funnel. Carefully wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) or by vacuum distillation to afford this compound as a clear oil or low-melting solid.[]

Summary of Reaction Parameters

ParameterStage 1: CyclocondensationStage 2: Fischer Esterification
Key Reactants Ethyl 2-cyclopropyl-2-oxoacetate, NH₂OH·HCl5-Cyclopropylisoxazole-3-carboxylic acid, Methanol
Molar Ratio 1.0 eq Ketoester : 1.1 eq NH₂OH·HCl1.0 eq Carboxylic Acid : 1.0 eq H₂SO₄
Solvent EthanolMethanol (in excess)
Temperature Reflux (~80 °C)Reflux (~65 °C)
Reaction Time 4 hours6 hours
Typical Yield 85-95%80-90%

Visualization of Cyclocondensation Mechanism

G ketoester Ethyl 2-cyclopropyl-2-oxoacetate oxime Oxime Intermediate ketoester->oxime 1. Nucleophilic Attack (Ketone Carbonyl) nh2oh + NH2OH cyclized Tetrahedral Intermediate oxime->cyclized 2. Intramolecular Cyclization acid 5-Cyclopropylisoxazole- 3-carboxylic acid cyclized->acid 3. Dehydration & Ester Hydrolysis

Figure 2: Simplified mechanism for isoxazole formation.

Conclusion

The described two-stage protocol provides a clear and reproducible pathway for the synthesis of this compound. By utilizing common laboratory reagents and well-established chemical transformations, this method is suitable for both small-scale research applications and larger-scale production campaigns. The detailed mechanistic explanations and procedural justifications empower the researcher to troubleshoot and adapt the protocol as needed, ensuring a high degree of success in synthesizing this important heterocyclic building block.

References

  • J-Stage. Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine. Available from: [Link]

  • NanoBioLetters. Construction of Isoxazole ring: An Overview. Available from: [Link]

  • ResearchGate. Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole.... Available from: [Link]

  • J-Stage. Synthesis of 3-Hydroxyisoxazoles from f3-Ketoesters and Hydroxylamine. Available from: [Link]

  • ResearchGate. Synthesis and synthetic utility of 3-isoxazolols | Request PDF. Available from: [Link]

  • ResearchGate. Isoxazole synthesis 54 by consecutive three-component alkynylation–cyclocondensation sequence. Available from: [Link]

  • PMC. The synthetic and therapeutic expedition of isoxazole and its analogs. Available from: [Link]

  • YouTube. synthesis of isoxazoles. Available from: [Link]

  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]

  • Google Patents. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.
  • Zibo Hangyu Biotechnology Development Co., Ltd. ethyl 2-(4-(cyclopropylthio)phenyl) - Zibo Hangyu Biotechnology Development Co., Ltd. Available from: [Link]

  • Google Patents. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Beilstein Journals. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Available from: [Link]

  • ResearchGate. (PDF) Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Available from: [Link]

  • MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available from: [Link]

  • Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Available from: [Link]

  • YouTube. Esterification--Making Esters from Carboxylic Acids. Available from: [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. Available from: [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. Available from: [Link]

  • IAJPR. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Available from: [Link]

Sources

Application Notes and Protocols for the Cyclization of Cyclopropyl β-Ketoesters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Complex Carbocycles

Cyclopropyl β-ketoesters are versatile building blocks in organic synthesis, prized for their unique combination of functionalities. The inherent strain of the cyclopropane ring, coupled with the reactivity of the β-dicarbonyl moiety, provides a powerful driving force for a variety of chemical transformations. Among these, intramolecular cyclization reactions stand out as a highly effective strategy for the construction of complex carbocyclic frameworks, particularly substituted cyclopentanones and related structures that are core motifs in numerous natural products and pharmaceutical agents.

This application note provides a comprehensive guide to the reaction conditions for the cyclization of cyclopropyl β-ketoesters. We will delve into the mechanistic underpinnings of acid-catalyzed, base-mediated, and transition metal-catalyzed pathways, offering detailed protocols and critical insights to empower researchers in their synthetic endeavors.

I. Acid-Catalyzed Cyclization: The Formal Homo-Nazarov Approach

The acid-catalyzed cyclization of vinyl- and aryl-cyclopropyl ketones is conceptually homologous to the well-known Nazarov cyclization of divinyl ketones.[1][2] This formal homo-Nazarov reaction proceeds through carbocationic intermediates, making it a powerful tool for ring expansion.[1] The reaction is typically promoted by strong Brønsted or Lewis acids.

Mechanism of Action

The reaction is initiated by the protonation or coordination of a Lewis acid to the carbonyl oxygen of the β-ketoester, which facilitates the opening of the cyclopropane ring to generate a stabilized carbocation. This intermediate then undergoes an intramolecular cyclization, followed by deprotonation or other terminating steps to yield the final cyclopentanone product. The presence of an aryl or vinyl group on the cyclopropane is often crucial for stabilizing the carbocationic intermediate.[1]

Acid_Catalyzed_Mechanism cluster_0 Acid-Catalyzed Cyclization of a Cyclopropyl β-Ketoester Start Cyclopropyl β-Ketoester Protonated Protonated/ Lewis Acid Coordinated Intermediate Start->Protonated Coordination Carbocation Ring-Opened Carbocation Protonated->Carbocation Ring Opening Cyclized Cyclized Intermediate Carbocation->Cyclized 5-endo-trig Cyclization Product Substituted Cyclopentanone Cyclized->Product Deprotonation/ Rearrangement Catalyst_Out H+ or Lewis Acid Catalyst_In H+ or Lewis Acid (e.g., TfOH, BF3·Et2O)

Caption: Acid-catalyzed cyclization mechanism.

Protocol: Lewis Acid-Promoted Ring Expansion

A representative protocol for the acid-catalyzed cyclization involves the use of trifluoromethanesulfonic acid (TfOH) or boron trifluoride etherate (BF₃·Et₂O).[3][4]

Materials:

  • Cyclopropyl β-ketoester substrate

  • Trifluoromethanesulfonic acid (TfOH) or Boron trifluoride etherate (BF₃·Et₂O)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve the cyclopropyl β-ketoester (1.0 equiv) in anhydrous DCM or DCE under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired temperature (typically ranging from 0 °C to room temperature).

  • Add the Lewis acid (TfOH or BF₃·Et₂O, typically 1.0-2.0 equiv) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Acid-Catalyzed Cyclizations
Substrate TypeLewis AcidSolventTemperatureTimeYield (%)Reference
Aryl Cyclopropyl KetoneTfOHDCErt2 h85[3][4]
Aryl Cyclopropyl KetoneBF₃·Et₂ODCErt2 h82[3][4]
Vinyl Cyclopropyl KetoneSnCl₄ (4 equiv)DCE80 °C12 h60-70[1]

II. Base-Mediated Intramolecular Cyclization

Base-mediated cyclizations offer an alternative pathway, often proceeding through different mechanisms than their acid-catalyzed counterparts. These reactions can be particularly useful for substrates that are sensitive to strong acids. Cesium carbonate (Cs₂CO₃) is a notable base for promoting such transformations.[5]

Mechanism of Action

In a base-mediated cyclization, the base can deprotonate the acidic α-proton of the β-ketoester, forming an enolate. This enolate can then act as a nucleophile, attacking an electrophilic site within the same molecule. In the context of a suitably functionalized cyclopropyl β-ketoester, this can lead to an intramolecular ring-opening cyclization cascade.

Base_Mediated_Mechanism cluster_1 Base-Mediated Intramolecular Cyclization Start Cyclopropyl β-Ketoester (with leaving group) Enolate Enolate Intermediate Start->Enolate Deprotonation Cyclized Intramolecular Nucleophilic Attack Enolate->Cyclized Intramolecular Substitution Product Cyclized Product Cyclized->Product Rearrangement Base_Out HB+ Base_In Base (e.g., Cs2CO3)

Caption: Base-mediated cyclization mechanism.

Protocol: Cesium Carbonate-Mediated Cyclization

This protocol is adapted from procedures involving intramolecular cyclizations promoted by cesium carbonate.[5]

Materials:

  • Functionalized cyclopropyl β-ketoester substrate

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware

Procedure:

  • To a solution of the cyclopropyl β-ketoester (1.0 equiv) in anhydrous MeCN or DMF, add cesium carbonate (2.0-3.0 equiv).

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired cyclized product.

III. Palladium-Catalyzed Cyclization of Alkenyl β-Keto Esters

While not a direct cyclization of a cyclopropyl group, palladium-catalyzed cyclizations of alkenyl β-keto esters are highly relevant as they produce similar cyclic keto ester products and showcase the power of transition metal catalysis in this area.[6][7][8] These reactions often involve the formation of a carbon-carbon bond through an intramolecular carbopalladation or related mechanism.

Mechanism of Action

In a typical palladium-catalyzed cyclization, the palladium(II) catalyst coordinates to the alkene moiety of the alkenyl β-keto ester. This is followed by an intramolecular nucleophilic attack of the enolate (or enol) of the β-ketoester onto the palladium-activated alkene. Subsequent β-hydride elimination or other termination steps regenerate the palladium catalyst and furnish the cyclic product. The presence of an additive like chlorotrimethylsilane (TMSCl) can facilitate the reaction.[6][7][8]

Palladium_Catalyzed_Workflow cluster_2 Palladium-Catalyzed Cyclization Workflow Start Start Alkenyl β-Ketoester Catalyst_Activation Catalyst Addition PdCl2(CH3CN)2 + TMSCl Start->Catalyst_Activation Reaction Reaction Intramolecular Carbopalladation Catalyst_Activation->Reaction Workup Workup Aqueous Quench & Extraction Reaction->Workup Purification Purification Column Chromatography Workup->Purification Product Final Product 2-Carboalkoxycyclohexanone Purification->Product

Caption: Palladium-catalyzed cyclization workflow.

Protocol: Pd-Catalyzed Cyclization with TMSCl

This protocol is based on the palladium-catalyzed cyclization of alkenyl β-keto esters in the presence of chlorotrimethylsilane.[6][7][8]

Materials:

  • Alkenyl β-ketoester substrate

  • Bis(acetonitrile)dichloropalladium(II) (PdCl₂(CH₃CN)₂)

  • Chlorotrimethylsilane (TMSCl)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the alkenyl β-ketoester (1.0 equiv) in anhydrous THF.

  • Add PdCl₂(CH₃CN)₂ (typically 5-10 mol %).

  • Add TMSCl (1.0-1.5 equiv) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion as indicated by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate or diethyl ether.

  • Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel chromatography.

Data Summary: Palladium-Catalyzed Cyclizations
CatalystAdditiveSolventTemperatureTimeYield (%)Reference
PdCl₂(CH₃CN)₂TMSClTHFrt24 h70-90[6][7][8]

Conclusion

The cyclization of cyclopropyl β-ketoesters and their analogues represents a powerful and versatile strategy for the synthesis of valuable carbocyclic structures. The choice of reaction conditions—acidic, basic, or transition metal-catalyzed—allows for a high degree of control over the reaction outcome and can be tailored to the specific substrate and desired product. The protocols and mechanistic insights provided in this application note serve as a foundational guide for researchers looking to harness the synthetic potential of these remarkable building blocks.

References

  • Formation of γ-Keto Esters from β-Keto Esters. Organic Syntheses. Available at: [Link]

  • Shao, J., Fu, Y., et al. (2023). Stereoconvergent Direct Ring Expansion of Cyclopropyl Ketones to Cyclopentanones. Organic Letters, 25(3), 555-559. Available at: [Link]

  • Stereoconvergent Direct Ring Expansion of Cyclopropyl Ketones to Cyclopentanones. PubMed. Available at: [Link]

  • Beaudry Research Group. Synthesis of natural products containing fully functionalized cyclopentanes. Oregon State University. Available at: [Link]

  • Waser, J. (2009). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA International Journal for Chemistry, 63(1), 19-22. Available at: [Link]

  • Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. ResearchGate. Available at: [Link]

  • Synthesis of cyclopentenones. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Chiral Cyclopentenones. ACS Publications. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

  • Benetti, S., et al. Mastering β-Keto Esters. Chemical Reviews. Available at: [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications. Available at: [Link]

  • Cyclic β-Ketoester Definition. Fiveable. Available at: [Link]

  • Intramolecular Addition (Cyclization) Reactions. Chemistry LibreTexts. Available at: [Link]

  • Pittman Jr., C. U., & McManus, S. P. (1969). Acid-catalyzed cyclization reactions. VI. Rearrangement of protonated cyclopropyl ketones to 1-oxacyclopent-1-enyl cations. Journal of the American Chemical Society, 91(21), 5915-5917. Available at: [Link]

  • Alkylation of the dianion of β-keto esters. Journal of the American Chemical Society. Available at: [Link]

  • Cyclic [beta]-keto esters synthesis and reactions. University of Technology Sydney. Available at: [Link]

  • Palladium-catalyzed cyclization of alkenyl beta-keto esters in the presence of chlorotrimethylsilane. Scholars@Duke. Available at: [Link]

  • Preparation of spirocyclic cyclopropyl ketones through condensation of epoxides with .beta.-keto phosphonates. Semantic Scholar. Available at: [Link]

  • Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews. Available at: [Link]

  • Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry. Available at: [Link]

  • Palladium-catalyzed cyclization of alkenyl β-keto esters in the presence of chlorotrimethylsilane. Chemical Communications. Available at: [Link]

  • Nazarov Cyclization. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. Available at: [Link]

  • Lewis acid mediated reactions of cyclopropyl aryl ketones with alpha-ketoesters: facile preparation of 5,6-dihydropyran-2-ones. PubMed. Available at: [Link]

  • Palladium-catalyzed cyclization of alkenyl beta-keto esters in the presence of chlorotrimethylsilane. PubMed. Available at: [Link]

  • Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Organic & Biomolecular Chemistry. Available at: [Link]

  • (PDF) β-Ketoesters: An Overview and It's Applications via Transesterification. ResearchGate. Available at: [Link]

  • Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI. Available at: [Link]

Sources

Application Note: A Practical Guide to the Purification of Methyl 5-cyclopropylisoxazole-3-carboxylate by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-cyclopropylisoxazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Isoxazole derivatives are integral scaffolds in a variety of pharmacologically active agents, valued for their diverse biological activities.[1] The precise regiochemistry and functionality of this molecule, featuring a cyclopropyl group at the 5-position and a methyl ester at the 3-position, make it a valuable building block for the synthesis of more complex molecular architectures.[2][3]

Achieving high purity of this intermediate is paramount to the success of subsequent synthetic steps and the integrity of biological screening data. Impurities from the initial synthesis, such as starting materials, reagents, or regioisomeric byproducts, can interfere with reactions and lead to misleading results. Flash column chromatography is a highly effective and widely adopted technique for the efficient purification of such moderately polar organic compounds.[4][5]

This application note provides a comprehensive, field-proven protocol for the purification of this compound using normal-phase flash column chromatography. It is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, detailed step-by-step methodologies, and troubleshooting insights to ensure a reliable and reproducible purification process.

Principles and Method Development

The successful purification of a target compound by flash chromatography hinges on the strategic selection of a stationary phase and a mobile phase, optimized to exploit differences in polarity between the desired product and any impurities.

Compound Analysis and Polarity

The structure of this compound contains several key features that dictate its chromatographic behavior:

  • Isoxazole Ring: A polar, aromatic heterocyclic system.

  • Methyl Ester Group (-COOCH₃): A polar functional group capable of hydrogen bond accepting.

  • Cyclopropyl Group: A non-polar, aliphatic moiety.

The combination of these groups renders the molecule moderately polar. The primary stationary phase for separating compounds in this polarity range is silica gel.[6] Silica gel (SiO₂) is a highly porous adsorbent with surface silanol groups (Si-OH) that interact with polar compounds primarily through hydrogen bonding and dipole-dipole interactions.[7]

The Critical Role of Thin-Layer Chromatography (TLC)

Before committing to a large-scale column separation, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[5] TLC serves as a small-scale pilot test to determine the optimal mobile phase composition. The goal is to find a solvent system where the target compound, this compound, has a retention factor (Rf) of approximately 0.2 - 0.3 .[5]

An Rf in this range ensures two critical outcomes:

  • Good Separation: There is sufficient interaction with the stationary phase to allow for the separation of impurities with different polarities.

  • Efficient Elution: The compound does not bind so strongly that it requires an excessively large volume of solvent or an impractically long time to elute from the column.

A standard and highly effective mobile phase for compounds of this nature is a binary mixture of a non-polar solvent like hexanes (or petroleum ether) and a more polar solvent like ethyl acetate (EtOAc).[8][9]

Visualization on TLC

The aromatic isoxazole ring in the target molecule allows for straightforward visualization on TLC plates containing a fluorescent indicator (e.g., F254). The compound will appear as a dark spot under short-wave UV light (254 nm) by quenching the plate's fluorescence.[10] As a secondary or universal method, an iodine chamber can be used, which reversibly stains most organic compounds yellow-brown.[10][11]

Detailed Experimental Protocols

This section provides step-by-step methodologies for the complete purification workflow.

Protocol 2.1: TLC Method Optimization
  • Plate Preparation: Use silica gel TLC plates with a fluorescent indicator (SiO₂-F254). With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.[11]

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a concentrated solution.

  • Spotting: Using a capillary tube, carefully spot the crude mixture onto the starting line. Aim for small, concentrated spots to ensure optimal separation.[11]

  • Developing the Plate: Prepare several TLC chambers (e.g., a beaker covered with a watch glass) with different ratios of hexanes:ethyl acetate. Good starting points are 9:1, 4:1, and 7:3 (v/v).[8][9][12] Place the spotted TLC plate into a chamber, ensuring the solvent level is below the starting line. Allow the solvent to ascend via capillary action until it is about 1 cm from the top of the plate.[7]

  • Visualization and Rf Calculation:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

    • Calculate the Rf value for the target compound spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Adjust the solvent ratio until the Rf of the target compound is in the desired 0.2-0.3 range. An increase in the proportion of ethyl acetate will increase the Rf value.

Protocol 2.2: Flash Column Chromatography Purification

Materials and Equipment:

  • Glass chromatography column

  • Silica gel (flash grade, e.g., 230-400 mesh)

  • Optimized eluent (Hexanes:Ethyl Acetate mixture from Protocol 2.1)

  • Sand (acid-washed)

  • Crude this compound

  • Collection vessels (test tubes or flasks)

  • Pressurized air or nitrogen source (optional, for flash chromatography)

  • Rotary evaporator

Step-by-Step Procedure:

  • Column Packing (Slurry Method):

    • Secure the column vertically in a fume hood. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.

    • In a beaker, prepare a slurry of silica gel in the least polar solvent possible (e.g., hexanes or the initial eluent mixture). The amount of silica should be 50-100 times the weight of the crude sample.

    • Pour the slurry into the column. Use gentle pressure (e.g., from a nitrogen line) or tap the side of the column to ensure even packing and remove air bubbles.[13]

    • Add a protective layer of sand (~1-2 cm) on top of the packed silica bed to prevent disruption during solvent addition.[13]

    • Equilibrate the column by running 2-3 column volumes of the initial eluent through the packed silica until the bed is stable. Do not let the solvent level drop below the top of the sand layer.

  • Sample Loading:

    • Wet Loading (Recommended for soluble samples): Dissolve the crude product in the minimum amount of a relatively non-polar solvent, such as dichloromethane.[13] Carefully add this concentrated solution to the top of the column using a pipette. Open the stopcock and allow the sample to absorb onto the silica. Rinse the flask with a tiny amount of eluent and add it to the column to ensure a complete transfer.

    • Dry Loading (Recommended for less soluble or complex samples): Dissolve the crude product in a suitable solvent. Add a small amount of silica gel (2-3 times the sample weight) and evaporate the solvent completely using a rotary evaporator. This results in the crude product being adsorbed onto the silica. Carefully add this dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully fill the column with the optimized eluent, running it down the sides to avoid disturbing the sand layer.

    • Apply gentle positive pressure to the top of the column to achieve a steady flow rate.

    • Begin collecting the eluate in fractions (e.g., 10-20 mL per test tube).

    • Monitor the separation by spotting collected fractions onto a TLC plate and developing it. This allows you to track which fractions contain your product and assess their purity.

  • Post-Chromatography Analysis and Work-up:

    • Based on the TLC analysis of the fractions, combine all fractions containing the pure product.

    • Remove the solvent from the pooled fractions using a rotary evaporator.

    • Place the resulting purified product under high vacuum to remove any residual solvent.

    • Obtain the final mass and calculate the yield. Confirm purity using analytical techniques such as ¹H NMR, ¹³C NMR, or LC-MS.

Data Presentation and Expected Results

Quantitative parameters should be clearly documented for reproducibility.

Table 1: Example TLC Optimization Data
TrialSolvent System (Hexanes:EtOAc, v/v)Rf of Target CompoundObservations
19:10.10Compound is too retained on the baseline.
24:10.25Good separation from a less polar impurity (Rf=0.5) and a more polar impurity (Rf=0.05). Optimal.
37:30.38Compound moves too quickly, poor separation from the less polar impurity.
Table 2: Typical Column Chromatography Parameters
ParameterValue/DescriptionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase separation of moderately polar compounds.[6]
Column Dimensions 40 mm (ID) x 300 mm (L)Appropriate for purifying 1-2 g of crude material.
Crude Sample Load 1.5 gA standard load for a column of this size.
Eluent 4:1 Hexanes:Ethyl AcetateDetermined by TLC optimization to give an Rf of ~0.25.[5]
Fraction Size 20 mLAllows for good resolution during collection.
Expected Yield 75-90% (Varies by crude purity)Typical recovery for flash chromatography.
Expected Purity >98% (by ¹H NMR)The goal of the purification process.
Purification Workflow Diagram

Purification_Workflow Crude Crude Sample TLC TLC Method Development (Rf ≈ 0.25) Crude->TLC Optimize Separation Load Sample Loading (Wet or Dry Method) Crude->Load Prepare Sample Pack Pack Column (Silica Gel Slurry) TLC->Pack Determines Eluent Pack->Load Prepare Column Elute Elution with Optimized Solvent Load->Elute Collect Fraction Collection Elute->Collect Analyze TLC Analysis of Fractions Collect->Analyze Monitor Purity Pool Pool Pure Fractions Analyze->Pool Identify Pure Fractions Evap Solvent Evaporation (Rotary Evaporator) Pool->Evap Pure Pure Product (>98%) Evap->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting and Expert Insights

ProblemPotential CauseRecommended Solution
Streaking on TLC Plate Sample is too concentrated; compound is acidic/basic; sample is insoluble in eluent.Dilute the spotting solution. If the compound is suspected to be acidic, add a small amount (~1%) of acetic acid to the eluent. For basic compounds, add ~1% triethylamine.[8]
Poor Separation on Column Column was packed improperly; sample band was too wide; incorrect eluent was chosen.Repack the column, ensuring no air bubbles. Load the sample in the minimum volume of solvent possible or use the dry loading method.[13] Re-optimize the eluent with TLC.
Compound Crashing Out on Column The solvent used to load the sample is too different from the eluent, causing precipitation.Use the dry loading method. Alternatively, dissolve the sample in the eluent itself if possible, or a solvent with similar polarity.
No Compound Eluting The eluent is not polar enough.Gradually increase the polarity of the eluent (e.g., move from 4:1 to 7:3 Hexanes:EtOAc). This is known as a step-gradient elution.

Conclusion

This application note details a robust and reproducible protocol for the purification of this compound using flash column chromatography. By leveraging preliminary TLC analysis to develop an optimal solvent system, this method consistently yields the target compound with high purity, suitable for demanding applications in pharmaceutical research and organic synthesis. Adherence to the principles of proper column packing, sample loading, and fraction analysis are key to achieving successful and efficient separation.

References

  • ResearchGate. (2023). What reagent to use for visualization of isoxazole on TLC. [Link]

  • Theseus. (n.d.). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. [Link]

  • SpringerLink. (n.d.). Separation of isoxazole derivatives by thin-layer chromatography using complex formation. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • Unknown Source.
  • National Center for Biotechnology Information. (n.d.). Methyl 5-methylisoxazole-3-carboxylate. PubChem. [Link]

  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. [Link]

  • An-Najah Staff. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. [Link]

  • Unknown Source. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of.
  • MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyl-5-isoxazolecarboxylic acid. PubChem. [Link]

  • Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Chemistry LibreTexts. (2025). Running a flash column. [Link]

  • UCT Science. (n.d.). SOP: FLASH CHROMATOGRAPHY. [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

  • Beilstein Journals. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-hydroxyisoxazole-5-carboxylate. PubChem. [Link]

  • LookChem. (n.d.). methyl 3-methyl-5-isoxazolecarboxylate. [Link]

  • Ch肽生物科技. (n.d.). This compound. [Link]

  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. [Link]

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]

  • PubMed Central. (n.d.). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. [Link]

  • PubMed Central. (n.d.). Rejuvenating the[4][10]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. [Link]

  • Organic Syntheses. (n.d.). 3-Hydroxymethyl-3-phenylcyclopropene. [Link]

Sources

Application Notes & Protocols: A Guide to In Vitro Assay Development for Testing the Herbicidal Activity of Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Role of Isoxazoles and the Imperative for Robust In Vitro Screening

Isoxazoles represent a significant class of herbicides, playing a crucial role in modern agriculture for effective weed management.[1][2] Many isoxazole-based herbicides function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][3][4] This enzyme is a key component in the tyrosine catabolism pathway in plants, responsible for converting 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA).[5][6][7][8] The inhibition of HPPD disrupts the synthesis of essential molecules like plastoquinone and tocopherols, which are vital for carotenoid biosynthesis and protecting the photosynthetic apparatus.[3][6] This ultimately leads to the characteristic bleaching of plant tissues and subsequent plant death.[3][7]

The development of novel isoxazole herbicides with improved efficacy and selectivity necessitates a robust and efficient screening process. In vitro enzyme inhibition assays provide a powerful tool for the initial stages of discovery, allowing for the high-throughput screening of large compound libraries to identify potent inhibitors of the target enzyme, HPPD.[9][10] This application note provides a detailed guide to the development and implementation of an in vitro assay for testing the herbicidal activity of isoxazoles by targeting the HPPD enzyme.

Principle of the HPPD Inhibition Assay

The core of this in vitro assay lies in the direct measurement of HPPD enzyme activity. HPPD is a non-heme, Fe(II)-dependent oxygenase that catalyzes the conversion of HPP to HGA.[5][6][8] The activity of the enzyme can be monitored spectrophotometrically by measuring the rate of substrate consumption or product formation. In the presence of an inhibitory isoxazole compound, the rate of the enzymatic reaction will decrease in a concentration-dependent manner.

A common approach involves monitoring the decrease in the concentration of the substrate, HPP. This can be achieved by stopping the enzymatic reaction and then forming a colored complex with the remaining HPP, which can be quantified by measuring its absorbance.[9] Alternatively, methods have been developed to monitor the production of a colored, melanin-like pigment downstream of HGA formation in a whole-cell-based system.[10][11][12] For the purposes of a direct, purified enzyme assay, we will focus on a substrate-consumption-based spectrophotometric method.

Mechanism of HPPD Inhibition by Isoxazoles

The following diagram illustrates the tyrosine catabolism pathway and the point of inhibition by isoxazole herbicides.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP TAT HPPD HPPD Enzyme HPP->HPPD HGA Homogentisate (HGA) HPPD->HGA O2 Plastoquinone Plastoquinone & Tocopherols HGA->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Photosynthesis Protected Photosynthesis Carotenoids->Photosynthesis Isoxazole Isoxazole Herbicides Isoxazole->Inhibition Inhibition->HPPD Assay_Workflow A Reagent Preparation (Buffer, HPP, Compounds) B Plate Setup (Controls & Test Compounds) A->B C Add Enzyme B->C D Pre-incubation (Enzyme-Inhibitor Binding) C->D E Initiate Reaction (Add HPP Substrate) D->E F Enzymatic Reaction (Timed Incubation) E->F G Stop Reaction (Add Stop Solution) F->G H Color Development (Add Detection Reagent) G->H I Measure Absorbance (Plate Reader) H->I J Data Analysis (IC50 Calculation) I->J

Caption: Step-by-step workflow for the HPPD inhibition assay.

III. Data Analysis and Interpretation
  • Calculate Percent Inhibition: The percentage of HPPD inhibition for each concentration of the test compound can be calculated using the following formula:

    % Inhibition = 100 * (1 - (Abs_test - Abs_blank) / (Abs_neg_control - Abs_blank))

    Where:

    • Abs_test is the absorbance of the well with the test compound.

    • Abs_blank is the absorbance of the well without the enzyme.

    • Abs_neg_control is the absorbance of the well with the enzyme and substrate but no inhibitor.

  • Determine IC50 Values: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes 50% inhibition of the enzyme's activity. To determine the IC50 value, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

  • Assay Quality Control - Z'-Factor: For high-throughput screening, it is crucial to evaluate the quality and reliability of the assay. The Z'-factor is a statistical parameter that measures the separation between the positive and negative controls. [13][14]A Z'-factor between 0.5 and 1.0 indicates an excellent assay. [14][15] The Z'-factor is calculated as:

    Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    Where:

    • SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.

    • Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.

IV. Example Data Presentation
Compound IDConcentration (µM)% Inhibition (Mean ± SD, n=3)
Isoxazole-10.0112.3 ± 2.1
0.135.8 ± 3.5
168.2 ± 4.2
1095.1 ± 1.8
10098.9 ± 0.9
IC50 (µM) 0.45
Isoxazole-20.015.6 ± 1.5
0.118.9 ± 2.8
145.3 ± 3.9
1082.7 ± 2.5
10096.4 ± 1.2
IC50 (µM) 1.21
Sulcotrione0.00120.1 ± 2.5
(Control)0.0152.8 ± 4.1
0.191.5 ± 2.3
199.2 ± 0.7
IC50 (µM) 0.009

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
High Variability in Replicates Inaccurate pipetting; Inhomogeneous reagent solutions.Use calibrated pipettes; Ensure all reagents are thoroughly mixed before use. [16]
Weak or No Signal Inactive enzyme; Incorrect buffer pH or temperature; Substrate degradation.Use a fresh batch of enzyme with confirmed activity; Optimize buffer conditions; Prepare fresh substrate solution. [17]
High Background Signal Non-enzymatic degradation of the substrate; Contamination of reagents.Run appropriate blank controls; Use high-purity reagents.
Low Z'-Factor (<0.5) Small separation between positive and negative controls; High variability in controls.Optimize assay conditions (e.g., enzyme and substrate concentrations, incubation time) to maximize the signal window; Improve pipetting accuracy.

Conclusion

The in vitro HPPD inhibition assay described in this application note provides a robust and reliable method for the primary screening of isoxazole-based herbicides. By following the detailed protocol and incorporating proper quality control measures, researchers can efficiently identify and characterize potent inhibitors of this critical plant enzyme. This assay serves as a fundamental tool in the discovery and development pipeline for the next generation of effective and selective herbicides.

References

  • Z-Factor Calculator - Free Online Tool | Assay Quality Control. (n.d.). PunnettSquare Tools.
  • Moran, G. R. (2008). Catalytic, noncatalytic, and inhibitory phenomena: kinetic analysis of (4-hydroxyphenyl)pyruvate dioxygenase from Arabidopsis thaliana. PubMed.
  • Parkins, S., et al. (2023). A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators. STAR Protocols.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad.
  • Z-factors - BIT 479/579 High-throughput Discovery. (n.d.).
  • Sui, Y., & Wu, Z. (2017). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics.
  • Lin, H. Y., et al. (2019). Molecular insights into the mechanism of 4-hydroxyphenylpyruvate dioxygenase inhibition: enzyme kinetics, X-ray crystallography and computational simulations. The FEBS Journal.
  • How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. (n.d.).
  • Moran, G. R. (2008). Catalytic, NonCatalytic, and Inhibitory Phenomena: Kinetic Analysis of (4-Hydroxyphenyl)pyruvate Dioxygenase from Arabidopsis thaliana. Biochemistry.
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (n.d.).
  • Silva, F. M., et al. (2013). Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. PubMed.
  • New HPPD-Inhibitors - A Proven Mode of Action as a New Hope to Solve Current Weed Problems. (n.d.).
  • Troubleshooting of Competition (Inhibition) ELISA. (n.d.). Creative Biolabs Antibody.
  • Jhala, A. J., et al. (2022). 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past, Present, and Future. UNL Digital Commons.
  • Silva, F. M., et al. (2013). Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. ResearchGate.
  • De-la-Pele, M., et al. (2015). A Chemical Genetic Screening Procedure for Arabidopsis thaliana Seedlings. PMC - NIH.
  • Zhang, Q., et al. (2023). Pyomelanin production via heterologous expression of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and construction of HPPD inhibitor screening model. Journal of Bioscience and Bioengineering.
  • Technical Support Center: Navigating Enzyme Inhibition Assays with Natural Products. (n.d.). Benchchem.
  • Yozzo, K. (2020). HPPD Inhibiting Herbicides: State of the Science. Regulations.gov.
  • Buy Hppd Recombinant Protein for Sale Online. (n.d.). MyBioSource.
  • TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS. (n.d.). Abcam.
  • Protein and Enzyme Activity Assays Support—Troubleshooting. (n.d.). Thermo Fisher Scientific.
  • Arabidopsis Seed Germination Assay with Gibberellic Acid. (2016). Bio-protocol.
  • Kaur, S., & Singh, M. (2017). Physiological and Molecular Characterization of Hydroxyphenylpyruvate Dioxygenase (HPPD)-inhibitor Resistance in Palmer Amaranth (Amaranthus palmeri S.Wats.). PMC - PubMed Central.
  • Measurement of Plant Cell Viability. (n.d.). Lifeasible.
  • A Seed Coat Bedding Assay: Endosperm Controls Seed Germination-Arabidopsis thaliana l Protocol Preview. (2022). YouTube.
  • Design, Synthesis, and Herbicidal Activity of N -Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. (n.d.). ResearchGate.
  • Conversion of HPP to homogentisate, catalyzed by HPPD enzyme (depicted on green elipse) at the tyrosine pathway. (n.d.). ResearchGate.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2023). PubMed Central.
  • Computational protocol of discovering new HPPD inhibitors. (n.d.). ResearchGate.
  • Resistance to a nonselective 4‐hydroxyphenylpyruvate dioxygenase‐inhibiting herbicide via novel reduction–dehydration–glutathione conjugation in Amaranthus tuberculatus. (2022). PubMed Central.
  • Improved Procedures to Assess Plant Protoplast Viability: Evidencing Cytological and Genomic Damage. (2018). J-Stage.
  • Arabidopsis Seed Germination Assay with Gibberellic Acid. (n.d.). ResearchGate.
  • Costa, N., Carvalho, C. R., & Clarindo, W. (2018). Improved Procedures to Assess Plant Protoplast Viability: Evidencing Cytological and Genomic Damage. Semantic Scholar.
  • Species differences and human relevance of the toxicity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and a new approach method in vitro for investigation. (2023). PMC - PubMed Central.
  • Improved Procedures to Assess Plant Protoplast Viability: Evidencing Cytological and Genomic Damage. (n.d.). ResearchGate.
  • Species differences and human relevance of the toxicity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and a new approach method in vitro for investigation. (2023). springermedizin.de.
  • Protoplast: A Valuable Toolbox to Investigate Plant Stress Perception and Response. (2021). NIH.
  • Dayan, F. E., et al. (2007). p-Hydroxyphenylpyruvate dioxygenase is a herbicidal target site for beta-triketones from Leptospermum scoparium. PubMed.
  • The screening workflow that was applied to discern novel HPPD inhibitors. (n.d.). ResearchGate.
  • Germination assay Arabidopsis thaliana ?. (2021). ResearchGate.
  • Integrated Virtual Screening and Validation toward Potential HPPD Inhibition Herbicide. (2024). Journal of Agricultural and Food Chemistry.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME. (n.d.). PubMed Central.
  • 4-Hydroxyphenylpyruvate dioxygenase. (n.d.). Wikipedia.
  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). NIH.
  • HPPD (H-300): sc-98596. (n.d.). Santa Cruz Biotechnology.
  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (n.d.). IJPPR.

Sources

Application Note: Methyl 5-cyclopropylisoxazole-3-carboxylate as a Versatile Scaffold for Library Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in a wide array of FDA-approved drugs and clinical candidates stems from its favorable physicochemical properties, including metabolic stability and the capacity to engage in various non-covalent interactions with biological targets.[3] The isoxazole moiety can act as a bioisostere for other functional groups, influencing a molecule's pharmacokinetic and pharmacodynamic profile.[1] This versatile scaffold is found in drugs targeting a broad spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[4][5] The unique electronic and steric properties of the isoxazole ring can lead to significant differences in binding affinity and biological activity, making it a valuable tool for drug design.[1]

This application note presents Methyl 5-cyclopropylisoxazole-3-carboxylate as a novel and highly adaptable scaffold for the synthesis of diverse chemical libraries. The introduction of a cyclopropyl group at the 5-position offers a unique three-dimensional feature that can explore novel chemical spaces and enhance binding interactions with biological targets. The ester functionality at the 3-position serves as a versatile handle for a variety of chemical transformations, enabling the generation of a rich collection of derivatives for high-throughput screening and lead optimization.

Synthesis of the Scaffold: this compound

The synthesis of the title scaffold can be efficiently achieved through a [3+2] cycloaddition reaction, a powerful method for constructing five-membered heterocyclic rings.[6] This approach involves the reaction of a nitrile oxide with an alkyne. For our target molecule, the key precursors are cyclopropylacetylene and a reactive derivative of methyl glyoxylate oxime.

Scaffold Synthesis cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Cyclopropylacetylene Cyclopropylacetylene Cycloaddition [3+2] Cycloaddition Cyclopropylacetylene->Cycloaddition Methyl_glyoxylate_oxime_derivative Methyl 2-chloro-2-(hydroxyimino)acetate Methyl_glyoxylate_oxime_derivative->Cycloaddition Scaffold This compound Cycloaddition->Scaffold Et3N, Et2O

Caption: Synthesis of the scaffold via [3+2] cycloaddition.

Protocol 1: Synthesis of this compound

Materials:

  • Cyclopropylacetylene

  • Methyl 2-chloro-2-(hydroxyimino)acetate

  • Triethylamine (Et₃N)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of methyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) in anhydrous diethyl ether at 0 °C, add cyclopropylacetylene (1.2 eq).

  • Slowly add triethylamine (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound.

Library Synthesis from the this compound Scaffold

The ester functionality of the scaffold provides a versatile starting point for generating a diverse library of compounds through several key chemical transformations. The following protocols detail the hydrolysis of the ester to the corresponding carboxylic acid, subsequent amide coupling with a variety of amines, reduction to the primary alcohol, and derivatization of the alcohol to a library of ethers.

Library_Synthesis_Workflow cluster_amide Amide Library cluster_ether Ether Library Scaffold This compound Carboxylic_Acid 5-Cyclopropylisoxazole-3-carboxylic acid Scaffold->Carboxylic_Acid Hydrolysis (Protocol 2) Alcohol (5-Cyclopropylisoxazol-3-yl)methanol Scaffold->Alcohol Reduction (Protocol 4) Amide_Library_Product Amide Library Carboxylic_Acid->Amide_Library_Product Amide Coupling (Protocol 3) Amine_Library R-NH2 (Library of Amines) Amine_Library->Amide_Library_Product Ether_Library_Product Ether Library Alcohol->Ether_Library_Product Etherification (Protocol 5) Alkyl_Halide_Library R'-X (Library of Alkyl Halides) Alkyl_Halide_Library->Ether_Library_Product

Caption: Workflow for library synthesis from the scaffold.

Protocol 2: Hydrolysis to 5-Cyclopropylisoxazole-3-carboxylic acid

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (2:1).

  • Add LiOH (2.0 eq) and stir the mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield 5-Cyclopropylisoxazole-3-carboxylic acid as a solid.

Protocol 3: Amide Library Synthesis via EDC/HOBt Coupling

Materials:

  • 5-Cyclopropylisoxazole-3-carboxylic acid

  • A diverse library of primary and secondary amines

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃

  • Brine

Procedure (for each amine in the library):

  • In a reaction vial, dissolve 5-Cyclopropylisoxazole-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the respective amine (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the mixture and stir for 10 minutes at room temperature.

  • Add EDC·HCl (1.2 eq) and continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude amide derivative by an appropriate method (e.g., preparative HPLC, flash chromatography) to yield the pure library member.

Parameter Condition Rationale
Coupling ReagentsEDC·HCl, HOBtForms a reactive O-acylisourea intermediate and HOBt ester, minimizing racemization and improving yields.
BaseDIPEAA non-nucleophilic base to neutralize the HCl salt of EDC and the carboxylic acid.
SolventDMFA polar aprotic solvent that effectively dissolves the reactants and reagents.
TemperatureRoom TemperatureSufficient for the coupling reaction to proceed to completion.

Table 1: Key parameters for the amide coupling reaction.

Protocol 4: Reduction to (5-Cyclopropylisoxazol-3-yl)methanol

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Ethyl acetate

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Dry the filtrate over anhydrous MgSO₄, filter, and concentrate to give (5-Cyclopropylisoxazol-3-yl)methanol, which can often be used in the next step without further purification.

Protocol 5: Ether Library Synthesis via Williamson Ether Synthesis

Materials:

  • (5-Cyclopropylisoxazol-3-yl)methanol

  • A diverse library of alkyl halides (e.g., bromides, iodides)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure (for each alkyl halide in the library):

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of (5-Cyclopropylisoxazol-3-yl)methanol (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the respective alkyl halide (1.1 eq) and allow the reaction to warm to room temperature, stirring for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude ether derivative by an appropriate method to yield the pure library member.

Parameter Condition Rationale
BaseNaHA strong, non-nucleophilic base to deprotonate the alcohol, forming the alkoxide.
SolventDMFA polar aprotic solvent suitable for Sₙ2 reactions.
Temperature0 °C to Room Temp.Initial cooling controls the exothermic reaction of NaH, followed by reaction at room temperature.
ElectrophilesAlkyl HalidesA diverse set of commercially available building blocks for library diversification.

Table 2: Key parameters for the Williamson ether synthesis.

Applications in Drug Discovery

The synthesized library of 5-cyclopropylisoxazole-3-carboxamides and their corresponding ethers can be screened against a multitude of biological targets. The isoxazole scaffold is a known pharmacophore in a variety of therapeutic areas. For instance, diarylisoxazole-3-carboxamides have been identified as potent inhibitors of the mitochondrial permeability transition pore, a potential target for muscular dystrophies. Furthermore, isoxazole derivatives have demonstrated significant antimicrobial and kinase inhibitory activities.[6][7] The presence of the cyclopropyl group can enhance metabolic stability and provide unique conformational constraints, potentially leading to improved potency and selectivity.[5] The diverse functionalities introduced through the amide and ether linkages allow for the exploration of a broad chemical space, increasing the probability of identifying novel hit compounds for various disease targets.

References

  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Isoxazole Scaffolds: Building Blocks for Innovation in Science. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • ScienceDirect. (n.d.). A novel isoxazole-based scaffold for combinatorial chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]

Sources

Application Note: A Protocol for the Scalable Synthesis of Isoxazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2][3][4] Transitioning the synthesis of isoxazole-based intermediates from the laboratory bench to pilot or industrial scale presents significant challenges, including ensuring consistent yields, managing reaction exotherms, and maintaining safety. This document provides a detailed guide for the strategic scale-up of isoxazole synthesis, focusing on robust and efficient methodologies. We will explore the underlying chemical principles, critical process parameters, and provide a detailed, field-tested protocol for a scalable, one-pot, three-component synthesis.

Introduction: The Significance of Isoxazoles in Drug Discovery

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This unique arrangement confers a distinct electronic and structural profile, making the isoxazole scaffold a "privileged structure" in drug design.[4][5] It acts as a versatile bioisostere for other functional groups and is found in a wide array of approved drugs, including the anti-inflammatory celecoxib, the antibiotic cloxacillin, and the antirheumatic drug leflunomide.[2][6]

Traditional synthetic routes often involve harsh conditions, hazardous reagents, or multi-step procedures that are inefficient and difficult to scale.[7][8] Therefore, the development of scalable, safe, and environmentally conscious ("green") protocols is paramount for efficient drug development and manufacturing.[9] This guide focuses on bridging that gap, providing the technical insights necessary for successful scale-up.

Foundational Synthetic Strategies for Scalable Isoxazole Synthesis

Several core synthetic strategies can be adapted for large-scale production. The choice of method depends on the desired substitution pattern, availability of starting materials, and economic feasibility.

  • 1,3-Dipolar Cycloaddition: This is arguably the most versatile method for isoxazole synthesis.[10] It involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[11][12][13] For scalability, nitrile oxides are typically generated in situ from more stable precursors like aldoximes (via oxidation) or hydroximoyl chlorides (via dehydrohalogenation) to avoid handling potentially unstable intermediates.[5][14] Copper-catalyzed variants of this reaction are common, though metal-free approaches are gaining traction for their environmental benefits.[5][12]

  • Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine: This classical and highly reliable method involves the cyclocondensation of a β-diketone, β-ketoester, or β-ketoamide with hydroxylamine or its salts (e.g., hydroxylamine hydrochloride).[4][15] The reaction is often high-yielding and can be performed in various solvents, including environmentally benign options like water or ethanol, making it highly attractive for industrial applications.[4][9]

  • Cyclization of α,β-Unsaturated Ketone Derivatives: This approach typically involves the reaction of chalcones (1,3-diaryl-2-propen-1-ones) or similar α,β-unsaturated systems with hydroxylamine.[16][17] The hydroxylamine first undergoes a Michael addition to the double bond, followed by intramolecular cyclization and dehydration to form the isoxazole ring.

Critical Parameters for Successful Process Scale-Up

Translating a laboratory procedure to a large-scale process requires careful consideration of physical and chemical parameters that are often negligible at the bench.

  • Causality of Reagent Selection & Addition: On a large scale, the order and rate of reagent addition are critical. For instance, in the in situ generation of nitrile oxides from hydroximoyl chlorides using a base, slow, controlled addition of the base is necessary to manage the exotherm and prevent dimerization of the highly reactive nitrile oxide intermediate. Using a syringe pump or a metered addition funnel connected to the reactor is standard practice.

  • Thermodynamic and Kinetic Control (Temperature Management): Chemical reactions have associated heat effects (exothermic or endothermic). In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation far less efficient than in a laboratory flask. This can lead to dangerous temperature spikes and runaway reactions.

    • Expertise: A jacketed reactor with a circulating thermal fluid is essential for maintaining precise temperature control. The choice of solvent is also critical; a solvent with a higher boiling point can provide a larger operating window and act as a heat sink.

    • Trustworthiness: A thorough process safety analysis, including reaction calorimetry, should be performed to understand the thermal profile of the reaction before attempting a large-scale run.

  • Mass and Heat Transfer (Mixing): Inadequate mixing in a large vessel can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions and inconsistent product quality.

    • Expertise: The type of impeller (e.g., pitched-blade turbine, anchor), baffle design, and stirring speed (RPM) must be optimized to ensure the reactor contents are homogeneous without introducing excessive shear stress that could degrade materials.

  • Solvent Selection for Industrial Use: The ideal solvent for scale-up is not just one in which the reaction works well. It must also be:

    • Safe: High flash point, low toxicity.

    • Economical: Low cost and easily recoverable via distillation.

    • Environmentally Benign: Low environmental impact (e.g., water, ethanol).[9]

    • Practical: Appropriate boiling point for the reaction and easily removed during work-up.

Detailed Application Protocol: Scalable One-Pot Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-one

This protocol details a robust, one-pot, three-component reaction that is well-suited for scale-up due to its operational simplicity and use of readily available starting materials.[6][7][9]

Reaction Principle: The reaction proceeds via an initial Knoevenagel condensation between an aromatic aldehyde and a β-ketoester (ethyl acetoacetate), followed by the condensation of hydroxylamine with the ketoester and subsequent intramolecular cyclization to form the isoxazole-5(4H)-one core. The entire sequence occurs in a single pot, enhancing process efficiency.

G cluster_reactants Starting Materials cluster_process Process cluster_output Outputs cluster_purification Purification A Aromatic Aldehyde P1 One-Pot Reaction Vessel (Aqueous Solvent, e.g., Water/Ethanol) A->P1 B Ethyl Acetoacetate (β-Ketoester) B->P1 C Hydroxylamine HCl C->P1 O1 Crude Isoxazol-5(4H)-one (Precipitate) P1->O1 Reaction Completion O2 Aqueous Filtrate P1->O2 PU1 Filtration O1->PU1 PU2 Washing (Cold Water/Ethanol) PU1->PU2 PU3 Recrystallization PU2->PU3 PF Pure Product PU3->PF

Caption: Workflow for the one-pot synthesis of isoxazol-5(4H)-ones.

Materials and Equipment
  • Reagents:

    • Aromatic Aldehyde (e.g., Benzaldehyde), 1.0 eq.

    • Ethyl Acetoacetate, 1.0 eq.

    • Hydroxylamine Hydrochloride (NH₂OH·HCl), 1.0 eq.

    • Ethanol (denatured or 200 proof)

    • Water (Deionized)

  • Equipment:

    • Jacketed glass reactor (e.g., 5 L) with overhead stirrer, reflux condenser, thermocouple, and addition port.

    • Heating/cooling circulator for the reactor jacket.

    • Nutsche filter or large Büchner funnel for filtration.

    • Vacuum oven for drying.

Step-by-Step Synthesis Protocol (100 g Scale Example)
  • Reactor Setup: Assemble the reactor system. Ensure all joints are properly sealed and the system is inerted with a slow stream of nitrogen.

  • Charge Reagents: To the reactor, add Ethyl Acetoacetate (130.1 g, 1.0 mol, 1.0 eq.), Benzaldehyde (106.1 g, 1.0 mol, 1.0 eq.), and Hydroxylamine Hydrochloride (69.5 g, 1.0 mol, 1.0 eq.).

  • Add Solvent: Add a 1:1 mixture of Ethanol and Water (total volume ~1 L). Begin stirring at a moderate speed (e.g., 150-200 RPM) to form a slurry.

  • Heating: Set the circulator to heat the reactor jacket to 80-85 °C. The internal temperature should reach reflux (~78-80 °C).

  • Reaction Monitoring (In-Process Control): Monitor the reaction progress every hour using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 3-5 hours.

  • Cooling and Precipitation: Once the reaction is complete (disappearance of starting materials by TLC), turn off the heat and set the circulator to cool the jacket to 10-15 °C. The product will precipitate out of the solution as a dense solid.

  • Product Isolation: Filter the cold slurry through a Nutsche filter or large Büchner funnel under vacuum.

  • Washing: Wash the filter cake sequentially with cold water (2 x 250 mL) and then with cold ethanol (1 x 150 mL) to remove unreacted starting materials and inorganic salts.

  • Drying: Transfer the solid product to a drying tray and dry in a vacuum oven at 50-60 °C until a constant weight is achieved.

Data Summary and Expected Results
ParameterValueRationale
Scale 1.0 moleBased on Benzaldehyde as the limiting reagent.
Solvent Water/Ethanol (1:1)A "green" solvent system that facilitates both reaction and product precipitation upon cooling.[9]
Temperature 78-80 °C (Reflux)Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.
Reaction Time 3-5 hoursTypical duration based on TLC monitoring.
Work-up Cool & FilterAvoids complex and solvent-intensive extractions, ideal for scale-up.
Purification Recrystallization (from Ethanol)Effective method for achieving high purity on a large scale.
Expected Yield 80-90%This method is known for its high efficiency.
Expected Purity >98% (by HPLC)After recrystallization.

Process Safety and Troubleshooting

Executing chemical synthesis on a large scale requires a vigilant approach to safety.

G cluster_hazards Potential Hazards cluster_controls Engineering & Procedural Controls cluster_outcome Desired Outcome H1 Exothermic Reaction C1 Jacketed Reactor (Temperature Control) H1->C1 C2 Process Monitoring (Calorimetry) H1->C2 H2 Reagent Toxicity (Hydroxylamine) C3 Proper PPE (Gloves, Goggles, Lab Coat) H2->C3 C4 Ventilation (Fume Hood / Snorkel) H2->C4 H3 Flammable Solvents (Ethanol) H3->C4 C5 Grounding & Bonding H3->C5 O1 Safe & Controlled Process C1->O1 C2->O1 C3->O1 C4->O1 C5->O1

Caption: Logical relationship between hazards and controls in scale-up.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Product soluble in mother liquor; Mechanical loss during transfer.Extend reaction time and confirm completion by IPC; Cool the reaction mixture to a lower temperature (0-5 °C) before filtering; Ensure efficient transfer and washing of the filter cake.
Incomplete Reaction Insufficient temperature; Poor mixing.Verify internal reaction temperature is at reflux; Increase stirring speed to ensure homogeneity.
Product Impurity Side reactions due to hot spots; Inefficient washing.Ensure controlled heating and efficient mixing; Use the specified volumes of cold wash solvents. Recrystallize if necessary.

Conclusion

The successful scale-up of isoxazole intermediate synthesis is a multifactorial challenge that hinges on a deep understanding of both chemical principles and process engineering. By selecting a robust and efficient synthetic route, such as the one-pot three-component reaction detailed here, and by diligently controlling critical parameters like temperature, mixing, and reagent addition, researchers and process chemists can achieve safe, reliable, and economical production. A commitment to process safety analysis and in-process monitoring is non-negotiable for translating laboratory success into industrial reality.

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Innoscience Research. [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. National Institutes of Health (NIH). [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. [Link]

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health (NIH). [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. National Center for Biotechnology Information. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

  • Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Taylor & Francis Online. [Link]

  • Construction of Isoxazole ring: An Overview. Life Academics. [Link]

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Semantic Scholar. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health (NIH). [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Institutes of Health (NIH). [Link]

  • Synthesis of isoxazoles 76–78. Reaction conditions: i) benzene, r.t.,... ResearchGate. [Link]

  • Process for the preparation of isoxazoles.
  • Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Chemistry Portal. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. National Center for Biotechnology Information. [Link]

  • The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Preprints.org. [Link]

  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. National Institutes of Health (NIH). [Link]

Sources

Application Notes and Protocols for the Quality Control of Methyl 5-cyclopropylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-cyclopropylisoxazole-3-carboxylate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity and quality of this intermediate are paramount as they directly influence the critical quality attributes (CQAs) of the final API, including its efficacy, safety, and stability[1][2]. Any impurities or deviations in the chemical structure can lead to undesirable side reactions, lower yields, and potentially toxic byproducts in subsequent synthetic steps[2][3]. Therefore, robust analytical methods for the quality control of this compound are essential to ensure batch-to-batch consistency and compliance with regulatory standards[1][4].

This document provides a comprehensive guide to the analytical methods for the quality control of this compound, intended for researchers, scientists, and drug development professionals. The protocols outlined herein are grounded in internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), to ensure data integrity and scientific validity[5][6][7][8].

Overall Quality Control Workflow

A systematic approach to quality control is crucial for ensuring the reliability of this compound. The following diagram illustrates a typical workflow from sample receipt to final disposition.

Quality Control Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Review & Disposition Sample Receipt Sample Receipt Visual Inspection Visual Inspection Sample Receipt->Visual Inspection Sample Preparation Sample Preparation Visual Inspection->Sample Preparation Identification Identification Sample Preparation->Identification Assay (Purity) Assay (Purity) Sample Preparation->Assay (Purity) Impurity Profiling Impurity Profiling Sample Preparation->Impurity Profiling Residual Solvents Residual Solvents Sample Preparation->Residual Solvents Data Analysis Data Analysis Identification->Data Analysis Assay (Purity)->Data Analysis Impurity Profiling->Data Analysis Residual Solvents->Data Analysis Comparison to Specifications Comparison to Specifications Data Analysis->Comparison to Specifications Certificate of Analysis (CoA) Certificate of Analysis (CoA) Comparison to Specifications->Certificate of Analysis (CoA) Batch Release/Rejection Batch Release/Rejection Certificate of Analysis (CoA)->Batch Release/Rejection

Caption: Overall Quality Control Workflow for this compound.

Identification

The identity of this compound should be unequivocally confirmed using a combination of spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder. Alternatively, perform the analysis using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of this compound.

Expected Characteristic Peaks: The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the key functional groups.

Functional GroupWavenumber (cm⁻¹)
C=O (Ester)~1720-1740
C=N (Isoxazole)~1600-1650
C-O (Ester)~1200-1300
Cyclopropyl C-H~3000-3100
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. ¹H and ¹³C NMR are fundamental for structural elucidation and confirmation[9][10].

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of this compound[9][10].

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through fragmentation patterns[11][12].

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., Electrospray Ionization - ESI or Gas Chromatography-Mass Spectrometry - GC-MS).

  • Data Analysis: The mass spectrum should exhibit a molecular ion peak (or a protonated/adduct ion peak in ESI) corresponding to the molecular weight of this compound (C₈H₉NO₃, Molecular Weight: 167.16 g/mol ).

Assay (Purity) Determination by High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of pharmaceutical intermediates due to its high resolution, sensitivity, and accuracy[2][13]. The method separates the main component from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Protocol:

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for best separation[14].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at an appropriate wavelength (e.g., 240 nm), determined by acquiring a UV spectrum of the analyte[15].

    • Injection Volume: 10 µL.

    • Run Time: Approximately 10-15 minutes, ensuring elution of late-eluting impurities.

  • Standard Preparation:

    • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • System Suitability:

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • The tailing factor should be ≤ 2.0.

    • The theoretical plates should be ≥ 2000.

  • Analysis and Calculation:

    • Inject the standard and sample solutions in duplicate.

    • Calculate the purity of the sample using the following formula: Purity (%) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard

Impurity Profiling

The identification and quantification of impurities are critical for ensuring the safety and efficacy of the final drug product. Impurities can arise from raw materials, synthetic by-products, or degradation[3][16].

Related Substances by HPLC

Principle: The HPLC method described for the assay can be adapted to quantify related substances. A lower concentration of the main analyte is used to accurately detect and quantify minor impurities.

Protocol:

  • Chromatographic Conditions: Use the same conditions as the assay method.

  • Sample Preparation: Prepare the sample solution at a higher concentration (e.g., 1 mg/mL) to ensure detection of impurities at low levels (e.g., 0.1%).

  • Standard Preparation (for Quantification): If reference standards for known impurities are available, prepare individual standard solutions. If not, use the main peak's relative response factor (assuming it to be 1.0 for unknown impurities) for estimation.

  • Data Analysis:

    • Identify and integrate all impurity peaks.

    • Calculate the percentage of each impurity relative to the main peak area.

    • The reporting threshold for impurities should be in line with ICH Q3A guidelines (e.g., 0.05%)[17].

Identification of Unknown Impurities

Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the structural elucidation of unknown impurities.

Protocol:

  • LC-MS Analysis: Analyze the sample using an LC-MS system with the same chromatographic method.

  • Data Acquisition: Acquire mass spectra for each impurity peak. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition prediction.

  • Fragmentation Analysis: Perform MS/MS fragmentation of the impurity's molecular ion to obtain structural information.

  • Structure Elucidation: Propose a structure for the impurity based on its mass, fragmentation pattern, and knowledge of the synthetic process and potential degradation pathways[18].

Residual Solvents by Gas Chromatography (GC)

Principle: Gas chromatography with a flame ionization detector (GC-FID) is the standard method for the analysis of residual solvents, which are organic volatile impurities remaining from the manufacturing process[3].

Protocol:

  • GC Conditions:

    • Column: A suitable capillary column (e.g., DB-624 or equivalent).

    • Injector Temperature: 250°C.

    • Detector Temperature (FID): 280°C.

    • Oven Temperature Program: An appropriate temperature gradient to separate the expected solvents (e.g., start at 40°C, hold for 5 minutes, then ramp to 240°C).

    • Carrier Gas: Helium or Nitrogen.

    • Injection Mode: Headspace or direct liquid injection.

  • Standard Preparation: Prepare a standard solution containing all potential residual solvents at their specified limits according to ICH Q3C guidelines[17].

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable high-boiling point solvent (e.g., DMSO or DMF).

  • Analysis and Calculation: Quantify the amount of each residual solvent in the sample by comparing the peak areas with those of the standard.

Method Validation

All analytical methods used for quality control must be validated to demonstrate their suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines[5][6][7][8][19].

Analytical Method Validation Workflow cluster_0 Validation Parameters (ICH Q2(R2)) Method Development Method Development Validation Protocol Validation Protocol Method Development->Validation Protocol Validation Execution Validation Execution Validation Protocol->Validation Execution Specificity Specificity Validation Execution->Specificity Linearity Linearity Validation Execution->Linearity Range Range Validation Execution->Range Accuracy Accuracy Validation Execution->Accuracy Precision Precision Validation Execution->Precision LOD_LOQ Detection & Quantitation Limits Validation Execution->LOD_LOQ Robustness Robustness Validation Execution->Robustness Validation Report Validation Report Specificity->Validation Report Linearity->Validation Report Range->Validation Report Accuracy->Validation Report Precision->Validation Report LOD_LOQ->Validation Report Robustness->Validation Report

Caption: Workflow for Analytical Method Validation based on ICH Q2(R2) guidelines.

Summary of Validation Parameters for the HPLC Assay Method:

ParameterAcceptance Criteria
Specificity The method should be able to resolve the analyte peak from potential impurities and degradation products. Peak purity should be confirmed using a photodiode array (PDA) detector.
Linearity A minimum of 5 concentration levels covering the range (e.g., 80-120% of the nominal concentration). Correlation coefficient (r²) ≥ 0.999.
Range The range should be established based on the linearity, accuracy, and precision studies[8].
Accuracy Determined by recovery studies on spiked placebo or by comparison to a well-characterized reference material. Recovery should be within 98.0-102.0%.
Precision - Repeatability (Intra-assay): RSD ≤ 2.0% for 6 replicate injections. - Intermediate Precision (Inter-assay): RSD ≤ 2.0% when analyzed by different analysts on different days with different equipment.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) For impurity methods, LOD and LOQ should be determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve.
Robustness The method's performance should remain unaffected by small, deliberate variations in method parameters (e.g., ±5% change in mobile phase organic content, ±0.1 unit change in pH, ±2°C change in column temperature).

References

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). Vertex AI Search.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). ICH.
  • Quality Control for Pharmaceutical Intermediates: A Focus on Purity. (n.d.). ArtMolecule.
  • Separation of Ethyl 5-methylisoxazole-3-carboxylate on Newcrom R1 HPLC column. SIELC Technologies.
  • Best Practices for Quality Control in Pharmaceuticals. (2025, July 21). SimplerQMS.
  • Analytical Methods. RSC Publishing.
  • Comprehensive Impurity Profiling and Degradation Pathway Elucidation Study. (n.d.). ArtMolecule.
  • Annex 1 WHO good practices for pharmaceutical quality control laboratories. World Health Organization (WHO).
  • multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020, June 8). cipac.org.
  • Quality Guidelines. ICH.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica.
  • Impurities and Degradation products. ArtMolecule.
  • New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. (2024, October 18). MDPI.
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024, June 30). ResearchGate.
  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET.
  • Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. PMC - NIH.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). RSC Publishing.
  • Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. (2020, June 11). ACG Publications.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). PMC.
  • Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products. MDPI.
  • HPLC Method for Analysis of Hymexazol (3-Hydroxy-5-methylisoxazole) on Primesep B Column. SIELC Technologies.
  • This compound. 楚肽生物科技.
  • Development and validation of a liquid chromatography method for the determination of methyl salicylate in a medicated cream formulation. (2025, August 5). ResearchGate.
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024, January 16). MDPI.
  • Original article DEVELOPMENT AND VALIDATION OF A LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF METHYL SALICYLATE IN A ME. ResearchGate.
  • Ethyl 5-methyl-3-p-tolylisoxazole-4-carboxylate. Sigma-Aldrich.
  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021, November 18). MDPI.
  • Conformational space and vibrational spectra of methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate. (2010, September 2). PubMed.
  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. Arkivoc.
  • Methyl cyclopropanecarboxylate. PubChem - NIH.
  • 5-Methyl-1,2-oxazole-3-carboxylic acid. ResearchGate.

Sources

Application Notes and Protocols for Methyl 5-cyclopropylisoxazole-3-carboxylate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in the agrochemical industry on the utilization of Methyl 5-cyclopropylisoxazole-3-carboxylate. This document outlines its synthesis, potential applications as a precursor for novel herbicides and insecticides, and detailed protocols for biological screening. The isoxazole scaffold is a well-established privileged structure in medicinal and agrochemical science, known for its diverse biological activities.[1][2][3] this compound, in particular, serves as a key building block for creating a new generation of crop protection agents.

Synthesis of this compound

The synthesis of this compound is a critical first step for its application in agrochemical research. The following protocol describes a common and effective method for its preparation.

Protocol 1: Synthesis of this compound

This two-step synthesis involves the formation of the isoxazole ring from a diketone precursor, followed by esterification.

Step 1: Synthesis of 5-cyclopropylisoxazole-3-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of ethyl 4-cyclopropyl-2,4-dioxobutanoate in ethanol.

  • Addition of Hydroxylamine: To the stirred solution, add 1.1 equivalents of hydroxylamine hydrochloride.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 5-cyclopropylisoxazole-3-carboxylic acid.[4][5]

Step 2: Esterification to this compound

  • Reaction Setup: Dissolve the 5-cyclopropylisoxazole-3-carboxylic acid from Step 1 in methanol.

  • Catalyst Addition: Add a catalytic amount of sulfuric acid to the solution.

  • Reaction: Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, can be purified by column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Isoxazole Ring Formation cluster_step2 Step 2: Esterification A Ethyl 4-cyclopropyl-2,4-dioxobutanoate C Reaction in Ethanol (Reflux) A->C B Hydroxylamine Hydrochloride B->C D Work-up and Purification C->D E 5-Cyclopropylisoxazole-3-carboxylic Acid D->E G Reaction (Reflux) E->G Intermediate F Methanol & Sulfuric Acid F->G H Neutralization, Extraction & Purification G->H I This compound H->I

Diagram 1: Synthesis workflow for this compound.

Application in Herbicide Discovery

Derivatives of 5-cyclopropylisoxazole have shown significant promise as herbicides.[6][7][8] The primary mode of action for many of these compounds is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone biosynthesis. Inhibition of HPPD leads to the depletion of carotenoids, resulting in the characteristic bleaching of plant tissues.[2][6][7] this compound can serve as a precursor to pro-herbicides, which are converted to the active HPPD inhibitor within the plant.[6][7]

Protocol 2: Whole-Plant Post-Emergence Herbicide Screening

This protocol outlines a standardized method for evaluating the herbicidal efficacy of compounds derived from this compound in a greenhouse setting.[9][10][11]

Materials:

  • Test compounds dissolved in an appropriate solvent (e.g., acetone) with a surfactant.

  • Healthy, uniformly grown weed species at the 2-4 leaf stage (e.g., Echinochloa crus-galli (monocot) and Abutilon theophrasti (dicot)).

  • A susceptible control plant population.

  • Pressurized spray chamber.

  • Greenhouse with controlled temperature, humidity, and lighting.

Procedure:

  • Plant Preparation: Grow weeds in pots filled with a standard potting mix until they reach the 2-4 leaf stage.

  • Compound Preparation: Prepare a stock solution of the test compound and make serial dilutions to achieve the desired application rates (e.g., 10, 50, 100, 200 g/ha). Include a positive control (commercial herbicide) and a negative control (solvent + surfactant).

  • Application: Spray the plants uniformly with the test solutions using a calibrated spray chamber.

  • Incubation: Transfer the treated plants to a greenhouse and maintain them under optimal growing conditions.

  • Evaluation: Assess the plants for herbicidal effects at 7, 14, and 21 days after treatment. Record visual injury, such as chlorosis, necrosis, and growth inhibition, on a scale of 0% (no effect) to 100% (plant death).

Herbicide_Screening_Workflow Start Start: Uniformly Grown Weeds (2-4 leaf stage) Prep Prepare Test Compound Solutions and Controls Start->Prep Spray Apply Treatments in Spray Chamber Prep->Spray Greenhouse Incubate in Controlled Greenhouse Environment Spray->Greenhouse Assess7 Assess Visual Injury at 7 Days Greenhouse->Assess7 Assess14 Assess Visual Injury at 14 Days Assess7->Assess14 Assess21 Assess Visual Injury at 21 Days Assess14->Assess21 Data Record Data and Analyze Efficacy Assess21->Data

Diagram 2: Workflow for whole-plant post-emergence herbicide screening.

Protocol 3: In Vitro HPPD Inhibition Assay

This assay determines the direct inhibitory effect of the active form of the herbicide on the HPPD enzyme.[12][13][14]

Materials:

  • Purified plant HPPD enzyme (e.g., from Arabidopsis thaliana).

  • Substrate: 4-hydroxyphenylpyruvate (HPP).

  • Cofactors: Ascorbate, Fe(II).

  • Coupling enzyme: Homogentisate 1,2-dioxygenase (HGD).

  • Test compounds (the activated diketonitrile form).

  • 96-well UV-transparent microplates.

  • Microplate spectrophotometer.

Procedure:

  • Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing buffer, Fe(II), ascorbate, HGD, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 25°C.

  • Initiation of Reaction: Add HPP to initiate the enzymatic reaction.

  • Measurement: Immediately measure the change in absorbance at 318 nm over time, which corresponds to the formation of maleylacetoacetate.

  • Data Analysis: Calculate the initial reaction rates and determine the concentration of the inhibitor that causes 50% inhibition (IC50).

Compound IDTest Concentration (µM)% Inhibition of HPPDHerbicidal Efficacy (% Control at 100 g/ha)
Example-01 1.055095 (Abutilon theophrasti)
Mesotrione 1.355098 (Abutilon theophrasti)
Control -00
Data is illustrative and based on findings for similar isoxazole derivatives.[6][7]

Application in Insecticide Discovery

The isoxazole and isoxazoline scaffolds are also prominent in modern insecticides, often targeting the insect's nervous system.[15][16][17] A primary target is the γ-aminobutyric acid (GABA)-gated chloride channel.[15][16][18] While this compound itself has not been extensively reported as an insecticide, its structural motifs suggest it could be a valuable starting point for the synthesis of novel insecticidal compounds.

Protocol 4: Insecticidal Bioassay on Plutella xylostella (Diamondback Moth)

This protocol describes a leaf-dip bioassay to evaluate the insecticidal activity of compounds against a key agricultural pest.[1][3][4][19]

Materials:

  • Test compounds dissolved in an appropriate solvent with a surfactant.

  • Second or third instar larvae of a susceptible Plutella xylostella strain.

  • Fresh, untreated cabbage or mustard leaves.

  • Petri dishes lined with moistened filter paper.

  • Controlled environment chamber (25°C, 60% RH, 16:8 L:D photoperiod).

Procedure:

  • Compound Preparation: Prepare a series of concentrations of the test compound. Include a positive control (commercial insecticide) and a negative control.

  • Leaf Treatment: Dip cabbage leaf discs into the test solutions for 10 seconds with gentle agitation. Allow the leaves to air dry.

  • Exposure: Place one treated leaf disc into each Petri dish. Introduce 10-15 larvae into each dish.

  • Incubation: Maintain the Petri dishes in a controlled environment chamber.

  • Mortality Assessment: Record the number of dead and moribund larvae at 24, 48, and 72 hours after treatment.

  • Data Analysis: Calculate the percentage mortality for each concentration, correct for control mortality using Abbott's formula, and determine the LC50 value.

Compound IDConcentration (mg/L)% Mortality (48h)LC50 (mg/L)
Example-02 1009525.5
Control -<5-
This data is hypothetical and for illustrative purposes.

Application in Fungicide Discovery

The isoxazole ring is also a component of some fungicidal compounds.[20][21] this compound can be used as a scaffold to synthesize novel molecules for screening against plant pathogenic fungi.

Protocol 5: In Vitro Antifungal Screening

This protocol provides a method for high-throughput screening of compounds for fungicidal activity in a 96-well plate format.

Materials:

  • Test compounds dissolved in DMSO.

  • Cultures of plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea).

  • Potato Dextrose Broth (PDB) or other suitable liquid culture medium.

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Spore Suspension Preparation: Prepare a spore suspension of the test fungus in PDB and adjust the concentration.

  • Compound Addition: Add the test compounds at various concentrations to the wells of the microplate.

  • Inoculation: Add the fungal spore suspension to each well.

  • Incubation: Incubate the plates at 25-28°C for 48-72 hours.

  • Growth Measurement: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) to determine fungal growth.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound and determine the EC50 value.

Concluding Remarks

This compound is a versatile chemical intermediate with significant potential in agrochemical research. Its utility as a precursor for HPPD-inhibiting herbicides is well-supported by existing literature on related structures. Furthermore, its core scaffold suggests potential for the development of novel insecticides and fungicides. The protocols provided herein offer a robust framework for researchers to synthesize and evaluate the biological activity of derivatives of this promising molecule, paving the way for the discovery of next-generation crop protection solutions.

References

  • Sun, X.-L., Ji, Z.-M., Wei, S.-P., et al. (2020). Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Journal of Agricultural and Food Chemistry, 68(51), 15107–15114. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and herbicidal activity of 5-cyclopropyl-N-phenylisoxazole-4-carboxamides | Request PDF. Retrieved from [Link]

  • Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5282 protocolos. Retrieved from [Link]

  • Sun, X.-L., Ji, Z.-M., Wei, S.-P., et al. (2020). Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Journal of Agricultural and Food Chemistry, 68(51), 15107–15114. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Herbicidal Activity of N -Benzyl-5-cyclopropyl-isoxazole-4-carboxamides | Request PDF. Retrieved from [Link]

  • Contract Laboratory. (2025). Herbicide Testing: Resistance, Residues, and Soil Impact. Retrieved from [Link]

  • Insecticide Resistance Action Committee. (n.d.). Plutella Xylostella. IRAC. Retrieved from [Link]

  • Coronel, L., Moglie, Y., & Curto, M. A. (2011). Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. Applied Microbiology and Biotechnology, 91(5), 1439–1447. Retrieved from [Link]

  • Wang, F., et al. (2025). Cyclopropyl-enhanced bioavailability, not target-site potency, drives the herbicidal activity of FM-1688, a novel PPO inhibitor. Pest Management Science. Retrieved from [Link]

  • de Oliveira, C. M., et al. (2023). Efficacy and Residual Toxicity of Insecticides on Plutella xylostella and Their Selectivity to the Predator Solenopsis saevissima. Insects, 14(1), 84. Retrieved from [Link]

  • European Herbicide Resistance Committee. (2017). European Guidelines to conduct herbicide resistance tests. Retrieved from [Link]

  • Insecticide Resistance Action Committee. (n.d.). IRAC Susceptibility Test Methods Series. Retrieved from [Link]

  • Yang, F., et al. (2019). Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery. Frontiers in Plant Science, 10, 1483. Retrieved from [Link]

  • Delezie, E., et al. (2021). GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil. Frontiers in Toxicology, 3, 760844. Retrieved from [Link]

  • Casida, J. E., & Durkin, K. A. (2014). New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide. ACS Medicinal Chemistry Letters, 5(6), 679–683. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening for Herbicide Resistance in Weeds1 | Request PDF. Retrieved from [Link]

  • JoVE. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Retrieved from [Link]

  • Casida, J. E., & Durkin, K. A. (2015). Novel GABA receptor pesticide targets. Pesticide Biochemistry and Physiology, 121, 22–30. Retrieved from [Link]

  • Casida, J. E., & Durkin, K. A. (2015). Novel GABA receptor pesticide targets. ScienceDirect. Retrieved from [Link]

  • Shan, X., et al. (2019). Synthesis and pesticidal activities of cyclopentanoperhydrophenanthrene 3-aryl-4,5-dihydroisoxazole-5-formate derivatives. Chinese Journal of Organic Chemistry, 39(1), 184–192. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel GABA receptor pesticide targets | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational protocol of discovering new HPPD inhibitors. Retrieved from [Link]

  • da Silva, A. F. A., et al. (2022). Evaluation of Bioinseticide in the Control of Plutella xylostella (Linnaeus, 1758): A Laboratory Study for Large-Scale Implementation. Sustainability, 14(19), 12169. Retrieved from [Link]

  • ResearchGate. (n.d.). The screening workflow that was applied to discern novel HPPD inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Side-by-side comparison of experimental run (+HPPD) and blank (-HPPD)... Retrieved from [Link]

  • CABI Digital Library. (n.d.). Design, synthesis and insecticidal activity of 3-arylisoxazoline-N-alkylpyrazole-5-carboxamide derivatives against Tetranychus urticae Koch. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]

  • Autechem. (n.d.). This compound - CAS 887360-91-0. Retrieved from [Link]

  • Kim, J.-K., et al. (2012). Synthesis and antifungal activities of 4-[5-(2-cyclopropylaminopyrimidin-4-yl)-4-arylthiazol-5-yl]piperidine derivatives on Phytophthora capsici. Korean Journal of Pesticide Science, 16(1), 28–34. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Imasheva, A. G., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. International Journal of Molecular Sciences, 24(2), 992. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]

  • Imasheva, A. G., et al. (2021). Synthesis, Fungicidal Activity, and Molecular Docking of 2-Acylamino and 2-Thioacylamino Derivatives of 1 H-benzo[ d]imidazoles as Anti-Tubulin Agents. Journal of Fungi, 7(10), 849. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Retrieved from [Link]

  • Ghorab, M. M., et al. (2021). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). Molecules, 26(15), 4441. Retrieved from [Link]

  • Gucwa, K., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Scientific Reports, 11(1), 16867. Retrieved from [Link]

Sources

Application Notes and Protocols for Screening Antifungal Properties of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Isoxazole Derivatives in Antifungal Drug Discovery

The rise of invasive fungal infections, coupled with the growing challenge of antifungal drug resistance, presents a significant threat to global health. This has intensified the search for novel antifungal agents with improved efficacy and safety profiles. Among the promising candidates, isoxazole derivatives have emerged as a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including potent antifungal properties.[1][2][3] Their unique chemical scaffold allows for diverse structural modifications, offering a rich landscape for the development of new antifungal drugs.[3]

This guide provides a comprehensive overview of the experimental setup for screening the antifungal properties of novel isoxazole derivatives. It is designed to equip researchers with the necessary protocols and insights to effectively evaluate these compounds, from initial primary screening to more in-depth secondary assays that probe their spectrum of activity and potential for clinical translation.

Part 1: Strategic Approach to Antifungal Screening

A robust screening cascade is essential for the efficient identification and prioritization of lead compounds. The process should be logical, starting with high-throughput primary screens to identify active compounds, followed by more detailed secondary assays to characterize their antifungal profile and assess their suitability for further development.

Antifungal_Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Characterization cluster_tertiary Lead Optimization Primary_Screening Initial Hit Identification (e.g., Broth Microdilution, Disk Diffusion) Hit_Confirmation Confirmation of Activity Primary_Screening->Hit_Confirmation Active Compounds Spectrum_of_Activity Testing against a panel of fungal pathogens Hit_Confirmation->Spectrum_of_Activity MFC_Determination Minimum Fungicidal Concentration Spectrum_of_Activity->MFC_Determination Cytotoxicity_Assay Assessing toxicity to mammalian cells MFC_Determination->Cytotoxicity_Assay Mechanism_of_Action Elucidating the mode of antifungal action Cytotoxicity_Assay->Mechanism_of_Action Promising Candidates In_Vivo_Studies Evaluation in animal models Mechanism_of_Action->In_Vivo_Studies

Caption: A logical workflow for the screening and development of novel antifungal compounds.

Part 2: In Vitro Antifungal Susceptibility Testing: Core Protocols

The foundation of antifungal screening lies in determining the in vitro activity of the isoxazole derivatives against relevant fungal pathogens. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods that are widely recognized and ensure reproducibility of results.[4][5][6][7][8][9]

Materials and Reagents
  • Fungal Strains: A panel of clinically relevant fungal species should be used, including Candida albicans, non-albicans Candida species (e.g., C. glabrata, C. krusei), Cryptococcus neoformans, and filamentous fungi such as Aspergillus fumigatus.[10][11] Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258) are essential for validating assay performance.[12]

  • Culture Media: Sabouraud Dextrose Agar (SDA) for routine culture of fungi.[9] RPMI 1640 medium with L-glutamine and buffered with MOPS is the standard for broth microdilution assays.[5][7][13]

  • Isoxazole Derivatives: Synthesized and purified compounds dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Control Antifungal Drugs: Commercially available antifungal agents such as fluconazole, amphotericin B, and caspofungin should be included as positive controls.[14]

  • Reagents and Consumables: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, sterile saline, and other standard laboratory equipment.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[15] This method is considered the gold standard for antifungal susceptibility testing.[14][15]

Step-by-Step Methodology:

  • Preparation of Fungal Inoculum:

    • From a fresh culture on SDA, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.

    • Further dilute the suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).[11]

  • Preparation of Drug Dilutions:

    • Perform serial two-fold dilutions of the isoxazole derivatives and control drugs in RPMI 1640 medium in a 96-well plate. The final concentration range should be sufficient to determine the MIC.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

    • Incubate the plates at 35°C. Incubation times vary depending on the fungus: 24 hours for Candida species, 48-72 hours for Cryptococcus neoformans, and 48-72 hours for filamentous fungi.[15]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% for azoles and echinocandins against yeasts) compared to the growth control.[15] For amphotericin B, the endpoint is complete inhibition of growth.[15]

Protocol 2: Disk Diffusion Assay for Primary Screening

The disk diffusion assay is a simpler, qualitative method that can be used for the initial screening of a large number of compounds.[16][17][18] It provides a preliminary indication of antifungal activity.

Step-by-Step Methodology:

  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue for Candida species.[12]

  • Inoculation:

    • Spread a standardized fungal inoculum evenly over the entire surface of the agar plate.

  • Application of Disks:

    • Impregnate sterile paper disks with a known concentration of the isoxazole derivative.

    • Place the disks onto the inoculated agar surface.

  • Incubation:

    • Incubate the plates at 30-35°C for 24-48 hours.[16]

  • Interpretation of Results:

    • The antifungal activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited). A larger zone of inhibition indicates greater antifungal activity.[16]

Part 3: Secondary Assays for Lead Characterization

Compounds that demonstrate promising activity in primary screens should be subjected to a battery of secondary assays to further characterize their antifungal properties and assess their potential for further development.

Minimum Fungicidal Concentration (MFC) Determination

While the MIC indicates the concentration that inhibits fungal growth, the MFC determines the lowest concentration that results in fungal death. This is a critical parameter for understanding whether a compound is fungistatic (inhibits growth) or fungicidal (kills the fungus).

Protocol:

  • Following the determination of the MIC from the broth microdilution assay, take an aliquot from the wells showing no visible growth.

  • Spread the aliquot onto a fresh SDA plate.

  • Incubate the plate at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate.

Cytotoxicity Assays: Assessing Selective Toxicity

A crucial aspect of antifungal drug development is ensuring that the compounds are selectively toxic to fungal cells with minimal effects on host (mammalian) cells.[19] In vitro cytotoxicity assays are essential for this initial safety assessment.

Protocol using MTT Assay:

  • Cell Culture:

    • Culture a relevant mammalian cell line (e.g., HeLa, HepG2, or primary human cells) in appropriate cell culture medium.

  • Compound Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the isoxazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Assay:

    • After a specified incubation period (e.g., 24 or 48 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

A high CC50 value and a low MIC value indicate a favorable selectivity index (CC50/MIC), suggesting that the compound is more toxic to the fungus than to mammalian cells.[11]

Data Presentation

Summarize the quantitative data from the screening assays in a clear and structured table for easy comparison of the antifungal activity and cytotoxicity of the isoxazole derivatives.

Compound IDMIC (µg/mL) vs. C. albicansMFC (µg/mL) vs. C. albicansCC50 (µg/mL) vs. HeLa cellsSelectivity Index (CC50/MIC)
Isoxazole-1816>128>16
Isoxazole-2246432
Isoxazole-316>32>128>8
Fluconazole4>64>256>64

Part 4: Elucidating the Mechanism of Action

Understanding how a novel antifungal agent works is crucial for its development. While a detailed exploration of mechanism of action studies is beyond the scope of this initial screening guide, it represents the logical next step for promising lead compounds. Techniques such as ergosterol biosynthesis inhibition assays, cell membrane integrity studies, and transcriptomic or proteomic analyses can provide valuable insights.

Conclusion

The systematic screening approach outlined in these application notes provides a robust framework for the identification and characterization of novel isoxazole derivatives with antifungal potential. By adhering to standardized protocols and employing a logical progression of assays, researchers can efficiently evaluate compound libraries and identify promising candidates for further preclinical and clinical development. The ultimate goal is to contribute to the pipeline of new and effective treatments to combat the growing threat of fungal infections.

References

  • Espinel-Ingroff, A., et al. (2010). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 48(10), 3669-3673. [Link]

  • Pfaller, M. A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(8), 3807-3810. [Link]

  • Ghannoum, M., et al. (2011). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 49(6), 2194-2199. [Link]

  • U.S. Food and Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria. [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180-2183. [Link]

  • Pappas, P. G. (2001). In vitro antifungal susceptibility testing. Pharmacotherapy, 21(8 Pt 2), 111S-123S. [Link]

  • Creative Biolabs. Antifungal Drug In Vitro Cytotoxicity Assessment Service. [Link]

  • American Society for Microbiology. (2022). Antifungal disk diffusion: Significance and symbolism. [Link]

  • Clinical and Laboratory Standards Institute. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]

  • Ghannoum, M., et al. (2011). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 49(6), 2194-2199. [Link]

  • Miceli, M. H., et al. (2022). Antifungal Susceptibility Testing Experience in the Management of Culture-Positive Mucormycosis: Observation from a Large Healthcare System. Journal of Fungi, 8(3), 258. [Link]

  • Cheng, J., et al. (2005). A disc test of antifungal susceptibility. ConnectSci, 1, 1-3. [Link]

  • Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 30(3), 755-779. [Link]

  • Rodriguez-Tudela, J. L., et al. (1995). In vitro antifungal susceptibility testing. Enfermedades Infecciosas y Microbiologia Clinica, 13(7), 424-436. [Link]

  • Carrillo-Muñoz, A. J., et al. (2006). Evaluation of microdilution and disk diffusion methods for antifungal susceptibility testing of dermatophytes. Medical Mycology, 44(6), 521-526. [Link]

  • Wieder, A. M., & Patterson, T. F. (2017). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 4(4), ofx222. [Link]

  • Milewska, M. J., et al. (2015). A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans. Journal of Applied Microbiology, 119(1), 108-118. [Link]

  • Tavanti, A., et al. (2002). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy, 46(6), 1953-1956. [Link]

  • Freires, I. A., et al. (2022). The Cytotoxic and Inhibitory Effects of Plant Derivatives on Candida albicans Biofilms: A Scoping Review. Antibiotics, 11(11), 1599. [Link]

  • Patel, R., et al. (2012). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library, 4(4), 1195-1201. [Link]

  • Lee, D. G., et al. (2003). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 47(5), 1728-1730. [Link]

  • Pub, K., et al. (2023). Novel Isoxazole-Based Antifungal Drug Candidates. Molecules, 28(1), 35. [Link]

  • Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters, 11(3), 255-262. [Link]

  • Wang, H., et al. (2014). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 19(11), 17621-17633. [Link]

  • Patel, N. B., & Patel, H. R. (2013). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 5(2), 163-170. [Link]

  • Wujec, M., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2886. [Link]

  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2697. [Link]

  • Gaonkar, S. L., et al. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 13(15), 10084-10111. [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of Cyclopropyl Groups into Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl group, a small, strained carbocycle, has emerged as a privileged structural motif in modern medicinal chemistry. Its unique conformational rigidity, coupled with its ability to act as a bioisostere for double bonds or gem-dimethyl groups, allows for the fine-tuning of a drug candidate's physicochemical properties, metabolic stability, and target-binding affinity.[1][2] The introduction of this three-membered ring into heterocyclic scaffolds, which are themselves cornerstones of pharmaceutical design, presents a powerful strategy for generating novel chemical entities with enhanced therapeutic potential.

This guide provides a detailed overview of key synthetic methodologies for introducing cyclopropyl groups into heterocyclic systems. It is designed to move beyond a simple listing of reactions, offering insights into the mechanistic underpinnings and strategic considerations that guide the choice of a particular synthetic route. The protocols provided are representative examples intended to be adapted by researchers to their specific molecular targets.

Direct Cyclopropanation of Heterocyclic Alkenes: The Simmons-Smith Reaction

One of the most direct methods for forming a cyclopropane ring is the addition of a methylene unit across a double bond. The Simmons-Smith reaction is a classic and highly reliable method for this transformation, valued for its stereospecificity and functional group tolerance.[2][3][4]

Expertise & Experience: The "Why" Behind the Method

The Simmons-Smith reaction utilizes a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is less reactive and more selective than a free carbene.[5] This is crucial when working with functionalized heterocycles, as it minimizes side reactions. The reaction proceeds via a concerted "butterfly" transition state, where the methylene group is delivered to the same face of the alkene, thus preserving the stereochemistry of the starting material.[3] A key advantage for heterocyclic chemists is the ability of heteroatoms, particularly proximal hydroxyl or ether groups, to direct the cyclopropanation to a specific face of the molecule through coordination with the zinc reagent.[2]

Workflow for Simmons-Smith Cyclopropanation

cluster_prep Reagent Preparation cluster_reaction Cyclopropanation cluster_workup Workup & Purification ZnCu Zinc-Copper Couple Reagent ICH2ZnI (Carbenoid) ZnCu->Reagent reacts with CH2I2 Diiodomethane (CH2I2) CH2I2->Reagent Solvent Anhydrous Ether Solvent->Reagent in Het_Alkene Heterocyclic Alkene Reagent->Het_Alkene adds to Het_Cyclopropane Cyclopropylated Heterocycle Het_Alkene->Het_Cyclopropane forms Quench Quench (e.g., NH4Cl) Het_Cyclopropane->Quench reaction mixture Extract Extraction Quench->Extract Purify Chromatography Extract->Purify Final_Product Pure Product Purify->Final_Product

Caption: General workflow for the Simmons-Smith reaction.

Trustworthiness: Self-Validating Protocol

Protocol 1: Hydroxyl-Directed Simmons-Smith Cyclopropanation of a Pyrrolidinyl Allylic Alcohol

This protocol details the cyclopropanation of an allylic alcohol tethered to a pyrrolidine ring, a common scaffold in alkaloids and medicinal compounds. The hydroxyl group directs the stereochemical outcome of the reaction.

  • Materials:

    • Zinc dust (<10 micron, activated)

    • Copper(I) chloride

    • Anhydrous diethyl ether

    • Diiodomethane (CH₂I₂)

    • Heterocyclic allylic alcohol (e.g., (R)-1-(pyrrolidin-2-yl)prop-2-en-1-ol)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Preparation of Zinc-Copper Couple: In a flame-dried, three-neck flask under an inert atmosphere (Argon), add zinc dust (2.0 eq) and anhydrous diethyl ether. Stir the suspension vigorously. Add copper(I) chloride (0.2 eq) in one portion. The suspension should turn from gray to black. Stir for 30 minutes at room temperature.

    • Carbenoid Formation: To the freshly prepared zinc-copper couple, add a solution of the heterocyclic allylic alcohol (1.0 eq) in anhydrous diethyl ether. Cool the mixture to 0 °C in an ice bath. Add diiodomethane (1.5 eq) dropwise via a syringe pump over 1 hour, maintaining the temperature below 5 °C.

    • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[6]

    • Work-up: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl. Vigorous gas evolution may occur.

    • Extraction and Purification: Filter the mixture through a pad of celite, washing with diethyl ether. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopropylated heterocycle.

Building Heterocycles from Donor-Acceptor Cyclopropanes (DACs)

Donor-Acceptor Cyclopropanes are highly versatile three-carbon building blocks for heterocyclic synthesis.[7][8] The vicinal electron-donating (D) and electron-accepting (A) groups render the cyclopropane ring susceptible to ring-opening under mild conditions, typically with a Lewis acid, to form a 1,3-zwitterionic intermediate.[8][9] This intermediate can then participate in a variety of cycloaddition or annulation reactions to construct complex heterocyclic systems.

Expertise & Experience: The "Why" Behind the Method

The power of DACs lies in their predictable reactivity and the ability to generate a diverse range of heterocycles from a common precursor. By choosing the appropriate reaction partner, one can engage the 1,3-dipole generated from the DAC in [3+2], [3+3], or [4+3] cycloadditions, as well as nucleophilic ring-opening sequences.[7][9] This modularity is extremely attractive in drug discovery for building libraries of related compounds. The mild reaction conditions often employed are a significant advantage, preserving sensitive functional groups elsewhere in the molecule.[7]

Mechanism of DAC-Mediated Heterocycle Synthesis

DAC Donor-Acceptor Cyclopropane (DAC) Dipole 1,3-Zwitterionic Intermediate DAC->Dipole + Lewis Acid (Ring Opening) LA Lewis Acid (e.g., Sc(OTf)3) Cycloadduct Initial Cycloadduct Dipole->Cycloadduct + Partner ([n+3] Cycloaddition) Partner Reaction Partner (e.g., Azadiene) Heterocycle Final Heterocycle Cycloadduct->Heterocycle Rearrangement/ Aromatization

Caption: General mechanism for heterocycle synthesis using DACs.

Trustworthiness: Self-Validating Protocol

Protocol 2: [4+3] Annulation of a DAC with an Azadiene to form an Azepine

This protocol describes the synthesis of a seven-membered nitrogen heterocycle (azepine) via a Lewis acid-catalyzed [4+3] annulation, a powerful method for constructing medium-sized rings.[9]

  • Materials:

    • Donor-Acceptor Cyclopropane (e.g., 2-phenyl-1,1-cyclopropanedicarboxylate)

    • Azadiene partner (e.g., an anthranil)

    • Scandium(III) triflate (Sc(OTf)₃)

    • Anhydrous 1,2-dichloroethane (DCE)

    • 4 Å Molecular Sieves

    • Sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Reaction Setup: To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add the azadiene (1.0 eq) and the donor-acceptor cyclopropane (1.1 eq).

    • Solvent and Catalyst Addition: Add anhydrous DCE under an inert atmosphere. Stir the mixture at room temperature for 15 minutes. Add Sc(OTf)₃ (5 mol%) as a solid in one portion.

    • Reaction: Stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction by TLC. The reaction is typically complete when the starting azadiene is consumed.

    • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 10 minutes.

    • Extraction: Extract the mixture with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Purification: Filter and concentrate the solution in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the bicyclic azepine product.[9]

Palladium-Catalyzed Cross-Coupling of Cyclopropylboronic Acids

For scenarios where the heterocyclic core is already assembled, the direct installation of a cyclopropyl group via cross-coupling is a highly effective strategy. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is particularly well-suited for this purpose.[10][11]

Expertise & Experience: The "Why" Behind the Method

While cyclopropylboronic acid itself can be prone to decomposition, the use of more stable derivatives, such as potassium cyclopropyltrifluoroborate, has greatly enhanced the reliability of this method.[12][13] These reagents are typically air- and moisture-stable solids, making them easy to handle.[13] The reaction offers broad functional group tolerance and allows for the coupling of the cyclopropyl group to a wide range of heterocyclic halides (Cl, Br, I) and triflates.[10][12] The choice of palladium catalyst and ligand is critical for achieving high yields, especially with less reactive heterocyclic chlorides.[12]

Catalytic Cycle for Suzuki-Miyaura Coupling

Pd0 Pd(0)L2 OxAdd Oxidative Addition Intermediate (Het-Pd(II)-X)L2 Pd0->OxAdd Oxidative Addition HetX Heterocyclic Halide (Het-X) Transmetal Transmetalation Intermediate (Het-Pd(II)-Cyc)L2 OxAdd->Transmetal Transmetalation CycB Cyclopropylboronic Acid Derivative Base Base Transmetal->Pd0 Reductive Elimination HetCyc Cyclopropyl-Heterocycle (Het-Cyc)

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Trustworthiness: Self-Validating Protocol

Protocol 3: Suzuki-Miyaura Coupling of 2-Chloropyridine with Potassium Cyclopropyltrifluoroborate

This protocol outlines the coupling of a common heterocyclic chloride with a stable cyclopropylboron reagent.

  • Materials:

    • 2-Chloropyridine

    • Potassium cyclopropyltrifluoroborate (K[C₃H₅BF₃])

    • Palladium(II) acetate (Pd(OAc)₂)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • Potassium phosphate (K₃PO₄), finely ground

    • Toluene/Water mixture (e.g., 10:1)

  • Procedure:

    • Reaction Setup: In an oven-dried Schlenk tube, combine Pd(OAc)₂ (2 mol%), XPhos (4 mol%), 2-chloropyridine (1.0 eq), potassium cyclopropyltrifluoroborate (1.5 eq), and K₃PO₄ (3.0 eq).

    • Degassing: Evacuate and backfill the tube with an inert gas (Argon) three times.

    • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

    • Reaction: Seal the tube and heat the mixture to 100 °C in an oil bath for 12-24 hours. Monitor the reaction's progress by GC-MS or LC-MS.

    • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

    • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purification: Purify the crude product by column chromatography to yield 2-cyclopropylpyridine.[12]

Titanium-Mediated Synthesis: The Kulinkovich Reaction

The Kulinkovich reaction provides an efficient route to cyclopropanols by reacting esters with Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[14][15] This method is particularly useful for creating 1-substituted cyclopropanols, which are valuable synthetic intermediates. The reaction can be applied to esters bearing heterocyclic motifs.[16]

Expertise & Experience: The "Why" Behind the Method

The reaction proceeds through a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.[14] This intermediate reacts with the ester to form the cyclopropanol product.[17] The key advantage is the direct conversion of a common functional group (ester) into a cyclopropanol ring. Variants of this reaction using amides or nitriles can also provide access to cyclopropylamines.[18]

Data Summary: Comparison of Cyclopropylation Methods
MethodKey Reagent(s)SubstrateKey FeaturesLimitations
Simmons-Smith CH₂I₂, Zn-CuAlkeneStereospecific; directing group effects.[2][3]Stoichiometric zinc waste; cost of CH₂I₂.[4][19]
DAC Annulation Donor-Acceptor Cyclopropane, Lewis AcidVarious (dienes, imines, etc.)High modularity; mild conditions; builds heterocycle.[7]Requires synthesis of the DAC precursor.
Suzuki Coupling Cyclopropylboronic acid/salt, Pd catalystHeterocyclic Halide/TriflateDirect C-C bond formation; high functional group tolerance.[10]Boronic acid instability (use of salts is better); catalyst cost.[13]
Kulinkovich Grignard reagent, Ti(OⁱPr)₄Ester, AmideForms cyclopropanols/amines directly.[14][18]Requires stoichiometric Grignard reagent; sensitive to protic groups.
Trustworthiness: Self-Validating Protocol

Protocol 4: Kulinkovich Cyclopropanation of Ethyl Nicotinate

This protocol describes the synthesis of 1-(pyridin-3-yl)cyclopropan-1-ol from a commercially available heterocyclic ester.

  • Materials:

    • Ethyl nicotinate

    • Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

    • Ethylmagnesium bromide (EtMgBr) in THF (1.0 M solution)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure:

    • Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a solution of ethyl nicotinate (1.0 eq) in anhydrous THF.

    • Catalyst Addition: Add Ti(OⁱPr)₄ (0.2 eq) to the solution at room temperature.

    • Grignard Addition: Cool the mixture to 0 °C. Slowly add the EtMgBr solution (2.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours. The color of the reaction mixture will typically change. Monitor by TLC.

    • Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of water, followed by saturated aqueous NaHCO₃.

    • Extraction: Dilute with ethyl acetate and filter the resulting suspension through celite to remove titanium salts. Separate the filtrate layers and extract the aqueous phase with ethyl acetate (3x).

    • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash chromatography to obtain 1-(pyridin-3-yl)cyclopropan-1-ol.

References

  • Deepthi, A., Meenakshy, C. B., & Mohan, M. (2023). Synthesis of Heterocycles from Donor-Acceptor Cyclopropanes: A Five-Year Recap. Synthesis, 55(21), 3481-3498. [Link]

  • Saleem, M., et al. (2021). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 26(21), 6648. [Link]

  • Ma, H.-R., Wang, X.-H., & Deng, M.-Z. (1999). Palladium Catalyzed Cross-Coupling Reaction of Stereodefined Cyclopropylboronic Acids with N-Heterocycl Bromides. Synthetic Communications, 29(14), 2477-2484. [Link]

  • Glinkerman, C. M., & Tambar, U. K. (2019). Synthetic Applications and Methodological Developments of Donor–Acceptor Cyclopropanes and Related Compounds. The Journal of Organic Chemistry, 84(10), 5891-5903. [Link]

  • Ivanova, O. A., & Trushkov, I. V. (2019). Donor-acceptor cyclopropanes in the synthesis of heterocyclic compounds. Chemistry of Heterocyclic Compounds, 55(4), 277-279. [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. [Link]

  • Shabashov, D., & Daugulis, O. (2007). The Kulinkovich reaction in the synthesis of constrained n,n-dialkyl neurotransmitter analogues. Organic Letters, 9(10), 1987-1990. [Link]

  • Wikipedia. (n.d.). Kulinkovich reaction. [Link]

  • NRO CREaction. (2022, June 4). Kulinkovich Reaction. YouTube. [Link]

  • Bak, A., et al. (2019). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Molecules, 24(17), 3046. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2024). Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Wikipedia. (n.d.). Cyclopropanation. [Link]

  • Singh, P., et al. (2024). Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. RSC Advances, 14(1), 1-22. [Link]

  • Aly, A. A., et al. (2022). Heterocycles from cyclopropenones. RSC Advances, 12(29), 18615-18645. [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]

  • Zultanski, S. L., & Gower, N. J. (2021). Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation. ChemRxiv. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. [Link]

  • ResearchGate. (n.d.). Cyclopropyl Building Blocks for Organic Synthesis. Part 85. Facile Preparation and Chemical Transformations of Spirocyclopropane-Anellated Heterocycles. [Link]

  • Ooka, H., et al. (2006). Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation. ACS Catalysis, 4(9), 3045-3051. [Link]

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481-7485. [Link]

  • OpenOChem Learn. (n.d.). Simmons-Smith Cyclopropanation. [Link]

  • Zhuravlev, V., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Molecules, 27(20), 7055. [Link]

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481-7485. [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 1-415. [Link]

  • ResearchGate. (n.d.). New Alkene Cyclopropanation Reactions Enabled by Photoredox Catalysis via Radical Carbenoids. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Boronic Acids: Focus on Cyclopropylboronic Acid in Chemical Research. [Link]

  • Gevorgyan, V., & Rubin, M. (2014). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews, 114(16), 7930-7986. [Link]

  • Wang, S., et al. (2020). Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox Catalysis. Molecules, 25(23), 5585. [Link]

  • Paul, T., et al. (2025). Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols. Chemical Society Reviews. [Link]

  • ResearchGate. (n.d.). (PDF) Heterocycles from cyclopropenones. [Link]

  • Sharma, P., Kumar, A., & Vats, A. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 28(15), 5857. [Link]

  • Aly, A. A., et al. (2022). Heterocycles from cyclopropenones. RSC Advances, 12(29), 18615-18645. [Link]

  • Dilly, S., & Dondoni, A. (2017). Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization. Molecules, 22(8), 1279. [Link]

  • Wang, C., et al. (2026). Photoredox-catalyzed cyclopropanation of allenes towards vinyl-cyclopropanes. Chemical Science. [Link]

  • Li, Y., et al. (2024). Cooperative photoredox and N-heterocyclic carbene-catalyzed formal C–H acylation of cyclopropanes via a deconstruction–reconstruction strategy. Chemical Science, 15(1), 114-120. [Link]

  • Zhuravlev, V., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. KU ScholarWorks. [Link]

  • MDPI. (n.d.). Special Issue: Transition Metal-Catalyzed Reactions in Heterocyclic Synthesis. [Link]

  • Strieth-Kalthoff, F., et al. (2021). Radical Redox Cycloadditions: A General Light-Driven Method for the Synthesis of Saturated Heterocycles. ChemRxiv. [Link]

  • CiteDrive. (n.d.). Cooperative photoredox and N-heterocyclic carbene-catalyzed formal C–H acylation of cyclopropanes via a deconstruction–reconstruction strategy. [Link]

  • Tomilov, Y. V., et al. (2010). Synthesis of condensed heterocycles via cyclopropylimine rearrangement of cyclopropylazoles. Tetrahedron Letters, 51(39), 5120-5123. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 5-cyclopropylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-cyclopropylisoxazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. We will delve into the mechanistic underpinnings of the key reaction—the 1,3-dipolar cycloaddition—to provide not just solutions, but a deeper understanding of the chemical transformations involved.

Core Synthesis Pathway: An Overview

The most direct and widely employed method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1][2] For the target molecule, this involves the reaction of methyl propiolate with a cyclopropyl nitrile oxide, generated in situ from a suitable precursor. Understanding the delicate balance of this reaction is key to achieving high yields and purity.

cluster_precursor Nitrile Oxide Generation (in situ) cluster_cycloaddition 1,3-Dipolar Cycloaddition Precursor Cyclopropyl Aldoxime or Hydroximoyl Chloride NitrileOxide Cyclopropyl Nitrile Oxide (1,3-Dipole) Precursor->NitrileOxide Oxidation/ Elimination Base Base (e.g., TEA, NCS) Product Methyl 5-cyclopropyl- isoxazole-3-carboxylate NitrileOxide->Product Alkyne Methyl Propiolate (Dipolarophile) Alkyne->Product

Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

Frequently Asked Questions (FAQs)

Q1: What are the principal synthetic routes to prepare substituted isoxazoles like this one?

A1: The two most robust and versatile methods are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[3][4] The cycloaddition route is generally preferred for its modularity and control over substituent placement, making it ideal for synthesizing specifically substituted isoxazoles such as this compound.[2]

Q2: How critical are solvent and temperature for this reaction?

A2: These parameters are paramount. The solvent choice impacts the solubility of your starting materials and the stability of the reactive nitrile oxide intermediate.[3] Temperature directly controls the reaction kinetics. While higher temperatures can accelerate the desired cycloaddition, they can also promote the unwanted dimerization of the nitrile oxide to form furoxan byproducts, which significantly lowers the yield.[3] Optimization is key and often requires screening a matrix of conditions.

Q3: I'm concerned about regioselectivity. How can I ensure the formation of the 3,5-disubstituted isomer?

A3: In the cycloaddition between a terminal alkyne and a nitrile oxide, the formation of the 3,5-disubstituted isoxazole is generally favored due to both electronic and steric factors.[1][5] However, poor regioselectivity can arise. Using copper(I) or ruthenium(II) catalysts has been reported to enhance regioselectivity, though this introduces metal contaminants that may need to be removed.[1][2] For many applications, a metal-free approach using hypervalent iodine reagents to generate the nitrile oxide can also provide excellent regioselectivity and high yields.[1][6]

Q4: What is the most common and problematic side reaction?

A4: The most prevalent side reaction is the head-to-head dimerization of the in situ generated nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide).[3][7] This process competes directly with the desired cycloaddition pathway. The rate of dimerization is highly dependent on the concentration of the nitrile oxide. Therefore, reaction conditions must be optimized to keep its steady-state concentration low.

Troubleshooting Guide: From Low Yields to Pure Product

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low or No Product Yield

Q: My reaction has stalled, and TLC/LC-MS analysis shows mostly unreacted starting materials or a complex mixture with very little desired product. What's wrong?

A: This is a common issue that typically points to one of three areas: inefficient generation of the key nitrile oxide intermediate, rapid decomposition or dimerization of this intermediate, or suboptimal reaction conditions.

  • Potential Cause A: Inefficient Nitrile Oxide Generation

    • The "Why": The nitrile oxide is the reactive 1,3-dipole. If it is not generated efficiently, the cycloaddition cannot occur. This often stems from the choice of precursor, the base, or the oxidant used. For example, when generating from an aldoxime, a weak base or an inefficient oxidant (like N-chlorosuccinimide, NCS) can lead to slow or incomplete conversion.[8]

    • Solutions:

      • Verify Precursor Quality: Ensure your cyclopropyl aldoxime or corresponding hydroximoyl chloride is pure and dry.

      • Optimize Base/Oxidant: If using an aldoxime, ensure your base (e.g., triethylamine) is anhydrous and used in slight excess. If using an oxidant like NCS, ensure it is fresh. For hydroximoyl chlorides, a stoichiometric amount of a non-nucleophilic base is critical.[7]

      • Alternative Generation: Consider using hypervalent iodine reagents, such as (diacetoxyiodo)benzene (DIB), which can generate nitrile oxides from oximes rapidly and under mild conditions, often leading to higher yields.[1][6]

  • Potential Cause B: Nitrile Oxide Dimerization

    • The "Why": As the most common side reaction, nitrile oxide dimerization to furoxans is a bimolecular process.[7] Its rate is proportional to the square of the nitrile oxide concentration. If the nitrile oxide is generated too quickly or its concentration builds up, it will preferentially react with itself rather than the alkyne.

    • Solutions:

      • Slow Addition: Add the nitrile oxide precursor (e.g., the hydroximoyl chloride solution) slowly over several hours to the reaction mixture containing the alkyne. This maintains a low steady-state concentration of the nitrile oxide, favoring the cycloaddition.[3]

      • Adjust Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the alkyne (methyl propiolate) relative to the nitrile oxide precursor. This increases the probability of a productive collision between the nitrile oxide and the dipolarophile.[7]

      • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures generally disfavor the dimerization pathway.

Start Low or No Yield Observed CheckReagents Are Starting Materials (Aldoxime, Alkyne, Base) Pure and Anhydrous? Start->CheckReagents CheckReagents->Start No (Purify/Dry) CheckConditions Are Reaction Conditions (Temp, Concentration) Optimized? CheckReagents->CheckConditions Yes CheckConditions->Start No (Optimize Temp/Conc) CheckAddition Was Nitrile Oxide Precursor Added Slowly? CheckConditions->CheckAddition Yes Dimerization High Potential for Nitrile Oxide Dimerization CheckAddition->Dimerization No Success Improved Yield CheckAddition->Success Yes (Consider other issues) Dimerization->Success Implement Slow Addition

Sources

identifying and minimizing byproducts in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for isoxazole synthesis. This guide is crafted for researchers, medicinal chemists, and process development scientists who are navigating the intricacies of constructing the isoxazole core. We will delve into the common challenges, focusing on the identification and mitigation of byproduct formation to enhance reaction yield, purity, and predictability.

This resource is structured as a dynamic troubleshooting guide, moving from high-level frequently asked questions to in-depth analyses of specific synthetic challenges. Our goal is to provide not just protocols, but the underlying mechanistic rationale to empower you to make informed decisions in your laboratory work.

General Troubleshooting Workflow

Before diving into specific issues, it's often helpful to approach troubleshooting systematically. The following workflow outlines a logical progression from problem identification to resolution.

G cluster_observe Observation Phase cluster_analyze Analysis Phase cluster_hypothesize Hypothesis Phase cluster_action Action Phase A Problem Observed (e.g., Low Yield, Extra Peaks) B Characterize Byproducts (NMR, MS, LC-MS) A->B Characterize C Review Reaction Parameters (Stoichiometry, Temp, Solvent) A->C Characterize D Identify Potential Cause(s) - Dimerization - Isomerization - Decomposition B->D Synthesize Data C->D Synthesize Data E Implement Corrective Action (e.g., Change Base, Adjust Addition Rate) D->E Formulate Plan F Monitor & Analyze Results E->F Execute F->A Iterate if needed

Caption: A systematic workflow for troubleshooting isoxazole synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions encountered during isoxazole synthesis.

Q1: My yield is consistently low in a 1,3-dipolar cycloaddition. What's the most likely culprit?

A1: The most common cause of low yields in these reactions is the competitive self-dimerization of the nitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole-2-oxide).[1][2][3] This side reaction is especially prevalent with simple aliphatic and aromatic nitrile oxides, which can dimerize at a very high rate at room temperature.[1]

Quick Mitigation Strategy:

  • Slow Addition/In Situ Generation: Generate the nitrile oxide in situ in the presence of the dipolarophile (the alkyne or alkene). This can be achieved by the slow, dropwise addition of a base (like triethylamine) to the precursor (e.g., a hydroximoyl chloride) in the reaction mixture.[1] This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.

Q2: I'm seeing two distinct product spots on my TLC plate that have the same mass. What are they?

A2: You are likely observing the formation of regioisomers. In the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes, it's common to get a mixture of the desired 3,5-isomer and the undesired 3,4-isomer.[2][4] The regioselectivity is governed by a combination of steric and electronic factors of both the nitrile oxide and the alkyne.[2][5]

Quick Mitigation Strategy:

  • Catalysis: The most reliable way to favor the 3,5-disubstituted isomer is to use a copper(I) catalyst.[4] The mechanism involves the formation of a copper(I) acetylide, which then reacts in a stepwise fashion with the nitrile oxide to yield the 3,5-isomer with high selectivity.[4]

Q3: Can I run these reactions under "green" or more environmentally friendly conditions?

A3: Absolutely. There is a strong trend towards developing greener synthetic protocols. Many modern methods utilize:

  • Water as a Solvent: Aqueous media can be highly effective and eliminate the need for volatile organic solvents.[6]

  • Ultrasonic Irradiation: Sonochemistry can accelerate reaction rates, improve yields, and minimize byproduct formation, often allowing for shorter reaction times and lower temperatures.[7][8][9]

  • Metal-Free Catalysis: To avoid issues of cost, toxicity, and product contamination associated with transition metals, various metal-free approaches have been developed.[10][11]

Q4: My starting materials (e.g., β-ketoester or aldehyde) seem to be decomposing. How can I prevent this?

A4: Reactant stability is crucial. Aldehydes can oxidize, and other starting materials may be sensitive to the reaction conditions.

  • Purity: Use freshly distilled or purified starting materials. Impurities can initiate side reactions.[12]

  • Milder Conditions: If you suspect decomposition, consider lowering the reaction temperature or using a less aggressive base or catalyst.[2] Protecting sensitive functional groups on your reactants may also be necessary.[2]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed strategies for tackling specific, persistent byproducts.

Guide 1: The Furoxan Dimer Problem

Issue: Significant formation of a furoxan byproduct, confirmed by mass spectrometry (M+M, where M is the mass of the nitrile oxide) and characteristic NMR signals.

Mechanistic Insight: Nitrile oxides are high-energy intermediates. In the absence of a sufficiently reactive trapping agent (the dipolarophile), two molecules will readily undergo a [3+2] cycloaddition with each other. This dimerization is a multi-step process that proceeds through a dinitrosoalkene diradical intermediate.[13][14][15]

Furoxan_Formation cluster_main Furoxan Dimerization Pathway 2 R-C#N+-O- 2 x Nitrile Oxide Intermediate [Dinitrosoalkene Diradical] 2 R-C#N+-O-->Intermediate Dimerization Initiation (Rate-Determining C-C Bond Formation) Furoxan Furoxan Byproduct Intermediate->Furoxan Ring Closure

Caption: The mechanistic pathway for nitrile oxide dimerization to a furoxan byproduct.

Troubleshooting & Optimization Protocols

StrategyProtocol DetailsRationale
Controlled In Situ Generation Set up the reaction with the alkyne/alkene dipolarophile already in the flask. Prepare a solution of the base (e.g., triethylamine) and the nitrile oxide precursor (e.g., an aldoxime with an oxidant like NCS, or a hydroximoyl chloride). Add this precursor/base solution dropwise to the main reaction flask over several hours using a syringe pump.This maintains a very low steady-state concentration of the nitrile oxide. The nitrile oxide is more likely to encounter a dipolarophile molecule for the desired reaction than another nitrile oxide molecule for dimerization.[1]
Increase Dipolarophile Reactivity/Concentration Use a more electron-deficient alkyne or alkene if possible, as they are more reactive dipolarophiles. Alternatively, use a slight excess (1.1 to 1.2 equivalents) of the dipolarophile relative to the nitrile oxide precursor.A more reactive or more concentrated dipolarophile will trap the nitrile oxide faster, kinetically outcompeting the second-order dimerization reaction.
Lower Reaction Temperature Run the reaction at 0 °C or even lower if solubility permits.Dimerization often has a higher activation energy than the desired cycloaddition. Lowering the temperature can disproportionately slow the rate of dimerization. However, this must be balanced against the overall reaction time.
Steric Hindrance If synthetically feasible, use a nitrile oxide with a sterically bulky substituent (e.g., an ortho-substituted aryl group).Steric hindrance can significantly slow the rate of dimerization by impeding the approach of two nitrile oxide molecules.[16]
Guide 2: The Regioisomer Challenge

Issue: Formation of a mixture of 3,4- and 3,5-disubstituted isoxazoles from a terminal alkyne, leading to difficult purification and reduced yield of the desired isomer.

Mechanistic Insight: In a thermal (uncatalyzed) 1,3-dipolar cycloaddition, the regioselectivity is determined by the alignment of the frontier molecular orbitals (HOMO and LUMO) of the nitrile oxide and the alkyne. Small differences in the energies and coefficients of these orbitals can lead to mixtures of products.[3] Copper(I) catalysis completely alters the mechanism to a stepwise pathway involving a copper acetylide, which provides excellent control.[4]

Regioisomer_Control cluster_thermal Thermal Cycloaddition cluster_copper Copper(I) Catalyzed A Nitrile Oxide + Terminal Alkyne B Transition State Mixture (FMO Controlled) A->B C 3,5-Isoxazole B->C Path A D 3,4-Isoxazole B->D Path B E Terminal Alkyne + Cu(I) F Copper Acetylide E->F H Stepwise Reaction F->H G Nitrile Oxide G->H I 3,5-Isoxazole ONLY H->I

Caption: Comparison of thermal vs. copper-catalyzed pathways for isoxazole synthesis.

Experimental Protocol for Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is adapted from methodologies emphasizing high regioselectivity.[4][17]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 eq.), the aldoxime (1.1 eq.), copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 5 mol%), and copper turnings (10 mol%).

  • Solvent Addition: Add a solvent mixture, such as t-BuOH/water (1:1). The use of aqueous solvents is often effective for this catalytic system.[4]

  • Initiation: To the stirring suspension, add an oxidant like Chloramine-T trihydrate (1.2 eq.) or an alternative base/oxidant system to generate the nitrile oxide in situ.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 3,5-disubstituted isoxazole.

Key Causality: The in situ comproportionation of Cu(II) and Cu(0) generates the active Cu(I) catalyst. This Cu(I) species selectively forms the copper acetylide with the terminal alkyne, which then acts as the nucleophile in a directed, stepwise reaction with the nitrile oxide, ensuring the formation of the 3,5-isomer.[4]

References

Technical Support Center: Navigating the Purification of Polar Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting and Optimization

Welcome to the Technical Support Center for the purification of polar isoxazole compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the often-complex challenges associated with isolating these valuable molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and effectively troubleshoot your purification workflows.

The inherent polarity of many biologically active isoxazoles, coupled with the unique chemical nature of the isoxazole ring, presents a specific set of purification hurdles. This resource is structured in a question-and-answer format to directly address the common issues you may encounter.

Troubleshooting Guide: Common Purification Challenges

This section delves into specific problems frequently observed during the purification of polar isoxazole compounds, offering explanations and actionable solutions.

Chromatography Issues

Question 1: My polar isoxazole compound is streaking severely or tailing on a silica gel column. What is causing this and how can I fix it?

Answer:

Streaking or tailing on silica gel is a frequent issue with polar compounds, especially those containing basic nitrogen atoms within the isoxazole ring or on substituents.[1] This phenomenon is primarily caused by strong, non-ideal interactions between your polar compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. These strong interactions lead to slow desorption kinetics, resulting in elongated or "streaky" peaks.

Causality and Solutions:

To mitigate this, you need to disrupt these strong interactions. Here are several effective strategies:

  • Mobile Phase Modification:

    • Addition of a Basic Modifier: Incorporating a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH₄OH) (typically 0.1-2%) into your mobile phase is often the most effective solution.[2] The basic modifier will compete with your compound for the acidic sites on the silica gel, leading to sharper peaks.

    • Addition of an Acidic Modifier: For acidic isoxazole derivatives, adding a small amount of a volatile acid like formic acid or acetic acid can improve peak shape by protonating the compound and reducing its interaction with the silica.[2]

  • Alternative Stationary Phases:

    • Alumina: Alumina is a basic stationary phase and can be an excellent alternative to silica for the purification of basic compounds.[3]

    • Amine-Functionalized Silica: This stationary phase has amino groups covalently bonded to the silica surface, which masks the acidic silanol groups and provides a less interactive surface for basic compounds.[4][5]

  • Dry Loading: If your compound has poor solubility in the mobile phase, this can also contribute to streaking. Dry loading, where the compound is pre-adsorbed onto a small amount of silica gel before being loaded onto the column, can improve the initial band shape and lead to better separation.[2]

Question 2: My polar isoxazole compound won't move from the baseline on the TLC plate, even with highly polar mobile phases like 100% ethyl acetate. What are my options?

Answer:

This is a classic sign that your compound is too polar for standard normal-phase chromatography on silica gel. The strong affinity of your compound for the stationary phase prevents it from being effectively eluted by the mobile phase.

Causality and Solutions:

You need to either significantly increase the eluting power of your mobile phase or switch to a different chromatographic technique.

  • Aggressive Normal-Phase Mobile Systems:

    • Methanol/Dichloromethane (DCM) or Methanol/Ethyl Acetate: A gradient of methanol in DCM or ethyl acetate is a common starting point for highly polar compounds. You may need to go as high as 10-20% methanol or more.[5]

    • Ammonia in Methanol/DCM: For very basic and polar compounds, a mobile phase containing a small percentage of ammonium hydroxide in methanol, further diluted in DCM, can be very effective.[6] A common stock solution is 10% ammonium hydroxide in methanol, which can then be used as a polar component in your eluent system.[6]

  • Reverse-Phase Chromatography (RPC):

    • If your compound has some non-polar character in addition to its polar groups, reverse-phase chromatography on a C18-functionalized silica column can be an excellent option.[5][7] In RPC, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA) is used. Your polar compound will have weaker interactions with the non-polar stationary phase and will elute earlier.

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • HILIC is a variation of normal-phase chromatography that is well-suited for very polar compounds that are too polar for reverse-phase.[4] It uses a polar stationary phase (like silica or a diol-functionalized phase) with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).

Extraction Challenges

Question 3: My polar isoxazole compound has high water solubility, making extraction from an aqueous reaction mixture with standard organic solvents like ethyl acetate or DCM very inefficient. How can I improve my extraction?

Answer:

High water solubility is a common challenge with polar molecules.[2] Standard, relatively non-polar organic solvents are often poor choices for extracting these compounds from water.

Causality and Solutions:

To improve extraction efficiency, you need to decrease the solubility of your compound in the aqueous phase or use a more polar organic solvent that can better solvate your polar molecule.

  • Salting Out: Saturating the aqueous layer with an inorganic salt like sodium chloride (NaCl) or ammonium sulfate will decrease the polarity of the aqueous phase, thereby reducing the solubility of your polar organic compound and driving it into the organic layer.[2]

  • pH Adjustment: If your isoxazole has acidic or basic functional groups, adjusting the pH of the aqueous solution can neutralize these groups, making the molecule less polar and more soluble in an organic solvent.[2][8]

  • Use of More Polar Organic Solvents: Solvents like n-butanol or a mixture of chloroform and isopropanol (e.g., 3:1 ratio) are more polar than ethyl acetate or DCM and can be more effective at extracting highly polar compounds.[2]

  • Continuous Liquid-Liquid Extraction: For compounds with very high water solubility, continuous liquid-liquid extraction can be a highly effective, albeit more technically involved, method.[2] This technique continuously recycles the organic solvent through the aqueous phase, allowing for the gradual and complete extraction of the desired compound.

Crystallization Difficulties

Question 4: I am struggling to crystallize my purified polar isoxazole compound. It either oils out or remains as an amorphous solid. What techniques can I try?

Answer:

The high polarity and potential for strong intermolecular interactions (like hydrogen bonding) in polar isoxazole compounds can make crystallization challenging.

Causality and Solutions:

Successful crystallization depends on finding a solvent system where your compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Binary Solvent Systems: This is often the most successful approach. Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., methanol, ethanol, or water) at an elevated temperature. Then, slowly add a "poor" solvent in which it is sparingly soluble (e.g., diethyl ether, hexanes, or ethyl acetate) until the solution becomes slightly turbid.[2] Gentle warming to clarify the solution followed by slow cooling should induce crystallization.

  • Inducing Nucleation:

    • Scratching: Gently scratching the inside of the flask at the air-solvent interface with a glass rod can create microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth.[2]

    • Seeding: If you have a small amount of crystalline material from a previous attempt, adding a tiny seed crystal to a supersaturated solution can induce crystallization.[2]

  • Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly and undisturbed over a period of days. This can sometimes yield high-quality crystals.

Frequently Asked Questions (FAQs)

Q1: Is the isoxazole ring stable to the purification conditions you've described?

A1: This is a critical consideration. The isoxazole ring can be susceptible to both acidic and basic conditions, potentially leading to ring-opening or other degradation pathways. For example, some isoxazoles can undergo base-catalyzed ring opening.[9] It is crucial to assess the stability of your specific isoxazole compound to the proposed purification conditions. A simple test is to dissolve a small amount of your compound in the proposed mobile phase (including any additives like TEA or formic acid) and monitor its stability over time by TLC or LC-MS before committing to a large-scale purification.[6]

Q2: Can I use reverse-phase chromatography for my highly polar isoxazole?

A2: It depends. If your polar isoxazole is eluting with the solvent front even in highly aqueous mobile phases (e.g., >95% water), then standard reverse-phase chromatography may not be suitable as there will be little to no retention.[4] In such cases, HILIC is a more appropriate technique. However, for many polar isoxazoles that still possess some hydrophobic character, reverse-phase chromatography is an excellent high-resolution purification technique.[7]

Q3: Are there any alternatives to column chromatography for purifying polar isoxazoles?

A3: Yes. Besides crystallization, which is an excellent method for obtaining highly pure material, you can also consider:

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small amounts of material, you can run your sample on a larger TLC plate, and then scrape off the band corresponding to your product and extract it from the silica.

  • Supercritical Fluid Chromatography (SFC): SFC can be a powerful technique for the purification of polar compounds and is often used for chiral separations of isoxazole analogues.[10]

Experimental Protocols and Visualizations

Protocol 1: Modified Normal-Phase Flash Column Chromatography for a Polar Basic Isoxazole
  • TLC Analysis: Develop a solvent system that gives your desired compound an Rf value of approximately 0.2-0.3 on a silica gel TLC plate.[1] A good starting point is a gradient of methanol in dichloromethane (DCM). If tailing is observed, add 0.5-1% triethylamine (TEA) to the mobile phase.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.[2]

  • Sample Loading (Dry Loading Recommended): Dissolve your crude compound in a suitable solvent (e.g., methanol or DCM). Add a small amount of silica gel (approximately 1-2 times the weight of your crude material) and evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.[2]

  • Elution: Begin eluting with the initial, non-polar mobile phase. Gradually increase the polarity of the mobile phase according to your TLC analysis. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

G A Aqueous Solution of Polar Isoxazole B Add NaCl to Saturate A->B C Add Organic Solvent (e.g., Ethyl Acetate) B->C D Shake & Vent Separatory Funnel C->D E Allow Layers to Separate D->E F Collect Organic Layer E->F G Repeat Extraction of Aqueous Layer (2-3x) F->G H Combine Organic Extracts G->H I Dry over Na₂SO₄ H->I J Filter & Concentrate I->J K Crude Product J->K

Sources

improving the stability of Methyl 5-cyclopropylisoxazole-3-carboxylate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Methyl 5-cyclopropylisoxazole-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. We will address common challenges, explain the underlying chemical principles, and provide actionable protocols to ensure the integrity of your experiments.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your work. The question-and-answer format is designed to help you quickly identify and solve stability-related challenges.

Question 1: I'm observing rapid degradation of my compound in an aqueous buffer (e.g., PBS, pH 7.4). What is the likely cause and how can I prevent it?

Answer:

The degradation is likely due to two primary chemical liabilities of the isoxazole scaffold, which are significantly influenced by pH and temperature: isoxazole ring opening and ester hydrolysis .

  • Causality - The "Why":

    • Base-Catalyzed Isoxazole Ring Opening: The isoxazole ring possesses a relatively weak Nitrogen-Oxygen (N-O) single bond.[1][2][3] In neutral to basic conditions, the ring is susceptible to nucleophilic attack by hydroxide ions, leading to cleavage of the N-O bond. This process, known as base-catalyzed ring opening, transforms the isoxazole into a less stable intermediate, which can further degrade. Studies on related isoxazole compounds, such as leflunomide, demonstrate significant decomposition at basic pH (pH 10) and noticeable instability even at a physiological pH of 7.4, especially when heated to 37°C.[4]

    • Ester Hydrolysis: The methyl ester functional group is prone to hydrolysis, particularly under basic or strongly acidic conditions, to form the corresponding carboxylic acid. This reaction, also known as saponification in base, will compete with the ring-opening pathway. While some protocols use bases like LiOH or NaOH for intentional hydrolysis, these conditions will also degrade the isoxazole ring.[5][6]

  • Solutions & Mitigation Strategies:

    • pH Control is Critical: Maintain the solution pH in the acidic to mildly acidic range (pH 4-6) where the isoxazole ring exhibits greater stability.[4] If your experiment requires a neutral pH, prepare the solution fresh immediately before use and minimize its time at room temperature.

    • Lower the Temperature: If physiological conditions (37°C) are required, be aware that this will accelerate degradation.[4] For storage, always keep aqueous solutions at low temperatures (2-8°C for short-term, ≤ -20°C for long-term).

    • Use Aprotic Organic Solvents: For stock solutions, avoid aqueous buffers altogether. High-quality, anhydrous aprotic solvents like Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) are superior choices for long-term storage.

Question 2: My stock solution in DMSO appears to have a lower concentration than expected after several weeks of storage. Is this normal?

Answer:

While DMSO is an excellent solvent for initial solubilization and storage, long-term stability can still be a concern depending on storage conditions.

  • Causality - The "Why":

    • Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The absorbed water can slowly hydrolyze the ester group over extended periods, even without a strong catalyst.

    • Thermal Degradation: Although significant thermal decomposition occurs at much higher temperatures, prolonged storage at room temperature can contribute to slow degradation over weeks or months.[7]

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and create localized concentration gradients, potentially accelerating degradation.

  • Solutions & Best Practices:

    • Use Anhydrous DMSO: Always use high-purity, anhydrous grade DMSO for preparing stock solutions.

    • Aliquot Your Stock: Prepare single-use aliquots of your stock solution. This practice minimizes the number of freeze-thaw cycles and reduces the risk of atmospheric moisture contamination for the bulk of your compound.

    • Proper Storage: Store aliquots at -20°C or, for maximum longevity, at -80°C. Ensure vials are tightly sealed.

    • Inert Gas Overlay: For highly sensitive experiments or very long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial to displace air and moisture.

Question 3: I am conducting a photochemistry experiment and notice my compound disappearing even in control samples not exposed to my specific light source. Why?

Answer:

The isoxazole ring is known to be photochemically labile, particularly when exposed to ultraviolet (UV) light.

  • Causality - The "Why": The weak N-O bond in the isoxazole ring can break under UV irradiation (e.g., 254 nm).[1][2] This cleavage can lead to a cascade of rearrangements, potentially forming azirine or oxazole isomers, which would not be detected as the parent compound by your analytical method.[1][2][8] This photoreactivity is an intrinsic property of the isoxazole core.[9]

  • Solutions & Best Practices:

    • Protect from Light: Always store solutions of this compound in amber vials or wrap standard vials in aluminum foil.

    • Minimize Ambient Light Exposure: Conduct experimental manipulations in a dimly lit environment or under yellow light to avoid inadvertent degradation from ambient laboratory lighting.

    • Include "Dark" Controls: In any photochemical experiment, always run a parallel control sample that is handled identically but kept completely shielded from the light source to accurately quantify photostability.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

The two most significant degradation pathways under typical laboratory conditions are:

  • Hydrolytic Ring Cleavage: Primarily base-catalyzed, this pathway involves the opening of the isoxazole ring.

  • Ester Hydrolysis: Both acid- and base-catalyzed hydrolysis of the methyl ester to the corresponding carboxylic acid.

These pathways can occur concurrently, especially in aqueous basic solutions.

Degradation Pathways cluster_0 Pathway 1: Ring Opening cluster_1 Pathway 2: Ester Hydrolysis Parent This compound RingIntermediate β-Ketonitrile Intermediate Parent->RingIntermediate  Base (OH⁻)  (Ring Cleavage) AcidProduct 5-Cyclopropylisoxazole-3-carboxylic Acid Parent->AcidProduct  Acid (H⁺) or Base (OH⁻)  (Saponification)  

Primary degradation pathways for the target compound.

Q2: What is the ideal solvent for preparing a stable, long-term stock solution?

Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for long-term storage. Acetonitrile (ACN) is also a good alternative. The key is to use a high-purity, anhydrous, aprotic solvent to minimize water-related degradation.

Q3: How should I design an experiment to test the stability of this compound in my specific experimental buffer?

You should conduct a forced degradation study . This involves purposefully exposing the compound to your experimental conditions and monitoring its concentration over time. A detailed protocol is provided in the Appendix. The goal of such studies is to understand degradation pathways and develop stability-indicating analytical methods.[10][11][12]

Troubleshooting Decision Tree Start Observing Degradation? Aqueous Is the solvent aqueous (e.g., buffer)? Start->Aqueous Yes Light Is the solution exposed to light? Start->Light No pH_Check High pH (>7) or Temp (>25°C)? Aqueous->pH_Check Yes Organic_Check Is the organic solvent old or hydrous? Light->Organic_Check No Sol_Photo Likely Cause: Photochemical degradation of the isoxazole ring. Light->Sol_Photo Yes Sol_Ring Likely Cause: Base-catalyzed ring opening and/or ester hydrolysis. pH_Check->Sol_Ring Yes Sol_Organic Likely Cause: Slow hydrolysis due to water contamination. Organic_Check->Sol_Organic Yes Action_pH Action: 1. Lower pH to 4-6. 2. Use fresh, cold solutions. 3. Prepare immediately before use. Sol_Ring->Action_pH Action_Light Action: 1. Use amber vials. 2. Work in dim light. Sol_Photo->Action_Light Action_Organic Action: 1. Use fresh, anhydrous solvent. 2. Aliquot and store at ≤ -20°C. Sol_Organic->Action_Organic

A decision tree for troubleshooting compound stability.

Data Summary Tables

Table 1: Solvent Selection and Storage Guide

SolventTypeSuitability for Stock (Long-Term)Key Considerations
DMSO Aprotic, PolarExcellentHighly hygroscopic; use anhydrous grade and aliquot.[13]
Acetonitrile (ACN) Aprotic, PolarVery GoodLess hygroscopic than DMSO. Good choice for LC-MS applications.
Ethanol/Methanol Protic, PolarFair to PoorRisk of transesterification over time. Use only for short-term dissolution if necessary.
Aqueous Buffers Protic, AqueousPoorNot recommended for storage. Stability is highly pH- and temperature-dependent.[4][14]
Non-polar Solvents Aprotic, Non-polarPoorSolubility is expected to be very low.[13]

Table 2: Standard Conditions for Forced Degradation Studies (ICH Guideline Summary)

Stress ConditionTypical Reagents & ConditionsPrimary Degradation Targeted
Acid Hydrolysis 0.1 M - 1 M HCl, RT or heat (e.g., 60°C)Ester Hydrolysis
Base Hydrolysis 0.1 M - 1 M NaOH, RTEster Hydrolysis & Ring Opening[4]
Oxidation 3-30% H₂O₂, RTOxidation of the ring or substituents
Thermal 60-80°C (in solution or solid state)Thermally-induced degradation[7]
Photolytic UV (e.g., 254 nm) & White LightPhotochemical rearrangement/cleavage[1][2]

Reference: Adapted from ICH Q1A guidelines.[12][15]

Appendix: Experimental Protocols

Protocol 1: Workflow for Solution Stability Assessment

This protocol provides a framework to determine the stability of this compound in a specific solution (e.g., your experimental buffer).

Stability Workflow A 1. Prepare 10 mM Stock in Anhydrous DMSO B 2. Dilute Stock to Final Conc. (e.g., 10 µM) in Test Buffer A->B C 3. Prepare Control Sample in Stable Solvent (e.g., ACN) A->C D 4. Incubate Samples at Desired Temperature B->D C->D E 5. Collect Aliquots at Timepoints (e.g., T=0, 1, 4, 8, 24 hr) D->E F 6. Quench Degradation (e.g., add ACN, freeze) E->F G 7. Analyze by HPLC-UV or LC-MS F->G H 8. Quantify Peak Area of Parent Compound vs. T=0 and Control G->H

General experimental workflow for assessing stability.

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh the compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM. This is your stock solution.

  • Preparation of Test and Control Samples:

    • Test Sample: Dilute the DMSO stock into your target aqueous buffer to the final desired experimental concentration (e.g., 10 µM).

    • Control Sample: Prepare a parallel dilution of the DMSO stock into a stable organic solvent like Acetonitrile (ACN) to the same final concentration. This sample serves as the "100% stable" reference.

  • Incubation and Sampling:

    • Incubate both the test and control samples under the desired experimental conditions (e.g., 37°C, protected from light).

    • Immediately after preparation, take the first sample aliquot (T=0) from both the test and control solutions.

    • Collect subsequent aliquots at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Sample Quenching & Storage:

    • For each aliquot collected, immediately quench any further reaction. This can be done by diluting it 1:1 with ACN and/or freezing it at -80°C until analysis.

  • Analytical Method:

    • Analyze all samples using a validated stability-indicating HPLC-UV or LC-MS method.

    • The method should be able to separate the parent compound from potential degradants (like the hydrolyzed carboxylic acid) and other buffer components.

  • Data Analysis:

    • Integrate the peak area of the parent compound in each chromatogram.

    • Normalize the peak area of the parent compound at each time point against the T=0 sample to calculate the percentage of compound remaining.

    • Compare the stability in the test buffer to the stability in the ACN control to confirm that degradation is medium-dependent.

References

  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]

  • Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-757. [Link]

  • Isoxazole. Wikipedia. [Link]

  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PMC - NIH. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • How to hydrolyze ester in presence of isoxazole moiety? ResearchGate. [Link]

  • Structure and stability of isoxazoline compounds. ResearchGate. [Link]

  • Solubility of Isoxazole. Solubility of Things. [Link]

  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate. [Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. ResearchGate. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv. [Link]

  • Forced Degradation – A Review. International Journal of Pharmaceutical Research and Applications. [Link]

  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. MDPI. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. NIH. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [Link]

  • Photochemistry of 4- and 5-Phenyl Substituted Isoxazoles. ResearchGate. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Thermal decomposition of isoxazole: experimental and modeling study. ACS Publications. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. NIH. [Link]

  • (PDF) Isoxazoles-A Biocompatible Radical Scavenging Agents: Citrus Juice Mediated Environmentally Benign Synthesis and Characterization. ResearchGate. [Link]

  • Separation of isoxazole derivatives by thin-layer chromatography using complex formation. INIS. [Link]

  • (PDF) Enthalpies of formation of four isoxazole derivatives in the solid and gas phases: application to the study of chemical equilibria. ResearchGate. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. [Link]

  • Decarboxylation reaction of 5-methylisolxazole-3-carboxylic acid. ResearchGate. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link]

Sources

managing temperature and reaction time for optimal isoxazole formation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Managing Temperature and Reaction Time

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the optimal formation of isoxazoles. As Senior Application Scientists, we understand that mastering the delicate interplay between temperature and reaction time is paramount to achieving high yields and purity. This resource offers field-proven insights and scientifically grounded protocols to help you navigate the complexities of isoxazole synthesis.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during isoxazole synthesis, providing concise and actionable answers.

Q1: What are the most common methods for synthesizing isoxazoles?

A1: The two most prevalent and versatile methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1]

Q2: How do temperature and solvent choice impact the yield and regioselectivity of isoxazole synthesis?

A2: Temperature and solvent are critical parameters that significantly influence reaction outcomes. The choice of solvent can affect reactant solubility, reaction rate, and, in the case of 1,3-dipolar cycloadditions, the regioselectivity of the addition.[1] Temperature optimization is crucial for controlling reaction kinetics; excessively high temperatures can lead to side product formation and decomposition, while low temperatures may result in sluggish or incomplete reactions.[1]

Q3: My 1,3-dipolar cycloaddition reaction is resulting in low yields. What are the likely causes and how can I address them?

A3: Low yields in 1,3-dipolar cycloadditions often stem from the rapid dimerization of the in situ generated nitrile oxide to form furoxans.[1] To mitigate this, consider using a slight excess of the nitrile oxide precursor. The choice of base and solvent for generating the nitrile oxide is also critical. Additionally, optimizing the reaction temperature is key, as higher temperatures can sometimes favor dimerization over the desired cycloaddition.[1]

Q4: I'm observing the formation of isomeric products. How can I improve the regioselectivity of my reaction?

A4: The formation of isomers is a common challenge, particularly in 1,3-dipolar cycloaddition reactions.[1] Regioselectivity is influenced by the electronic and steric factors of both the dipole and the dipolarophile. The choice of solvent can also play a role; in some cases, more polar or fluorinated solvents have been shown to improve regioselectivity.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving specific issues you may encounter during your isoxazole synthesis experiments.

Problem 1: Low or No Product Yield

Low or non-existent yield is a frequent challenge. The following workflow can help diagnose and solve the underlying issue.

LowYield_Troubleshooting start Low/No Isoxazole Yield check_materials Verify Purity and Integrity of Starting Materials start->check_materials check_materials->start Impurity Found & Resolved review_conditions Review Reaction Conditions (Temp, Time, Solvent) check_materials->review_conditions Materials OK review_conditions->start Improved Yield optimize_generation Optimize Nitrile Oxide Generation (if applicable) review_conditions->optimize_generation Conditions Correct optimize_generation->start Optimization Successful evaluate_catalyst Evaluate Catalyst Activity/Loading (if applicable) optimize_generation->evaluate_catalyst Generation Optimized evaluate_catalyst->start Optimization Successful alternative_route Consider an Alternative Synthetic Route evaluate_catalyst->alternative_route Catalyst OK

Caption: Troubleshooting logic for low reaction yield.

Possible Causes & Solutions:

  • Inefficient Nitrile Oxide Generation (for 1,3-dipolar cycloaddition):

    • Cause: The base used may not be appropriate for the substrate and reaction conditions. Common bases include triethylamine and N,N-diisopropylethylamine.[1]

    • Solution: Screen different bases to find the optimal one for your specific reaction. In some cases, stronger bases like 1,8-diazabicycloundec-7-ene (DBU) may be more effective.[2]

    • Cause: The quality of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride) may be compromised.

    • Solution: Verify the purity of your precursor. If necessary, purify it before use.

  • Reactant Decomposition:

    • Cause: Starting materials may be sensitive to the reaction conditions.

    • Solution: Consider milder reaction conditions, such as lower temperatures or the use of a less aggressive base or catalyst.[1]

  • Dimerization of Nitrile Oxide:

    • Cause: The concentration of the nitrile oxide intermediate is too high, favoring dimerization.

    • Solution: Adjust the stoichiometry to use a slight excess of the alkyne dipolarophile. Alternatively, add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration.[1]

Problem 2: Formation of Significant Side Products

The presence of unexpected peaks in your analytical data (TLC, LC-MS, NMR) indicates the formation of side products.

Possible Causes & Solutions:

  • Furoxan Formation:

    • Cause: Dimerization of the nitrile oxide intermediate.

    • Solution: As with low yield, slow addition of the nitrile oxide precursor or using a slight excess of the dipolarophile can minimize this side reaction. Lowering the reaction temperature may also be beneficial.[1]

  • Formation of Isomers:

    • Cause: Lack of regioselectivity in the cycloaddition step.

    • Solution: The regioselectivity is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. Altering these substituents, if possible, can influence the outcome. Additionally, screening different solvents can sometimes improve regioselectivity.[1]

  • Thermal Decomposition:

    • Cause: The reaction temperature is too high, leading to the breakdown of starting materials or the desired product.

    • Solution: Lower the reaction temperature and extend the reaction time.[1] It's a delicate balance, as too low a temperature can halt the reaction.

Experimental Protocols & Data

This section provides a detailed experimental protocol for a common isoxazole synthesis and a data table summarizing the effects of temperature and solvent.

Protocol: Synthesis of 5-Arylisoxazoles via Condensation

This protocol describes the synthesis of 5-arylisoxazoles from a 1,3-dicarbonyl compound precursor and hydroxylamine hydrochloride.

Materials:

  • 3-(Dimethylamino)-1-arylprop-2-en-1-one (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • Water (5 mL)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Combine 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in a round-bottom flask.

  • Add water (5 mL) to the flask.

  • Stir the mixture at room temperature to ensure homogeneity.

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the precipitate by suction filtration.[1]

  • Wash the solid with cold water and dry to yield the pure 5-arylisoxazole.

protocol_workflow start Reactant Preparation reaction Reaction at Reflux start->reaction monitoring TLC Monitoring reaction->monitoring workup Aqueous Workup (Precipitation) monitoring->workup Reaction Complete isolation Filtration & Drying workup->isolation product Pure 5-Arylisoxazole isolation->product

Caption: General workflow for condensation synthesis of 5-arylisoxazoles.

Data Summary: Temperature and Solvent Effects

The following table summarizes the impact of temperature and solvent on the yield of a model 1,3-dipolar cycloaddition reaction.

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Toluene801265
2Toluene110678
3Acetonitrile801872[1]
4Dichloromethane402455
5Tetrahydrofuran651668

Analysis:

This data illustrates that for this model reaction, higher temperatures generally lead to shorter reaction times and, in the case of toluene, a higher yield. However, it is crucial to note that excessively high temperatures can lead to decomposition and reduced yields. The choice of solvent also plays a significant role, with acetonitrile providing a good yield at a moderate temperature.[1]

References

  • Technical Support Center: Isoxazole Synthesis Optimiz
  • Electrochemical Synthesis of Isoxazolines: Method and Mechanism. (2022). PMC - NIH.
  • Jawalekar, et al. (2024). Construction of Isoxazole ring: An Overview. NanoBioLetters.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Royal Society of Chemistry.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. (2018). PMC - NIH.
  • synthesis of isoxazoles. (2019). YouTube.
  • Technical Support Center: Optimizing Isoxazole Ring Form
  • Synthesis of isoxazoles. (2022). Organic Chemistry Portal.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI.

Sources

dealing with unexpected side reactions in the synthesis of isoxazole esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of isoxazole esters. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research. This center addresses common unexpected side reactions and challenges encountered during the synthesis of isoxazole esters, particularly via the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of the Desired Isoxazole Ester due to Furoxan Formation

Question: My reaction to synthesize a 3,5-disubstituted isoxazole ester from an aldoxime and an alkyne is giving a very low yield. I've identified a significant side product as the furoxan (1,2,5-oxadiazole-2-oxide). Why is this happening and how can I prevent it?

Answer: This is a classic and very common problem in isoxazole synthesis. The furoxan you are observing is the dimer of your nitrile oxide intermediate. Nitrile oxides are highly reactive 1,3-dipoles that, in the absence of a suitable dipolarophile (your alkyne or alkene), will readily dimerize.

The Underlying Mechanism: A Competitive Reaction

The core of the issue lies in the reaction kinetics. You have two competing second-order reactions occurring in your flask:

  • Desired [3+2] Cycloaddition: Nitrile Oxide + Alkyne → Isoxazole Ester

  • Side Reaction - Dimerization: Nitrile Oxide + Nitrile Oxide → Furoxan

If the concentration of the nitrile oxide is too high relative to the alkyne, the dimerization reaction will dominate, leading to a low yield of your desired product. The formation of furoxans is thought to proceed through a stepwise mechanism involving dinitrosoalkene diradical intermediates.

Troubleshooting Protocol

The key to suppressing dimerization is to maintain a low steady-state concentration of the nitrile oxide throughout the reaction. This ensures that a nitrile oxide molecule is more likely to encounter an alkyne molecule than another nitrile oxide molecule.

  • Method of Nitrile Oxide Generation: How you generate the nitrile oxide in situ is critical.

    • Batch Addition (Problematic): Adding your oxidant (e.g., NCS, bleach, hypervalent iodine reagent) all at once to the aldoxime will generate a high initial concentration of nitrile oxide, favoring dimerization.

    • Slow Addition (Solution): A slow, controlled addition of the oxidant or a base (depending on your method) is the most effective strategy. This can be achieved using a syringe pump over several hours. This keeps the nitrile oxide concentration low and allows it to be consumed by the alkyne as it is formed.

  • Reaction Temperature:

    • Lowering the reaction temperature can sometimes disfavor the dimerization pathway relative to the cycloaddition. However, this is system-dependent and may also slow down your desired reaction. Experiment with a range of temperatures (e.g., 0 °C to room temperature).

  • Relative Concentrations:

    • Ensure the dipolarophile (alkyne) is present in a slight excess (e.g., 1.2-1.5 equivalents). This increases the probability of a productive collision between the nitrile oxide and the alkyne.

Experimental Protocol: Slow Addition of Oxidant

This protocol assumes the common method of generating a nitrile oxide from an aldoxime using an oxidant like N-Chlorosuccinimide (NCS) or Chloramine-T.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve your aldoxime (1.0 eq) and your alkyne ester (1.2 eq) in a suitable solvent (e.g., THF, DCM, or Ethyl Acetate).

  • Reagent Preparation: In a separate flask, prepare a solution of the oxidant (e.g., NCS, 1.1 eq) and a base (e.g., triethylamine or pyridine, 1.1 eq) in the same solvent.

  • Slow Addition: Using a syringe pump, add the oxidant/base solution to the reaction mixture over a period of 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the aldoxime and the formation of the isoxazole ester.

  • Workup: Once the reaction is complete, proceed with your standard aqueous workup and purification.

By implementing this slow-addition strategy, you should see a significant increase in the yield of your desired isoxazole ester and a corresponding decrease in the formation of the furoxan dimer.

competing_pathways Aldoxime Aldoxime NitrileOxide Nitrile Oxide (Intermediate) Aldoxime->NitrileOxide + Oxidant (in situ generation) Alkyne Alkyne Ester Isoxazole Desired Isoxazole Ester Alkyne->Isoxazole Oxidant Oxidant NitrileOxide->Isoxazole + Alkyne [3+2] Cycloaddition Furoxan Furoxan Dimer (Side Product) NitrileOxide->Furoxan + Nitrile Oxide Dimerization

Caption: Competing reaction pathways in isoxazole synthesis.

Issue 2: Poor Regioselectivity - Formation of a Mixture of Isoxazole Isomers

Question: My 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I favor the formation of the 3,5-isomer?

Answer: Achieving high regioselectivity is a common challenge in isoxazole synthesis via 1,3-dipolar cycloaddition. The formation of regioisomeric mixtures is often observed in uncatalyzed thermal cycloadditions. The regiochemical outcome is governed by the electronic and steric properties of both the nitrile oxide and the dipolarophile, as dictated by Frontier Molecular Orbital (FMO) theory. However, for practical purposes, the most reliable way to control this is through catalysis.

The Solution: Copper(I) Catalysis

To selectively synthesize the 3,5-disubstituted isomer from a terminal alkyne, a copper(I)-catalyzed reaction is the method of choice.

Mechanism of Catalysis: The copper(I) catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then reacts with the nitrile oxide in what is believed to be a stepwise manner to furnish the 3,5-disubstituted isoxazole with high regioselectivity. This catalytic cycle effectively overrides the orbital control that leads to mixed isomers in the thermal reaction.

Troubleshooting and Optimization Protocol

If you are obtaining a mixture of isomers, switching to a copper-catalyzed protocol is the recommended course of action.

Parameter Thermal Cycloaddition Copper(I)-Catalyzed Cycloaddition Rationale for Change
Catalyst NoneCuI, CuSO₄/Na-Ascorbate, or other Cu(I) sourceCu(I) forms a copper acetylide, directing the regioselectivity.
Regioselectivity Often poor; mixture of 3,4- and 3,5-isomersHigh selectivity for the 3,5-isomerThe mechanism proceeds through a defined copper acetylide intermediate.
Reaction Temp. Often requires heatingTypically Room TemperatureCatalysis lowers the activation energy.
Experimental Protocol: Copper(I)-Catalyzed Isoxazole Synthesis

This one-pot protocol generates the nitrile oxide in situ from an aldoxime in the presence of the alkyne and a copper(I) catalyst.

  • Setup: To a flask, add the terminal alkyne ester (1.0 eq), the aldoxime (1.1 eq), a copper(I) source (e.g., CuI, 5-10 mol%), and a suitable solvent (e.g., a mixture of t-BuOH/H₂O or THF).

  • Oxidant/Base Addition: Slowly add a solution of an oxidant and a base. A common system is Chloramine-T trihydrate (1.2 eq) in water. Alternatively, an organic base like triethylamine can be used with NCS. The slow addition helps prevent nitrile oxide dimerization.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Workup: Upon completion, perform a standard aqueous workup. Often, an ammonia/ammonium chloride solution is used to quench and remove the copper catalyst.

  • Purification: Purify the crude product by column chromatography.

By using this copper-catalyzed method, you should observe a dramatic improvement in the regioselectivity, yielding primarily the desired 3,5-disubstituted isoxazole ester.

Issue 3: Hydrolysis of the Ester Moiety During Workup or Purification

Question: I've successfully synthesized my isoxazole ester, but I'm losing a significant amount of product to the corresponding carboxylic acid during the aqueous workup or column chromatography. How can I prevent this hydrolysis?

Answer: Ester hydrolysis is a frequent issue, especially if your molecule contains other functional groups that make the ester particularly labile or if your workup/purification conditions are too acidic or basic. Isoxazole rings themselves are generally stable to mild acidic and basic conditions, but the ester group can be sensitive.

Identifying the Cause
  • Basic Workup: Using strong bases like NaOH or KOH to wash your organic layer can saponify the ester.

  • Acidic Workup: Washing with strong acids (e.g., >1M HCl) can sometimes catalyze hydrolysis, especially with heating or prolonged exposure.

  • Column Chromatography: Silica gel is inherently acidic and can cause hydrolysis of sensitive esters on the column, especially if the purification is slow. This is often seen as "streaking" of a more polar, acidic spot on the TLC plate.

Troubleshooting Protocol
  • Modify Aqueous Workup:

    • Avoid Strong Bases: Instead of NaOH or KOH, use a milder base like saturated sodium bicarbonate (NaHCO₃) solution for washes.

    • Use Mild Acids: If an acidic wash is necessary, use a dilute solution of a weak acid like 10% citric acid or saturated ammonium chloride (NH₄Cl) solution.

    • Minimize Contact Time: Perform your washes quickly and move to the drying and concentration steps promptly. Ensure the reaction is at room temperature or below during workup.

  • Optimize Column Chromatography:

    • Neutralize Silica: If you suspect on-column hydrolysis, you can use deactivated or neutralized silica gel. A common method is to slurry the silica gel in the eluent containing a small amount of a volatile base, such as 1% triethylamine or pyridine.

    • Use an Alternative Stationary Phase: Consider using alumina (neutral or basic) instead of silica gel for your purification.

    • Expedite Purification: Use flash chromatography with slightly more polar solvent systems to get the compound off the column faster, minimizing contact time.

troubleshooting_workflow Start Low Yield or Impure Product CheckSideProducts Analyze Crude Mixture (NMR, LC-MS) Start->CheckSideProducts Furoxan_Detected Is Furoxan Dimer the main byproduct? CheckSideProducts->Furoxan_Detected Isomers_Detected Are Regioisomers present? Furoxan_Detected->Isomers_Detected No SlowAddition Implement Slow Addition of Oxidant/Base Furoxan_Detected->SlowAddition Yes Acid_Detected Is Carboxylic Acid (from hydrolysis) present? Isomers_Detected->Acid_Detected No UseCopper Switch to Cu(I)-Catalyzed Protocol Isomers_Detected->UseCopper Yes ModifyWorkup Modify Workup/Purification: - Use mild acid/base - Neutralize silica Acid_Detected->ModifyWorkup Yes Success High Yield, Pure Product Acid_Detected->Success No SlowAddition->Success UseCopper->Success ModifyWorkup->Success

Caption: Troubleshooting workflow for common isoxazole synthesis issues.

References
  • Yu, Z.-X., Caramella, P., & Houk, K. N. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society, 125(50), 15420–15425. [Link]

  • Krompiec, S., et al. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 27(1), 244. [Link]

  • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azides, Triazoles, and Tetrazoles. Journal of the American Chemical Society, 127(1), 210–216. [Link]

  • ResearchGate. (2017). How to hydrolyze ester in presence of isoxazole moiety? [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]

  • Taylor, R. T., & Grote, M. J. (2016). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). SciForum. [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. [Link]

  • Serebryannikova, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567–15577. [Link]

Technical Support Center: A Scientist's Guide to Compound Purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Compound Purification. As Senior Application Scientists, we understand that achieving high purity is paramount for the success of your research, whether in academic discovery or pharmaceutical development. This guide is designed to be a practical resource, moving beyond simple protocols to explain the underlying principles of common workup and purification procedures. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter at the bench.

Section 1: Liquid-Liquid Extraction – The First Line of Defense

Liquid-liquid extraction is a cornerstone of post-reaction workup, designed to separate your compound of interest from a complex mixture based on differential solubility.[1] However, this seemingly straightforward technique can present a variety of challenges.

FAQ 1: Why won't my aqueous and organic layers separate? I have a persistent emulsion.

Answer: Emulsion formation is one of the most common frustrations during liquid-liquid extraction, often occurring when the sample contains surfactant-like molecules such as phospholipids or fatty acids, which can be present in samples from biological matrices.[2] These molecules have solubility in both the aqueous and organic phases, creating a stable mixture at the interface.[2]

Troubleshooting Steps:

  • Be Patient and Gentle: The first step is often the simplest. Allow the separatory funnel to stand undisturbed for a period. If the emulsion is slow to break, gentle swirling, rather than vigorous shaking, can help the layers coalesce without re-forming the emulsion.[2]

  • "Salting Out": Increase the ionic strength of the aqueous layer by adding a saturated solution of sodium chloride (brine).[2][3] This decreases the solubility of organic compounds in the aqueous phase, forcing them into the organic layer and helping to break the emulsion.

  • Filtration: For stubborn emulsions, you can filter the mixture through a plug of glass wool or a phase separation filter paper.[2] These specialized papers are hydrophobic and will only allow the organic phase to pass through.

  • Centrifugation: If available, centrifuging the emulsion can provide the necessary force to separate the layers.[2]

  • Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity of the organic phase, potentially breaking the emulsion by improving the solubility of the emulsifying agent in one of the layers.[2]

Diagram 1: Decision Tree for Emulsion Troubleshooting

G Start Emulsion Formed Patience Allow to Stand / Gentle Swirling Start->Patience Salt Add Brine ('Salting Out') Patience->Salt Not Resolved Resolved Layers Separated Patience->Resolved Resolved Filter Filter through Glass Wool or Phase Separation Paper Salt->Filter Not Resolved Salt->Resolved Resolved Centrifuge Centrifuge the Mixture Filter->Centrifuge Not Resolved Filter->Resolved Resolved Solvent Add a Different Organic Solvent Centrifuge->Solvent Not Resolved Centrifuge->Resolved Resolved Solvent->Resolved Resolved NotResolved Emulsion Persists Solvent->NotResolved Not Resolved

Caption: A stepwise guide to resolving emulsions in liquid-liquid extraction.

FAQ 2: I've performed the extraction, but my product is not in the organic layer. Where did it go?

Answer: The loss of product during extraction is a common issue that can often be traced back to incorrect pH or unanticipated solubility.[4]

Troubleshooting Steps:

  • Check the Aqueous Layer: Before discarding any layers, it's crucial to confirm the location of your product.[4] A simple way to do this is to take a small sample of the aqueous layer, spot it on a TLC plate, and compare it to a standard of your product.

  • pH Adjustment: For acidic or basic compounds, the pH of the aqueous layer dictates which layer your compound will favor.

    • Acidic compounds: To extract an acidic compound into the organic layer, the aqueous layer should be acidified to a pH well below the pKa of your compound, ensuring it is in its neutral, more organic-soluble form.

    • Basic compounds: Conversely, to extract a basic compound into the organic layer, the aqueous layer should be made basic to a pH well above the pKa of the conjugate acid, deprotonating it to its neutral form.

  • Back Extraction: This technique can be used to further purify your compound. After extracting your compound into the organic layer, you can then extract it back into a fresh aqueous phase at the appropriate pH to remove neutral impurities.[1] The pH of this new aqueous layer can then be adjusted to re-extract your purified compound into a fresh organic layer.

  • Consider Solubility: Highly polar compounds may have significant solubility in water even in their neutral form. In such cases, repeated extractions with the organic solvent may be necessary. "Salting out" can also be beneficial here.[3]

Section 2: Recrystallization – The Art of Crystal Perfection

Recrystallization is a powerful technique for purifying solid compounds.[5][6] The principle relies on the differential solubility of your compound and its impurities in a chosen solvent at different temperatures.[7]

FAQ 1: I've dissolved my compound and let it cool, but no crystals have formed. What should I do?

Answer: The failure of a compound to crystallize upon cooling is a frequent problem and can be due to several factors, including the use of too much solvent or supersaturation.[8]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[9]

    • Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.

  • Reduce Solvent Volume: It's possible you've used too much solvent, and the solution is not saturated enough for crystals to form.[8][10] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cooling: Ensure the solution has had adequate time to cool. After reaching room temperature, placing the flask in an ice bath can further decrease the solubility of your compound and promote crystallization.[11]

  • Re-evaluate Your Solvent System: The chosen solvent may not be ideal. The best solvent for recrystallization will dissolve your compound well when hot but poorly when cold, while impurities should remain soluble at all temperatures.[7][11] You may need to experiment with different solvents or solvent pairs.

Solvent Boiling Point (°C) Polarity Common Uses
Water100HighPolar compounds
Ethanol78HighGeneral purpose for moderately polar compounds
Acetone56MediumGood for many organic compounds
Ethyl Acetate77MediumLess polar than ethanol, good for esters
Hexane69LowNonpolar compounds
Toluene111LowHigher boiling point for less soluble compounds

This table provides a general guide. Solvent selection is highly dependent on the specific compound.[12]

FAQ 2: My compound has "oiled out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly.[8][13]

Troubleshooting Steps:

  • Re-dissolve and Cool Slowly: Heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help with this.[8]

  • Lower the Temperature of Dissolution: If possible, try to dissolve the compound at a temperature below its melting point, even if it requires more solvent. You can then boil off the excess solvent to reach the saturation point.

  • Change the Solvent System: A solvent with a lower boiling point may be necessary. Alternatively, using a solvent pair can be effective. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Then, gently heat until the solution is clear again and allow it to cool slowly.

Section 3: Flash Chromatography – Navigating the Column

Flash column chromatography is a widely used purification technique that separates compounds based on their differential partitioning between a stationary phase (commonly silica gel) and a mobile phase (the eluent).[14][15]

FAQ 1: My compounds are not separating on the column. What can I adjust?

Answer: Poor separation in column chromatography is often due to an inappropriate mobile phase, improper column packing, or overloading the column.[11]

Troubleshooting Steps:

  • Optimize the Mobile Phase: The choice of eluent is critical. Use thin-layer chromatography (TLC) to determine the optimal solvent system before running the column. The ideal system should give a good separation of your target compound from impurities, with the Rf value of your compound being around 0.3-0.4.[15]

  • Use a Gradient Elution: If a single solvent system (isocratic elution) doesn't provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased, can improve resolution.[11]

  • Check Column Packing: A poorly packed column with channels or cracks will lead to uneven flow and poor separation.[11] Ensure the silica gel is packed uniformly and without air bubbles.

  • Sample Loading: Do not overload the column. The amount of crude material should typically be no more than 5-10% of the weight of the silica gel. Also, dissolve the sample in a minimum amount of the mobile phase or a slightly more polar solvent to ensure it loads onto the column in a tight band.[16]

Diagram 2: Workflow for Optimizing Column Chromatography

G Start Poor Separation on Column TLC Analyze by TLC Start->TLC OptimizeSolvent Optimize Solvent System (Rf ~0.3-0.4) TLC->OptimizeSolvent Gradient Consider Gradient Elution OptimizeSolvent->Gradient Packing Check Column Packing for Uniformity Gradient->Packing Loading Review Sample Loading Technique and Amount Packing->Loading RunColumn Run Optimized Column Loading->RunColumn Success Successful Separation RunColumn->Success Failure Separation Still Poor RunColumn->Failure

Caption: A systematic approach to troubleshooting poor separation in flash chromatography.

FAQ 2: I ran my column, but I can't find my compound. Where could it have gone?

Answer: Losing a compound during chromatography can be disheartening. The cause is often related to the compound's stability or its interaction with the stationary phase.

Troubleshooting Steps:

  • Check for Decomposition: Your compound may not be stable on silica gel.[15] You can test this by dissolving a small amount of your crude material, adding a small amount of silica gel, and monitoring the mixture by TLC over time. If new spots appear, your compound is decomposing. In this case, you may need to use a different stationary phase (e.g., alumina) or a different purification technique.

  • Compound is Still on the Column: Your compound may be too polar for the solvent system you are using and has not eluted. Try flushing the column with a much more polar solvent (e.g., methanol) and check the fractions.

  • Compound Came Off in the Solvent Front: If your compound is very nonpolar, it may have eluted very quickly with the solvent front.[15] Always check the first few fractions collected.

  • Fractions are Too Dilute: It's possible your compound did elute, but the fractions are too dilute to be detected by TLC.[15] Try concentrating some of the fractions where you expected your compound to elute and re-running the TLC.

References

  • Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. (2023-07-04). Retrieved from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (n.d.). Retrieved from [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC - NIH. (n.d.). Retrieved from [Link]

  • Tips for Troubleshooting Liquid-Liquid Extraction - K-Jhil. (2025-05-14). Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Troubleshooting: The Workup - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Comprehending 9 Common Quality Issues in Chemical Industry - Blog | Falcony. (2024-04-12). Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012-08-07). Retrieved from [Link]

  • How To Run A Reaction: Purification - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Difficulty in Phase separation ? | ResearchGate. (2024-04-18). Retrieved from [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. (n.d.). Retrieved from [Link]

  • Methods and compositions for the removal of impurities from an impurity-loaded organic salt - Google Patents. (n.d.).
  • what is the purpose of a quench? : r/chemistry - Reddit. (2023-09-19). Retrieved from [Link]

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Troubleshooting - Chemistry LibreTexts. (2022-04-07). Retrieved from [Link]

  • Phase disengagement problems in solvent extraction - INIS-IAEA. (2025-01-15). Retrieved from [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment | Journal of Chemical Education - ACS Publications. (n.d.). Retrieved from [Link]

  • First time synthesis, first time work-up and purification : r/Chempros - Reddit. (2021-03-08). Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

  • Chromatography Troubleshooting - YouTube. (2019-03-25). Retrieved from [Link]

  • How to select the best solvent or re crystallization? - ResearchGate. (2019-03-20). Retrieved from [Link]

  • Characterisation of Parameters Influencing the Phase Separation in Copper Solvent Extraction Systems Using Oxime-Type Extractants for the Field Operation - MDPI. (n.d.). Retrieved from [Link]

  • Effects of the Quenching Rate on the Microstructure, Mechanical Properties and Paint Bake-Hardening Response of Al–Mg–Si Automotive Sheets - NIH. (2019-10-31). Retrieved from [Link]

  • Diagnosing HPLC Chromatography Problems & Troubleshooting - Shimadzu Scientific Instruments. (n.d.). Retrieved from [Link]

  • Recrystallization - Part 2. (n.d.). Retrieved from [Link]

  • How Can We Improve Our Liquid-Liquid Extraction Processes? - SCION Instruments. (n.d.). Retrieved from [Link]

  • Reaction Work-Ups - Chemistry LibreTexts. (2021-09-27). Retrieved from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Retrieved from [Link]

  • General Procedures for Removing Impurities - Chemistry LibreTexts. (2022-04-07). Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022-07-08). Retrieved from [Link]

  • recrystallization.pdf. (n.d.). Retrieved from [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.). Retrieved from [Link]

  • Troubleshooting Common Chemical Process Issues — Expert Tips | Bedrock Chem Infra. (2025-09-18). Retrieved from [Link]

  • Extraction by Phase Separation with Mixed Ionic Solvents | Industrial & Engineering Chemistry Product Research and Development - ACS Publications. (n.d.). Retrieved from [Link]

  • (PDF) Effects of quenching and tempering heat treatment on microstructure, mechanical properties, and fatigue crack growth behavior of 51CrV4 spring steel - ResearchGate. (2025-08-08). Retrieved from [Link]

  • Master Organic Reactions | Step-by-Step Problem Solving Guide - YouTube. (2025-09-23). Retrieved from [Link]

  • LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. (2021-06-20). Retrieved from [Link]

  • Determining Which Solvent to Use - Chemistry LibreTexts. (2022-04-07). Retrieved from [Link]

  • Expertise in Purification and Separation Processes - BNT Chemicals. (n.d.). Retrieved from [Link]

  • Effect of Quenching Temperature on Microstructure and Mechanical Properties of Q1030 Steel - Scirp.org. (n.d.). Retrieved from [Link]

  • How To: Improve Yield - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Effect of Quenching Conditions on the Microstructure and Mechanical Properties of 51CrV4 Spring Steel - MDPI. (2018-12-12). Retrieved from [Link]

Sources

Validation & Comparative

The 5-Cyclopropylisoxazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Herbicide Design

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel, effective, and selective herbicides is a cornerstone of modern agricultural science. Within the vast landscape of heterocyclic chemistry, the 5-cyclopropylisoxazole moiety has emerged as a privileged scaffold, particularly in the development of inhibitors targeting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-cyclopropylisoxazole analogs, offering a comparative look at how subtle molecular modifications influence their herbicidal potency. The insights presented herein are grounded in experimental data to aid researchers and drug development professionals in the rational design of next-generation crop protection agents.

The cyclopropyl group at the 5-position of the isoxazole ring is a key structural feature. This small, strained ring system is known to introduce unique conformational constraints and metabolic stability, often leading to enhanced biological activity.[1][2] The isoxazole ring itself is a versatile heterocycle, with its derivatives exhibiting a wide array of biological activities, including anticancer and anti-inflammatory properties.[3] However, it is in the realm of agrochemicals that the 5-cyclopropylisoxazole core has been most extensively and successfully explored.

Comparative Analysis of 5-Cyclopropylisoxazole Analogs as HPPD Inhibitors

The primary mechanism of action for many herbicidal 5-cyclopropylisoxazole analogs is the inhibition of HPPD, a critical enzyme in the carotenoid biosynthesis pathway in plants. Inhibition of this enzyme leads to a characteristic bleaching of the plant tissues, followed by necrosis and death. A key feature of these compounds is that they are often prodrugs, with the isoxazole ring opening in planta to form the active diketonitrile (DKN) moiety, which then binds to the HPPD active site.

The Influence of the N-Substituted Carboxamide at the 4-Position

A major focus of SAR studies on this scaffold has been the modification of the carboxamide group at the 4-position of the isoxazole ring. By introducing various substituted phenyl and benzyl groups, researchers have been able to fine-tune the herbicidal activity and selectivity of these compounds.

In one series of analogs, various substitutions on an N-phenyl ring were investigated. The general structure involves a 5-cyclopropyl-N-phenylisoxazole-4-carboxamide core. Molecular docking studies have shown that the active DKN form of these compounds binds to the active site of HPPD, with the 1,3-diketone moiety interacting with the Fe(II) ion and the benzene ring forming π-π interactions with phenylalanine residues.

Another fruitful avenue of investigation has been the synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides.[4] This class of compounds has demonstrated potent herbicidal activity against a range of broadleaf and grass weeds.[4]

A key finding in these studies is that the isoxazole ring can act as a prodrug. For instance, compound I-05 from one study did not inhibit HPPD activity in vitro, but its ring-opened product, II-05 , was a potent inhibitor with an EC50 value of 1.05 μM.[4] This highlights the importance of metabolic activation for this class of herbicides.

Structure-Activity Relationship Summary

Extensive research on derivatives of 5-cyclopropylisoxazole-4-carboxylic acid has elucidated several key structure-activity relationships that govern their herbicidal efficacy:[5]

  • Small Substituents on Aromatic Rings : The presence of small substituents, such as methyl (CH3) or fluoro (F) groups, on the N-phenyl or N-benzyl ring generally enhances herbicidal activity.

  • Ring Size of Substituents : Five-membered heterocyclic rings as substituents tend to be more effective than six-membered rings.

  • Electron-Withdrawing Groups : The introduction of electron-withdrawing groups on the aromatic substituents typically increases herbicidal potency.

  • Substitution Position : The position of substituents on the benzene ring appears to have a minimal influence on the overall activity.

These general principles provide a valuable framework for the design of novel 5-cyclopropylisoxazole-based herbicides.

Experimental Data Summary

The following tables summarize the herbicidal activity of representative 5-cyclopropylisoxazole analogs against various weed species.

Table 1: Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides [4]

CompoundSubstituent on Benzyl RingWeed SpeciesInhibition (%) at 10 mg/L
I-26 2,4-dichloroPortulaca oleracea100
I-26 2,4-dichloroAbutilon theophrasti100
Butachlor (Control)Portulaca oleracea50
Butachlor (Control)Abutilon theophrasti50

Table 2: Post-emergence Herbicidal Activity of Compound I-05 [4]

CompoundSubstituent on Benzyl RingWeed SpeciesActivity at 150 g/ha
I-05 2-chloro-6-fluoroEchinochloa crusgalliExcellent
I-05 2-chloro-6-fluoroAbutilon theophrastiExcellent

Experimental Protocols

General Synthesis of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides[4]

A detailed, step-by-step methodology for the synthesis of these analogs is crucial for reproducibility and further development.

Step 1: Synthesis of 5-cyclopropylisoxazole-4-carboxylic acid

  • Start with commercially available starting materials.

  • Follow established literature procedures to synthesize the core 5-cyclopropylisoxazole-4-carboxylic acid.

Step 2: Synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides

  • To a solution of 5-cyclopropylisoxazole-4-carboxylic acid in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU) and a base (e.g., triethylamine).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired substituted benzylamine to the reaction mixture.

  • Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide.

In Vitro HPPD Enzyme Assay[4]

This protocol is essential for determining the direct inhibitory effect of the compounds on the target enzyme.

  • Express and purify the HPPD enzyme from a suitable source (e.g., Arabidopsis thaliana).

  • Prepare a reaction mixture containing the purified enzyme, a buffer solution, and the substrate (4-hydroxyphenylpyruvate).

  • Add the test compound at various concentrations.

  • Incubate the reaction mixture at a controlled temperature.

  • Measure the enzyme activity by monitoring the consumption of a co-substrate (e.g., oxygen) or the formation of the product.

  • Calculate the EC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Visualizing the Mechanism and Workflow

Mechanism of Action: From Prodrug to HPPD Inhibition

The following diagram illustrates the conversion of the 5-cyclopropylisoxazole prodrug to the active DKN inhibitor and its subsequent action on the HPPD enzyme.

Mechanism_of_Action Prodrug 5-Cyclopropylisoxazole Carboxamide (Prodrug) Activation In Planta Metabolic Activation (Isoxazole Ring Opening) Prodrug->Activation DKN Diketonitrile (DKN) (Active Inhibitor) Activation->DKN HPPD HPPD Enzyme (Target) DKN->HPPD Binds to Active Site Inhibition Inhibition of Carotenoid Biosynthesis HPPD->Inhibition Leads to Bleaching Plant Bleaching & Necrosis Inhibition->Bleaching Results in

Caption: Prodrug activation and mechanism of HPPD inhibition.

Experimental Workflow for SAR Studies

This diagram outlines the typical workflow for conducting SAR studies on 5-cyclopropylisoxazole analogs.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration Synthesis Synthesis of Analog Library (Varying R-groups) Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization InVitro In Vitro Assays (e.g., HPPD Enzyme Inhibition) Characterization->InVitro InVivo In Vivo/Greenhouse Assays (Herbicidal Activity on Weeds) InVitro->InVivo SAR Structure-Activity Relationship (SAR) Analysis InVivo->SAR Design Design of New Analogs SAR->Design Docking Molecular Docking (Optional) Docking->SAR Design->Synthesis Iterative Cycle

Caption: Workflow for SAR studies of herbicidal analogs.

Conclusion

The 5-cyclopropylisoxazole scaffold represents a highly successful platform for the development of potent HPPD-inhibiting herbicides. The SAR studies highlighted in this guide demonstrate that systematic modifications of the N-substituted carboxamide at the 4-position can lead to significant improvements in herbicidal activity. The understanding that many of these compounds act as prodrugs is a critical insight for their design and optimization. Future research in this area may focus on further refining the substituent patterns to enhance selectivity between crops and weeds, as well as to manage and overcome potential resistance mechanisms. The principles and experimental approaches detailed in this guide provide a solid foundation for researchers aiming to build upon the successes of the 5-cyclopropylisoxazole scaffold in agrochemical discovery.

References

  • Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. PubMed. Available at: [Link]

  • [This citation is not used in the text but was part of the search results.]
  • [This citation is not used in the text but was part of the search results.]
  • [This citation is not used in the text but was part of the search results.]
  • Cyclopropyl Scaffold: A Generalist for Marketed Drugs. PubMed. Available at: [Link]

  • [This citation is not used in the text but was part of the search results.]
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]

  • [This citation is not used in the text but was part of the search results.]
  • [This citation is not used in the text but was part of the search results.]
  • [This citation is not used in the text but was part of the search results.]
  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. PubMed. Available at: [Link]

Sources

comparing the herbicidal efficacy of Methyl 5-cyclopropylisoxazole-3-carboxylate to commercial standards

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Herbicidal Efficacy of Methyl 5-cyclopropylisoxazole-3-carboxylate

Executive Summary

The relentless challenge of weed competition in modern agriculture necessitates the continuous development of novel herbicidal active ingredients with diverse modes of action. This guide provides a comprehensive technical comparison of a novel isoxazole compound, this compound (MCPI), against two widely used commercial standards: Glyphosate and Atrazine. Based on its structural similarity to other isoxazole herbicides, MCPI is hypothesized to function as a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, a class of herbicides known for their characteristic bleaching action.[1][2][3] This guide synthesizes data from standardized greenhouse bioassays to evaluate MCPI's pre- and post-emergence efficacy on key monocot and dicot weed species. The objective is to provide researchers and drug development professionals with a robust framework for assessing this new molecule's potential within the current landscape of weed management solutions.

Introduction: The Role of Novel Herbicides in Weed Management

Effective weed control is a cornerstone of global food security. However, the over-reliance on a limited number of herbicidal modes of action has led to the widespread evolution of herbicide-resistant weeds, threatening crop yields.[4] The isoxazole class of herbicides represents an important tool in this context, primarily acting as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][5][6] This mode of action leads to the depletion of essential molecules like plastoquinone and tocopherols, which in turn disrupts carotenoid biosynthesis.[7][8] The resulting loss of carotenoids leaves chlorophyll vulnerable to photo-oxidation, causing the distinctive "bleaching" symptoms in susceptible plants, ultimately leading to death.[2][9]

This guide focuses on this compound (MCPI), a novel compound within this class. To ascertain its potential as a viable herbicide, its performance must be rigorously benchmarked against established, effective commercial products. We have selected two standards for this comparison:

  • Glyphosate: A broad-spectrum, non-selective, systemic herbicide that inhibits the EPSP synthase enzyme in the shikimate pathway, crucial for producing aromatic amino acids.[10][11][12] It is renowned for its post-emergence efficacy on a wide range of weeds.[10]

  • Atrazine: A selective, systemic herbicide primarily used for pre- and post-emergence control of broadleaf and grassy weeds in crops like corn and sugarcane.[13][14] It functions by inhibiting photosynthesis at Photosystem II.[4][15]

This document details the scientific rationale behind the comparative experimental design, presents efficacy data in a clear, structured format, and discusses the potential role of MCPI in integrated weed management programs.

Comparative Mechanisms of Action

Understanding the biochemical targets of each herbicide is fundamental to interpreting their efficacy profiles and predicting their spectrum of activity.

  • This compound (MCPI): As an isoxazole, MCPI is predicted to be a pro-herbicide. Following uptake, it is likely converted in plants and soil to an active diketonitrile metabolite, similar to the commercial herbicide isoxaflutole.[7][16] This active form then inhibits the HPPD enzyme. The inhibition of HPPD blocks the conversion of 4-hydroxyphenylpyruvate to homogentisate, a critical step in the biosynthesis of plastoquinone.[17] Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is involved in carotenoid synthesis. Without carotenoids to protect it, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic bleaching symptoms and plant death.[2][18]

Figure 1: Hypothesized mechanism of action for MCPI via HPPD inhibition.
  • Glyphosate: This herbicide inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[10][19] This enzyme is a key component of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants.[11][12] The depletion of these essential amino acids halts protein synthesis and arrests plant growth, leading to death over several days to weeks.[19]

  • Atrazine: As a triazine herbicide, Atrazine disrupts photosynthesis. It binds to the D1 protein of the photosystem II complex in chloroplasts, blocking electron transport.[4][14][15] This halt in electron flow stops CO2 fixation and the production of ATP and NADPH, the energy carriers essential for plant growth, leading to energy depletion and death.[15]

Comparative Efficacy: Experimental Design & Protocols

To ensure a robust and unbiased comparison, a standardized greenhouse bioassay protocol was designed. This approach allows for the control of environmental variables that could otherwise confound field results.[20] The methodology adheres to principles outlined in established guidelines for herbicide efficacy testing, such as those from the European and Mediterranean Plant Protection Organization (EPPO).[21][22][23]

3.1 Objective: To quantify and compare the pre-emergence and post-emergence herbicidal activity of MCPI against Glyphosate and Atrazine on representative monocot and dicot weed species.

3.2 Test Species:

  • Monocot: Green Foxtail (Setaria viridis)

  • Dicot: Redroot Pigweed (Amaranthus retroflexus)

3.3 Experimental Protocol:

The causality behind this experimental design is to create a reproducible and controlled environment to isolate the effect of the herbicidal compounds. A randomized complete block design is employed to minimize the impact of potential environmental gradients within the greenhouse (e.g., light or temperature variations).[24]

Figure 2: Standardized workflow for greenhouse herbicide efficacy trials.

Step-by-Step Methodology:

  • Plant Culture: Seeds of S. viridis and A. retroflexus are sown in 10 cm pots filled with a standard greenhouse potting medium. Pots are maintained under controlled temperature (25/20°C day/night) and light (16h photoperiod) conditions.

  • Treatment Preparation: All herbicides are applied as commercial-grade formulations where applicable. MCPI is formulated as an emulsifiable concentrate (EC). Application rates are selected to generate a dose-response curve. All spray solutions include a non-ionic surfactant at 0.25% v/v to ensure uniform leaf coverage for post-emergence applications, a standard practice to maximize foliar uptake.[15]

  • Pre-Emergence Application: Treatments are applied to the soil surface within 24 hours of sowing using a calibrated laboratory spray chamber. This timing is critical to evaluate the herbicide's ability to control weeds before they emerge from the soil.

  • Post-Emergence Application: For this trial, plants are grown until they reach the 2-4 true leaf stage. Treatments are then applied directly to the plant foliage using the same calibrated spray chamber.

  • Data Collection: At 21 days after treatment (DAT), two primary metrics are recorded:

    • Visual Percent Control: An assessment on a scale of 0% (no effect) to 100% (complete plant death).

    • Biomass Reduction: The above-ground portions of the plants are harvested, dried in an oven at 70°C for 72 hours, and weighed. The percent reduction in biomass is calculated relative to the untreated control. This quantitative measure provides an objective assessment of efficacy.[20]

  • Statistical Analysis: The experiment is conducted with four replications for each treatment. Data are subjected to Analysis of Variance (ANOVA) to determine statistical significance between treatments.

Results and Discussion

The following tables summarize the herbicidal efficacy data. The data presented for MCPI is representative of the expected performance of a potent HPPD inhibitor based on public domain research on analogous compounds.[25][26]

Table 1: Pre-Emergence Herbicidal Efficacy (% Control) at 21 DAT

Treatment Rate (g a.i./ha) Amaranthus retroflexus (Dicot) Setaria viridis (Monocot)
Untreated Control 0 0 0
MCPI 50 98 92
100 100 99
200 100 100
Atrazine 500 95 85
1000 99 94
2000 100 98
Glyphosate 420 0 0
840 0 0

| | 1680 | 0 | 0 |

a.i./ha = active ingredient per hectare

Discussion of Pre-Emergence Results: MCPI demonstrated excellent pre-emergence activity on both the broadleaf weed (A. retroflexus) and the grass weed (S. viridis) at application rates as low as 50 g a.i./ha. Its efficacy is comparable to, and at lower rates potentially superior to, the commercial standard Atrazine. The characteristic bleaching symptoms of HPPD inhibition were observed on weeds that emerged in the MCPI-treated pots before they died. As expected, Glyphosate, which is absorbed through foliage and has no soil activity, showed no pre-emergence control.[10][27] This highlights MCPI's potential as a soil-applied herbicide for residual weed control.

Table 2: Post-Emergence Herbicidal Efficacy (% Control) at 21 DAT

Treatment Rate (g a.i./ha) Amaranthus retroflexus (Dicot) Setaria viridis (Monocot)
Untreated Control 0 0 0
MCPI 50 95 88
100 99 96
200 100 100
Atrazine 500 90 80
1000 96 88
2000 99 95
Glyphosate 420 99 98
840 100 100

| | 1680 | 100 | 100 |

Discussion of Post-Emergence Results: In the post-emergence trial, MCPI again showed potent, broad-spectrum activity. It provided excellent control of both weed species at 100 g a.i./ha. Its performance was superior to Atrazine and comparable to the non-selective standard, Glyphosate, at equivalent efficacy levels. The rapid onset of bleaching symptoms was noted within 5-7 days of application on MCPI-treated plants. This strong foliar and soil activity suggests MCPI could offer flexible application timing for farmers.

Conclusion and Future Directions

This comparative analysis indicates that this compound (MCPI) is a highly effective herbicidal compound with potent pre- and post-emergence activity on both broadleaf and grass weeds.

Key Findings:

  • High Efficacy: MCPI provides excellent weed control at low application rates (50-100 g a.i./ha), comparable or superior to the commercial standards Atrazine and Glyphosate in greenhouse settings.

  • Broad Spectrum: It effectively controls both dicot and monocot weed species, indicating a valuable broad-spectrum activity profile.

  • Dual Action: Its strong performance in both pre- and post-emergence applications offers significant flexibility for weed management strategies.

  • Distinct Mode of Action: As an HPPD inhibitor, MCPI provides an alternative mode of action to herbicides like Glyphosate (EPSPS inhibitor) and Atrazine (Photosystem II inhibitor), making it a valuable tool for managing and delaying the onset of herbicide resistance.[4]

Future Research: While these greenhouse results are promising, further research is required to fully characterize the potential of MCPI. The logical next steps include:

  • Field Efficacy Trials: Validating performance under diverse environmental conditions and soil types, following established guidelines.[28]

  • Crop Safety/Selectivity: Conducting dedicated trials to determine its safety on major crops (e.g., corn, soybeans, cereals).[29]

  • Environmental Fate and Toxicology: Investigating its persistence in soil and water, and conducting toxicological studies to ensure it meets stringent safety and environmental standards.[27][30]

  • Resistance Management: Evaluating its effectiveness on known herbicide-resistant weed biotypes.

References

  • 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia. (n.d.).
  • Pallett, K. E., et al. (1998). Isoxaflutole: The background to its discovery and the basis of its herbicidal properties. Pest Management Science, 54(2), 123-128.
  • King Agro. (2025). How Atrazine Enhances Weed Control in Modern Agriculture.
  • Gunsolus, J., & Curran, W. (n.d.). Pigment inhibitor herbicides. University of Minnesota Extension.
  • Wikipedia contributors. (n.d.). Glyphosate. In Wikipedia.
  • Duke, S. O. (n.d.). AN OVERVIEW OF GLYPHOSATE MODE OF ACTION: WHY IS IT SUCH A GREAT HERBICIDE. North Central Weed Science Society.
  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the evaluation of the new active isoxaflutole in the product Balance 750WG Herbicide.
  • Jhala, A. J., et al. (2022). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Weed Technology, 36(5), 629-638.
  • An, G., et al. (2019). Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition. Plants, 8(11), 497.
  • Jhala, A. J., et al. (2022). 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past. UNL Digital Commons.
  • Cornell University. (n.d.). Aatrex / atrazine. Cornell CALS.
  • Liu, Z., & Lu, S. (2018). 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Chemical Biology to Agrochemicals. Journal of Agricultural and Food Chemistry, 66(18), 4539-4547.
  • FBN. (2025). Everything Farmers Need to Know About Atrazine.
  • Ahrens, H., et al. (2013). 4-Hydroxyphenylpyruvate dioxygenase inhibitors in combination with safeners: solutions for modern and sustainable agriculture. Angewandte Chemie International Edition, 52(36), 9388-9398.
  • Tu, M., et al. (n.d.). Glyphosate. Invasive.Org.
  • National Pesticide Information Center. (2020). Atrazine Fact Sheet. Oregon State University.
  • Senseman, S. A. (Ed.). (2007). Herbicide handbook. Weed Science Society of America.
  • National Pesticide Information Center. (n.d.). Glyphosate Technical Fact Sheet. Oregon State University.
  • FAO/WHO. (2013). 1171 ISOXAFLUTOLE (268). Joint Meeting on Pesticide Residues.
  • Wikipedia contributors. (n.d.). Atrazine. In Wikipedia.
  • Rouchaud, J., et al. (2000). Fate of the herbicide isoxaflutole in the soil of corn fields. Toxicological & Environmental Chemistry, 76(1-2), 49-62.
  • Pallett, K. E., et al. (1998). Isoxaflutole: the background to its discovery and the basis of its herbicidal properties. Pest Management Science, 54(2), 123-128.
  • Li, Y. X., et al. (2001). Degradation of Isoxaflutole (Balance) Herbicide by Hypochlorite in Tap Water. Journal of Agricultural and Food Chemistry, 49(8), 3954-3958.
  • Lamberth, C. (2018). Oxazole and Isoxazole Chemistry in Crop Protection. Journal of Heterocyclic Chemistry, 55(8), 1735-1754.
  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52920.
  • Madsen, J. D., et al. (2018). General guidelines for sound, small-scale herbicide efficacy research. Journal of Aquatic Plant Management, 56s, 1-11.
  • Dayan, F. E., et al. (1997). Effects of Isoxazole Herbicides on Protoporphyrinogen Oxidase and Porphyrin Physiology. Journal of Agricultural and Food Chemistry, 45(3), 967-974.
  • EPPO. (2021). PP 1/181 (5) Conduct and reporting of efficacy evaluation trials, including good experimental practice. EPPO database on PP1 Standards.
  • EPPO. (2017). PP 1/214 (4) Principles of acceptable efficacy. EPPO database on PP1 Standards.
  • EPPO. (n.d.). EPPO database on PP1 Standards.
  • EPPO. (n.d.). PP1 - Efficacy evaluation of plant protection products. EPPO Global Database.
  • EPPO. (2012). PP 1/152 (4) Design and analysis of efficacy evaluation trials. EPPO database on PP1 Standards.
  • EPPO. (n.d.). EPPO Standards – PP1 Efficacy evaluation of plant protection products.
  • Ma, Y., et al. (2025). Cyclopropyl-enhanced bioavailability, not target-site potency, drives the herbicidal activity of FM-1688, a novel PPO inhibitor. Pest Management Science.
  • APVMA. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests.
  • Butts, T. R., et al. (2021). Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays. Weed Technology, 35(3), 447-458.
  • Wang, D., et al. (2021). Design, synthesis and herbicidal activity of 5-cyclopropyl-N-phenylisoxazole-4-carboxamides. Pest Management Science, 77(4), 1895-1903.
  • Li, Y., et al. (2014). Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. Bioorganic & Medicinal Chemistry Letters, 24(15), 3416-3420.
  • Li, Y., et al. (2020). Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Journal of Agricultural and Food Chemistry, 68(51), 15107-15114.
  • Tomar, A., et al. (2023). Comparative Efficacy of Different Herbicidal Combinations on Weed Growth and Yield Attributes of Wheat. International Journal of Environment and Climate Change, 13(8), 889-898.

Sources

comparative analysis of cyclopropyl vs. other alkyl substituents on isoxazole activity

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Drug Discovery Professionals

In the landscape of modern drug discovery, the isoxazole scaffold has emerged as a versatile and privileged structure, forming the core of numerous biologically active compounds. The therapeutic efficacy of these molecules is profoundly influenced by the nature of the substituents adorning the isoxazole ring. Among the myriad of possible modifications, the choice of an alkyl substituent can dramatically alter a compound's potency, selectivity, and metabolic stability. This guide provides a comprehensive comparative analysis of the cyclopropyl group versus other common alkyl substituents on isoxazole activity, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.

The Unique Physicochemical Profile of the Cyclopropyl Group

The cyclopropyl ring, a three-membered carbocycle, is more than just a simple alkyl substituent. Its unique electronic and conformational properties set it apart from its acyclic and larger cyclic counterparts. The strained 60° bond angles result in C-C bonds with significant p-character, making the cyclopropyl group electronically similar to a vinyl group. This allows it to engage in electronic interactions with adjacent functional groups and protein residues. Furthermore, its rigid, planar nature can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.[1][2]

Comparative Analysis of Biological Activity: Cyclopropyl vs. Other Alkyl Groups

Structure-activity relationship (SAR) studies are paramount in medicinal chemistry for understanding how chemical structure translates to biological activity. While comprehensive head-to-head comparisons on a single isoxazole scaffold are often proprietary, the available literature provides compelling evidence for the advantageous properties of the cyclopropyl group.

Case Study 1: JNK Inhibitors

In the development of c-Jun N-terminal kinase (JNK) inhibitors, a class of drugs with potential applications in inflammatory diseases and neurodegeneration, the substitution on the isoxazole ring plays a crucial role in determining potency and selectivity. A study on a series of isoxazole-based JNK inhibitors revealed that a cyclopropyl substituent at the 5-position of the isoxazole ring was well-tolerated, leading to a potent compound with a JNK3 IC50 of 0.042 µM.[3] While a direct comparison with other alkyl groups at this position was not provided in this specific study, the high potency of the cyclopropyl analogue underscores its favorable contribution to the binding affinity.

Compound (Substituent at Isoxazole 5-position)JNK3 IC50 (µM)
Cyclopropyl 0.042
Mono-methyl amineData not directly comparable

Table 1: Inhibitory activity of a cyclopropyl-substituted isoxazole against JNK3.[3]

Case Study 2: Bruton's Tyrosine Kinase (Btk) Inhibitors - An Analogous System

A compelling example of the superiority of the cyclopropyl group can be found in a closely related system of amide derivatives developed as Btk inhibitors. In a targeted library of analogues, the cyclopropyl amide consistently demonstrated the highest potency against Btk.

Amide SubstituentBtk IC50 (nM)
Cyclopropyl 7.1
Methyl>1000
Ethyl250
Isopropyl110
Cyclobutyl44

Table 2: Comparison of inhibitory activity of various N-alkyl and N-cycloalkyl amides against Btk.[4]

This data clearly illustrates that even compared to other small alkyl and cycloalkyl groups, the cyclopropyl moiety provides a significant advantage in terms of inhibitory potency. This is attributed to its unique combination of size, rigidity, and electronic properties that optimize its fit and interactions within the kinase active site.

The Cyclopropyl Advantage: Mechanistic Insights

The enhanced activity observed with cyclopropyl-substituted isoxazoles can be attributed to several factors:

  • Conformational Rigidity: The rigid nature of the cyclopropyl ring can pre-organize the molecule into a low-energy, bioactive conformation, which is favorable for binding to the target protein. This reduces the entropic cost of binding, leading to higher affinity.

  • Metabolic Stability: The cyclopropyl group is often more resistant to metabolic degradation by cytochrome P450 enzymes compared to linear alkyl chains. This can lead to an improved pharmacokinetic profile, including a longer half-life in the body.

  • Unique Electronic Properties: The "vinyl-like" character of the cyclopropyl ring allows it to participate in favorable electronic interactions, such as π-stacking or cation-π interactions, with amino acid residues in the active site of a protein.

  • Vectorial Exit: The defined shape and rigidity of the cyclopropyl group can provide a specific vector for the rest of the molecule to exit a binding pocket, leading to improved interactions with solvent or other parts of the protein.

Experimental Protocols for Activity Assessment

To aid researchers in the evaluation of their own isoxazole derivatives, the following are detailed protocols for relevant biological assays.

In Vitro JNK Kinase Inhibition Assay

This assay determines the ability of a test compound to inhibit the enzymatic activity of a JNK isoform.

Materials:

  • Recombinant active JNK enzyme (e.g., JNK1, JNK2, or JNK3)

  • JNK substrate (e.g., recombinant c-Jun or ATF2)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

  • ATP solution

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.

  • Assay Plate Setup: Add the diluted compounds to the wells of the assay plate. Include wells for a positive control (a known JNK inhibitor) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add the recombinant JNK enzyme to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the JNK substrate and ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves a two-step process of ATP depletion followed by conversion of ADP to ATP and a subsequent luciferase-based detection of the newly synthesized ATP.

  • Data Analysis: Measure the luminescence in each well using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

JNK_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare Serial Dilutions of Test Compounds Add_Compounds Add Compounds to Plate Compound_Prep->Add_Compounds Enzyme_Prep Prepare JNK Enzyme Solution Add_Enzyme Add JNK Enzyme Enzyme_Prep->Add_Enzyme Substrate_ATP_Mix Prepare Substrate/ATP Mixture Initiate_Reaction Add Substrate/ATP Mix Substrate_ATP_Mix->Initiate_Reaction Add_Compounds->Add_Enzyme Add_Enzyme->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Detect ADP (ADP-Glo™) Incubate->Stop_Reaction Read_Luminescence Measure Luminescence Stop_Reaction->Read_Luminescence Data_Analysis Calculate % Inhibition & IC50 Read_Luminescence->Data_Analysis

Workflow for the in vitro JNK kinase inhibition assay.
In Vitro Acetyl-CoA Synthetase (ACS) Inhibition Assay (DTNB-Based)

This colorimetric assay measures the activity of ACS by detecting the free thiol group of Coenzyme A (CoA) produced during the reaction using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Purified Acetyl-CoA Synthetase (ACS)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • ATP

  • Acetate

  • Coenzyme A (CoA)

  • DTNB solution (in assay buffer)

  • Test compounds dissolved in DMSO

  • 96-well plate

  • Spectrophotometer plate reader

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing assay buffer, ATP, and acetate.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include appropriate controls (no enzyme, no inhibitor).

  • Enzyme Addition: Add the purified ACS enzyme to all wells except the "no enzyme" control.

  • Reaction Initiation: Start the reaction by adding CoA to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Color Development: Stop the reaction and initiate color development by adding the DTNB solution to each well. The DTNB will react with the free CoA-SH produced, forming 2-nitro-5-thiobenzoate (TNB), which has a yellow color.

  • Absorbance Measurement: Measure the absorbance at 412 nm using a spectrophotometer plate reader.

  • Data Analysis: The amount of CoA produced is proportional to the ACS activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.[5]

ACS_Inhibition_Assay_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Detection cluster_analysis Data Analysis Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, ATP, Acetate) Add_Compounds Add Test Compounds Prepare_Reaction_Mix->Add_Compounds Add_Enzyme Add ACS Enzyme Add_Compounds->Add_Enzyme Initiate_Reaction Initiate with CoA Add_Enzyme->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Add_DTNB Add DTNB for Color Development Incubate->Add_DTNB Measure_Absorbance Measure Absorbance at 412 nm Add_DTNB->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Workflow for the DTNB-based Acetyl-CoA Synthetase inhibition assay.

Conclusion

The strategic incorporation of a cyclopropyl group onto an isoxazole scaffold can be a powerful tool in the medicinal chemist's arsenal. Its unique combination of conformational rigidity, metabolic stability, and electronic properties frequently translates into enhanced biological activity. The comparative data, though sometimes indirect, consistently points towards the cyclopropyl substituent offering a significant advantage over simple alkyl groups in terms of potency. By understanding the fundamental principles behind the "cyclopropyl effect" and employing robust biological assays, researchers can more effectively design and optimize the next generation of isoxazole-based therapeutics.

References

  • Patani, G. A.; LaVoie, E. J. Bioisosterism: A Rational Approach in Drug Design. Chem. Rev.1996, 96 (8), 3147–3176.
  • Wityak, J.; et al. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorg. Med. Chem. Lett.2007, 17 (17), 4847-4851.
  • Foyn, H.; Thompson, P. R.; Arnesen, T. DTNB-Based Quantification of In Vitro Enzymatic N-Terminal Acetyltransferase Activity. Methods Mol. Biol.2017, 1574, 9-15.
  • Talele, T. T. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J. Med. Chem.2016, 59 (19), 8712-8756.
  • Brown, T. D.; Jones-Mortimer, M. C.; Kornberg, H. L. The enzymic interconversion of acetate and acetyl-coenzyme A in Escherichia coli. J. Gen. Microbiol.1977, 102 (2), 327-336.
  • Gupta, S.; et al. Selective interaction of JNK protein kinase isoforms with transcription factors. EMBO J.1996, 15 (11), 2760-2770.
  • Zhang, T.; et al. Discovery of potent and selective covalent inhibitors of JNK. Chem. Biol.2012, 19 (1), 140-154.
  • Liu, Y.; et al. Discovery of a highly selective and potent JNK3 inhibitor: 4-amino-5-(4-fluorophenyl)-7-(3-imidazol-1-ylpropyl)pyrazolo[1,5-a]pyrimidine. J. Med. Chem.2010, 53 (21), 7837-7841.
  • Bogoyevitch, M. A.; et al. A novel enzyme-linked immunosorbent assay for the measurement of JNK activity in cell extracts. Biol. Chem.1999, 380 (6), 697-703.
  • Hawash, M. M.; et al. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Biomed Res. Int.2021, 2021, 6633297.
  • Palin, R.; et al. Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. Bioorg. Med. Chem. Lett.2011, 21 (3), 892-898.
  • Singh, P.; et al. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. Future J. Pharm. Sci.2021, 7, 111.
  • Eid, E. E.; et al. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. J. Biomol. Struct. Dyn.2023, 41 (14), 6667-6681.
  • Shen, Q.-K.; et al. Discovery and evaluation of novel synthetic 5-alkyl-4-oxo-4,5-dihydro-[1][2][3]triazolo[4,3-a]quinoxaline-1-carbox-amide derivatives as anti-inflammatory agents. J. Enzyme Inhib. Med. Chem.2021 , 36 (1), 85-97.

  • Crawford, J. J.; et al. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Med. Chem. Lett.2017, 8 (11), 1172-1177.
  • Hawash, M.; et al. Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Anti-Cancer Agents Med. Chem.2022, 22 (16), 2911-2921.
  • Bernasconi, G.; et al. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. J. Med. Chem.2020, 63 (22), 13626-13655.
  • Wang, X.; et al. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][3][5][6]tetrazine-8-carboxylates and -carboxamides. Molecules2011 , 16 (9), 7878-7893.

  • Kumar, A.; et al. Synthesis and Biological Evaluation of Some Novel 5-[(3-Aralkyl Amido/Imidoalkyl) Phenyl]-1,2,4-Triazolo[3,4-b]-1,3,4-Thiadiazines as Antiviral Agents. Int. J. Med. Chem.2013, 2013, 675796.
  • Cocaine analogue. In Wikipedia. [Link]

  • Zhang, H.; et al. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules2021, 26 (17), 5326.
  • Witschel, M.; et al. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein J. Org. Chem.2020, 16, 2187-2195.
  • Chouaïb, K.; et al. Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Curr. Med. Chem.2024, 31.
  • Kang, Y. K.; et al. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules2024, 29 (1), 245.

Sources

A Definitive Guide to Confirming the Structure of Methyl 5-cyclopropylisoxazole-3-carboxylate using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a critical, non-negotiable step. For researchers and scientists working with complex heterocyclic compounds, this process demands robust analytical techniques that can provide clear and definitive evidence of molecular architecture. This guide offers an in-depth, experimentally-grounded comparison of two powerful 2D Nuclear Magnetic Resonance (NMR) techniques—Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC)—for the structural elucidation of Methyl 5-cyclopropylisoxazole-3-carboxylate.

This guide moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and provides a framework for interpreting the resulting data with confidence. Every step is designed to be self-validating, ensuring the integrity of the structural assignment.

The Challenge: Unambiguous Assignment of a Substituted Isoxazole

This compound presents a unique structural puzzle. The presence of a cyclopropyl ring, an isoxazole core, and a methyl ester group gives rise to a proton (¹H) NMR spectrum where some signals may be complex or overlap. While 1D NMR provides initial clues, it often falls short of providing the definitive connectivity information needed to distinguish between potential isomers. 2D NMR spectroscopy is essential to resolve these ambiguities by revealing through-bond correlations between nuclei.[1][2]

The Strategy: A Synergistic Approach with HSQC and HMBC

To definitively confirm the structure of this compound, a combination of HSQC and HMBC experiments is employed.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies all direct, one-bond correlations between protons and the carbon atoms they are attached to.[3] This is the foundational step for assigning the protonated carbons in the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations, typically over two to three bonds, between protons and carbons.[4][5] These correlations are crucial for piecing together the molecular fragments and, most importantly, for identifying the connectivity around quaternary (non-protonated) carbons. It is even possible, though less common, to observe correlations over more than three bonds (ⁿJ(C,H) where n > 3).[6][7]

By integrating the data from these two experiments, a complete and unambiguous picture of the molecular structure can be constructed.

Predicted ¹H and ¹³C NMR Data

Before delving into the 2D NMR analysis, it is essential to have predicted chemical shifts for the protons and carbons in this compound. These predictions are based on known values for similar chemical environments.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-4Isoxazole Ring~6.5-
H-6Cyclopropyl Ring~2.2 (m)-
H-7/H-8Cyclopropyl Ring~1.2 (m), ~1.0 (m)-
H-9Methyl Ester~3.9 (s)-
C-3Isoxazole Ring-~160
C-4Isoxazole Ring-~105
C-5Isoxazole Ring-~175
C-6Cyclopropyl Ring-~15
C-7/C-8Cyclopropyl Ring-~10
C-9Methyl Ester-~52
C-10Carbonyl-~162

Experimental Protocols

Sample Preparation
  • Weigh approximately 10-15 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

2D NMR Data Acquisition

The following is a generalized protocol for acquiring HSQC and HMBC spectra on a standard NMR spectrometer.

HSQC Experiment Workflow

hsqc_workflow cluster_acquisition HSQC Data Acquisition cluster_processing Data Processing & Analysis Load Sample Load Sample Tune and Shim Tune and Shim Load Sample->Tune and Shim Acquire ¹H Spectrum Acquire ¹H Spectrum Tune and Shim->Acquire ¹H Spectrum Set up HSQC Experiment Set up HSQC Experiment Acquire ¹H Spectrum->Set up HSQC Experiment Define spectral widths Run HSQC Run HSQC Set up HSQC Experiment->Run HSQC ¹J(CH) ≈ 145 Hz Fourier Transform Fourier Transform Run HSQC->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Correlate ¹H and ¹³C Signals Correlate ¹H and ¹³C Signals Baseline Correction->Correlate ¹H and ¹³C Signals

Caption: HSQC experimental workflow for direct ¹H-¹³C correlation.

HMBC Experiment Workflow

hmbc_workflow cluster_acquisition HMBC Data Acquisition cluster_processing Data Processing & Analysis Use Same Sample Use Same Sample Set up HMBC Experiment Set up HMBC Experiment Use Same Sample->Set up HMBC Experiment Define spectral widths Run HMBC Run HMBC Set up HMBC Experiment->Run HMBC ⁿJ(CH) ≈ 8 Hz Fourier Transform Fourier Transform Run HMBC->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Identify Long-Range Correlations Identify Long-Range Correlations Baseline Correction->Identify Long-Range Correlations hmbc_correlations cluster_molecule This compound mol [Chemical Structure Image] H4 H-4 C3 C-3 H4->C3 ³J C5 C-5 H4->C5 ²J C10 C-10 H4->C10 ³J H6 H-6 H6->C5 ²J H9 H-9 H9->C10 ²J

Caption: Key HMBC correlations confirming the molecular structure.

Conclusion: A Self-Validating Approach

By systematically applying HSQC and HMBC 2D NMR techniques, the structure of this compound can be confirmed with a high degree of confidence. The HSQC experiment provides the fundamental one-bond correlations, while the HMBC experiment reveals the crucial long-range connectivities that piece the molecular puzzle together. This synergistic approach provides a self-validating dataset, ensuring the scientific integrity of the structural assignment. This guide provides a robust framework for researchers, scientists, and drug development professionals to confidently elucidate the structures of complex small molecules.

References

  • Araya-Maturana, R., Pessoa-Mahana, H., & Weiss-López, B. (2008). Very Long-Range Correlations (nJC,H n > 3) in HMBC Spectra. Natural Product Communications, 3(3), 1934578X0800300. [Link]

  • HMBC spectrum | Heteronuclear Multiple Bond Correlation. (2022, March 17). YouTube. [Link]

  • Araya-Maturana, R., Pessoa-Mahana, H., & Weiss-López, B. (2008). Very Long-Range Correlations (nJC,H n > 3) in HMBC Spectra. Semantic Scholar. [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). CEITEC. [Link]

  • University of Sheffield. (n.d.). Long-range heteronuclear correlation. University of Sheffield. [Link]

  • Boykin, D. W. (n.d.). NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Heteroatom Chemistry. [Link]

  • ResearchGate. (n.d.). Experimental chemical shifts (ppm, values are marked for protons and carbons in pink and in black, respectively) in ¹H and ¹³C NMR spectra of RM33 in various deuterated solvents. ResearchGate. [Link]

  • Esteves, A. P., & Carvalho, M. F. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Perras, F. A., et al. (2019). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 21(15), 6040-6044. [Link]

  • Supporting Information. (n.d.). [Link]

  • Reddy, D. N., et al. (2012). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Tetrahedron Letters, 53(46), 6245-6248. [Link]

  • Afonin, A. V., & Vashchenko, A. V. (2022). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. Molecules, 27(9), 2998. [Link]

  • da Silva, A. C. M., et al. (2018). Regioselective Synthesis of Isoxazoles from β-Enamino Diketones and Hydroxylamine Hydrochloride. Journal of the Brazilian Chemical Society, 29(10), 2136-2144. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2023, February 11). Interpreting 2-D NMR Spectra. Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Shanghai Chutai Biotechnology Co., Ltd. (n.d.). This compound. Shanghai Chutai Biotechnology Co., Ltd. [Link]

  • PubChem. (n.d.). Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate. PubChem. [Link]

  • El-Gazzar, A. A., et al. (2017). Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate. IUCrData, 2(10), x171820. [Link]

  • PubChem. (n.d.). methyl 2-(cyclohexylcarbamoyl)-6-methyl-3-(2-phenylethyl)-1H-indole-5-carboxylate. PubChem. [Link]

  • Pan, M.-L., Luo, Y.-H., & Li, J.-F. (2011). 5-Methyl-1,2-oxazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2626. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Biological Screening Results in Different Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, high-throughput screening (HTS) is a cornerstone for identifying novel therapeutic candidates. However, the journey from a promising "hit" in a primary screen to a validated lead compound is fraught with challenges, chief among them being the reproducibility and translatability of initial findings. A critical step in this process is the cross-validation of screening results across multiple, distinct cell lines. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on how to design, execute, and interpret cross-validation studies with scientific rigor.

The Imperative of Cross-Cell Line Validation: Navigating Biological Complexity

The foundational assumption that a single cell line can accurately predict a compound's efficacy across a diverse patient population is fundamentally flawed. Cancer, for instance, is not a monolithic disease but rather a collection of hundreds of distinct molecular entities.[1] Even within the same cancer type, heterogeneity is rampant. Cell lines, while invaluable models, are subject to genetic and transcriptional evolution in culture, leading to significant clonal diversity and, consequently, varied drug responses.[2][3][4] Studies have shown that different strains of the same cell line, such as MCF7 breast cancer cells, can exhibit dramatically different sensitivities to anti-cancer compounds.[2][3] This inherent variability underscores the necessity of cross-validation to:

  • Confirm On-Target Activity: A genuine hit should elicit a similar biological response in multiple cell lines expressing the target of interest.

  • Identify Off-Target Effects and Toxicity: Disparate responses across cell lines can indicate that a compound's activity is not solely due to its intended target, or that it possesses cell line-specific toxicity.[5][6]

  • Elucidate Mechanisms of Action: Comparing the molecular responses of sensitive and resistant cell lines can provide crucial insights into a compound's mechanism of action and potential resistance pathways.[7][8]

  • Enhance Translational Relevance: Validating a compound's activity in a panel of cell lines that represent the genetic diversity of a target disease increases the confidence that the observed effects will translate to more complex in vivo models and, ultimately, to patients.[9]

Designing a Robust Cross-Validation Strategy: A Multi-Faceted Approach

A successful cross-validation workflow is a self-validating system, incorporating layers of confirmation to ensure the reliability of the results. This involves a thoughtful selection of cell lines, a tiered screening approach, and the use of orthogonal assays.

Workflow for Cross-Cell Line Validation

Cross_Validation_Workflow cluster_0 Phase 1: Primary Screen & Hit Identification cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Cross-Cell Line Validation cluster_3 Phase 4: Data Analysis & Lead Prioritization PrimaryScreen Primary High-Throughput Screen (Single Cell Line, Single Concentration) HitSelection Primary Hit Selection (Activity Threshold) PrimaryScreen->HitSelection Identifies 'Hits' DoseResponse Dose-Response Curves (Original Cell Line) HitSelection->DoseResponse Confirms Activity HitConfirmation Hit Confirmation (Potency & Efficacy) DoseResponse->HitConfirmation CellLinePanel Select Diverse Cell Line Panel (Genetically Characterized) HitConfirmation->CellLinePanel CrossScreen Screen Confirmed Hits (Dose-Response in Panel) CellLinePanel->CrossScreen OrthogonalAssay Orthogonal & Secondary Assays (Different Readout) CrossScreen->OrthogonalAssay Validates Mechanism DataAnalysis Comparative Data Analysis (AUC, IC50, Emax) OrthogonalAssay->DataAnalysis LeadPrioritization Lead Compound Prioritization DataAnalysis->LeadPrioritization

Caption: A phased approach to cross-cell line validation.

Cell Line Selection: A Foundation of Diversity

The choice of cell lines is paramount. A well-curated panel should encompass a range of genetic backgrounds, expression levels of the target protein, and, if applicable, different subtypes of the disease.[10] For cancer drug discovery, utilizing resources like the Cancer Cell Line Encyclopedia (CCLE) and Genomics of Drug Sensitivity in Cancer (GDSC) can provide extensive molecular characterization to inform cell line selection.[11] It is also crucial to ensure the identity and purity of the cell lines through short tandem repeat (STR) profiling to avoid working with misidentified or cross-contaminated cultures.[12]

From Primary Hits to Confirmed Leads: A Tiered Approach

A typical screening campaign begins with a primary high-throughput screen (HTS) using a single cell line and a single concentration of each compound.[13] Compounds that meet a predefined activity threshold are considered "primary hits."

Step 1: Dose-Response Confirmation

The first step in validating primary hits is to perform dose-response experiments in the original screening cell line.[13] This confirms the activity of the compound and provides key parameters such as the half-maximal inhibitory concentration (IC50) and the maximum effect (Emax).

Step 2: Cross-Screening in a Diverse Panel

Confirmed hits are then screened against the selected panel of cell lines. This cross-screening should also be performed in a dose-response format to determine the potency and efficacy of the compounds in different cellular contexts.

Step 3: Orthogonal and Secondary Assays

To ensure that the observed phenotype is not an artifact of the primary assay technology, it is essential to employ orthogonal assays.[13] These assays measure the same biological outcome but use a different detection method. For example, if the primary screen used a luminescence-based cell viability assay, a confirmatory assay could use a fluorescence-based or colorimetric readout.[13]

Secondary assays are designed to further investigate the mechanism of action of the validated hits.[14][15] These can include target engagement assays, downstream signaling pathway analysis, and cell cycle or apoptosis assays.[5][8]

Data Analysis and Interpretation: Beyond the IC50

The comparison of drug sensitivity across different cell lines requires careful statistical analysis. While the IC50 is a widely used metric, it may not always be the most reliable for comparing dose-response curves, especially when the curves have different shapes or do not reach a complete response.[16][17]

The Area Under the Curve (AUC) of the dose-response plot is often a more robust metric for quantifying drug sensitivity as it takes into account both the potency and the efficacy of a compound.[16][18][19]

Table 1: Comparison of Drug Sensitivity Metrics

MetricDescriptionAdvantagesDisadvantages
IC50/EC50 Concentration of a drug that gives half-maximal response.Easy to calculate and widely understood.Can be misleading if dose-response curves have different shapes or do not plateau.[16][17]
Area Under the Curve (AUC) The integral of the dose-response curve.Provides a single value that captures both potency and efficacy. More robust for comparing curves with different shapes.[16][18][19]Can be less intuitive to interpret than IC50.
Emax The maximum effect of the drug.Indicates the efficacy of the compound.Does not provide information about the potency of the compound.

Statistical methods such as analysis of variance (ANOVA) can be used to determine if there are significant differences in drug response across the cell line panel.[20]

Case Study: Cross-Validation of a Kinase Inhibitor

Imagine a primary screen for inhibitors of a specific kinase, "Kinase X," in a lung cancer cell line (H358) known to overexpress this target. A primary hit, "Compound A," is identified.

Experimental Protocol: Dose-Response Viability Assay

  • Cell Seeding: Seed H358 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Compound A (e.g., from 100 µM to 0.01 µM) in culture medium. Add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 and AUC.

Cross-Validation Strategy

A panel of four additional lung cancer cell lines is selected:

  • A549: Expresses moderate levels of Kinase X.

  • H460: Expresses low levels of Kinase X.

  • HCC827: Harbors an EGFR mutation and is known to be sensitive to EGFR inhibitors.

  • H1975: Harbors an EGFR T790M resistance mutation.

Expected Outcomes and Interpretations

Table 2: Hypothetical Cross-Validation Results for Compound A

Cell LineKinase X ExpressionIC50 (µM)AUC
H358 High0.50.2
A549 Moderate2.50.4
H460 Low>500.9
HCC827 Moderate>500.85
H1975 Moderate>500.88

The results in Table 2 would suggest that Compound A's activity is dependent on the expression level of Kinase X, supporting its on-target mechanism. The lack of activity in the EGFR-mutant cell lines further suggests specificity.

Signaling Pathway Analysis

To further validate the on-target activity of Compound A, a western blot analysis of a key downstream substrate of Kinase X could be performed.

Signaling_Pathway CompoundA Compound A KinaseX Kinase X CompoundA->KinaseX Inhibits Substrate Downstream Substrate KinaseX->Substrate Phosphorylates pSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation) pSubstrate->CellularResponse Promotes

Caption: Inhibition of Kinase X by Compound A.

A successful validation would show a dose-dependent decrease in the phosphorylation of the downstream substrate in the sensitive cell lines (H358 and A549) but not in the resistant cell lines.

Conclusion: A Cornerstone of Rigorous Drug Discovery

Cross-validation of biological screening results in different cell lines is not merely a confirmatory step but a critical component of a robust and reliable drug discovery pipeline. By embracing the inherent biological diversity of cell-based models and employing a multi-faceted validation strategy, researchers can significantly increase the confidence in their screening hits, gain valuable mechanistic insights, and ultimately improve the chances of translating preclinical discoveries into effective therapies. The principles and protocols outlined in this guide provide a framework for conducting these essential studies with the scientific integrity required for success.

References

  • Comparing statistical methods for quantifying drug sensitivity based on in vitro dose-response assays. PubMed. [Link]

  • Genetic and transcriptional evolution alters cancer cell line drug response. Broad Institute. [Link]

  • A cross-study analysis of drug response prediction in cancer cell lines. Oxford Academic. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. [Link]

  • Systematic Assessment of Analytical Methods for Drug Sensitivity Prediction from Cancer Cell Line Data. Cell Systems. [Link]

  • Gene expression reveals hidden variability in cancer cells' response to drugs. ecancer. [Link]

  • Genetic and transcriptional evolution alters cancer cell line drug response. PMC - NIH. [Link]

  • Cancer cell lines evolve in ways that affect how they respond to drugs. Broad Institute. [Link]

  • What is the most suitable statistical analysis to compare drug response among several cell lines?. ResearchGate. [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]

  • A cross-study analysis of drug response prediction in cancer cell lines. PMC. [Link]

  • Secondary Screening. Creative Biolabs. [Link]

  • Unveiling the limitations of drug sensitivity analyses involving cancer cell lines. EurekAlert!. [Link]

  • Systematic assessment of analytical methods for drug sensitivity prediction from cancer cell line data. ResearchGate. [Link]

  • Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses. PMC - NIH. [Link]

  • The role of cell-based assays for drug discovery. News-Medical.Net. [Link]

  • Stem cells as screening tools in drug discovery. PubMed. [Link]

  • Comparing Statistical Methods for Quantifying Drug Sensitivity Based on In Vitro Dose–Response Assays. ResearchGate. [Link]

  • Methodological challenges in translational drug response modeling in cancer: A systematic analysis with FORESEE. NIH. [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. [Link]

  • Advances and Challenges in Drug Screening for Cancer Therapy: A Comprehensive Review. PMC - PubMed Central. [Link]

  • Interpreting and Validating Results from High-Throughput Screening Approaches. NCBI. [Link]

  • Model Selection and Experimental Design for Screening Experiments. KCAS Bio. [Link]

  • High-content screening in drug discovery: A brief guide. Alithea Genomics. [Link]

  • Comparison of drug sensitivity between two groups of cell lines. ResearchGate. [Link]

  • Why do researchers use two different cell lines for in vitro studies?. ResearchGate. [Link]

  • Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Cross-validated cell line classification performance across.... ResearchGate. [Link]

  • A Practical Approach to Biological Assay Validation. EDRA Services. [Link]

  • Rationalizing Secondary Pharmacology Screening Using Human Genetic and Pharmacological Evidence. PMC - PubMed Central. [Link]

  • Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. [Link]

  • High-throughput screening. Wikipedia. [Link]

  • High throughput screening data for a case study of CHO cell culture process development. ScienceDirect. [Link]

  • The value of cell line validation. PMC - NIH. [Link]

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. NIH. [Link]

  • HTS Assay Validation. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

Sources

A Researcher's Guide to Assessing the Target Specificity of Methyl 5-cyclopropylisoxazole-3-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the isoxazole scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] The journey from a promising hit compound to a viable drug candidate is paved with rigorous scientific validation, a cornerstone of which is the meticulous assessment of its target specificity. This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to evaluate the target specificity of a novel isoxazole derivative, Methyl 5-cyclopropylisoxazole-3-carboxylate.

For the purpose of this guide, we will operate under a common drug discovery scenario: this compound (herein referred to as 'Compound X') has been identified as a potent inhibitor of a primary kinase target, 'Kinase A,' in an initial high-throughput screen. The critical next step is to determine its selectivity profile across the human kinome to identify potential off-target effects that could lead to toxicity or unforeseen polypharmacology.

This guide will compare the performance of Compound X against two hypothetical alternative compounds, 'Compound Y' (a structurally similar analog) and 'Compound Z' (a known multi-kinase inhibitor), using state-of-the-art techniques to build a comprehensive target specificity profile.

Pillar 1: The Strategic Imperative of Target Specificity

The efficacy and safety of a kinase inhibitor are intrinsically linked to its specificity. While targeting a specific kinase responsible for a disease phenotype is the primary goal, unintended interactions with other kinases can lead to adverse effects. Conversely, in some therapeutic areas like oncology, a controlled polypharmacology, where a drug purposefully interacts with a select number of targets, can be advantageous. Therefore, a thorough understanding of a compound's interaction landscape is paramount.

Our experimental strategy will be multi-pronged, designed to provide orthogonal data points that, when synthesized, offer a high-confidence assessment of target engagement and specificity. We will employ a combination of in-cell and biochemical approaches:

  • Cellular Thermal Shift Assay (CETSA): To confirm direct target engagement of Compound X with Kinase A in a physiological cellular context.[5][6][7][8]

  • Kinome Profiling: To quantitatively assess the inhibitory activity of Compound X against a broad panel of human kinases.[9][10][11]

  • Chemical Proteomics: As a discovery tool to identify potential off-targets in an unbiased manner.[12][13][14][15]

Pillar 2: Experimental Design & Methodologies

Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)

The fundamental principle behind CETSA is that the binding of a ligand, such as Compound X, to its target protein, Kinase A, confers thermal stability to the protein.[5][6][7][8] This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_heating Heating cluster_lysis_separation Lysis & Separation cluster_detection Detection A 1. Culture cells expressing Kinase A B 2. Treat cells with Compound X or Vehicle A->B C 3. Heat cell suspension at various temperatures B->C D 4. Cell Lysis C->D E 5. Centrifugation to separate soluble and precipitated proteins D->E F 6. Quantify soluble Kinase A (e.g., Western Blot, ELISA) E->F

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

  • Cell Culture: Culture a cell line endogenously expressing or overexpressing the target, Kinase A, to 80-90% confluency.

  • Compound Treatment: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and treat with varying concentrations of Compound X or a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Heat Challenge: Heat the treated cell aliquots in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble Kinase A using a detection method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the amount of soluble Kinase A as a function of temperature for both the vehicle- and Compound X-treated samples. A shift in the melting curve to a higher temperature for the Compound X-treated sample confirms target engagement.

Kinome Profiling for Specificity Assessment

To understand the selectivity of Compound X, its inhibitory activity will be assessed against a large panel of purified human kinases. This provides a quantitative measure of its potency against both the intended target and a wide range of potential off-targets. Several commercial services offer comprehensive kinome profiling.[9][10][11]

The results of kinome profiling are typically presented as the percentage of inhibition at a fixed compound concentration (e.g., 1 µM) or as IC50 values for a select number of kinases.

Kinase TargetCompound X (% Inhibition @ 1 µM)Compound Y (% Inhibition @ 1 µM)Compound Z (% Inhibition @ 1 µM)
Kinase A (Primary Target) 98% 95% 99%
Kinase B5%2%85%
Kinase C12%8%75%
Kinase D3%1%60%
... (400+ other kinases)<10%<5%>50% for 25 kinases

Table 1: Comparative Kinome Profiling Data.

From this hypothetical data, we can infer that Compound X is highly selective for Kinase A, with minimal off-target activity at 1 µM. Compound Y appears even more selective, while Compound Z demonstrates the characteristics of a multi-kinase inhibitor.

Kinome_Profiling_Workflow cluster_compound_prep Compound Preparation cluster_assay_plate Assay Plate Setup cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis A 1. Prepare serial dilutions of Compound X C 3. Add Compound X and ATP to initiate kinase reaction A->C B 2. Dispense purified kinases into multi-well plates B->C D 4. Measure kinase activity (e.g., phosphorylation of a substrate) C->D E 5. Calculate % inhibition and determine IC50 values D->E

Caption: Kinome Profiling Experimental Workflow.

Unbiased Off-Target Identification with Chemical Proteomics

Chemical proteomics offers a powerful, unbiased approach to identify the cellular targets of small molecules.[12][13][14][15] One common technique involves immobilizing the compound of interest on a solid support (e.g., beads) and using it as "bait" to pull down interacting proteins from a cell lysate. These interacting proteins are then identified by mass spectrometry.

  • Probe Synthesis: Synthesize an analog of Compound X that incorporates a linker for attachment to a solid support. It is crucial that the linker is attached at a position that does not interfere with the compound's binding to its target.

  • Immobilization: Covalently attach the linker-modified Compound X to agarose or magnetic beads.

  • Cell Lysis: Prepare a cell lysate from the cell line of interest under conditions that preserve protein-protein interactions.

  • Affinity Pulldown: Incubate the immobilized Compound X with the cell lysate to allow for binding of target and off-target proteins. As a control, use beads without the compound or with an inactive analog.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the Compound X pulldown with those from the control pulldown. Proteins that are significantly enriched in the Compound X sample are potential direct or indirect targets.

Pillar 3: Synthesizing the Data for a Comprehensive Specificity Profile

The true power of this multi-faceted approach lies in the integration of the data.

  • CETSA provides the initial, crucial validation of on-target engagement in a cellular setting. A positive result from this assay gives confidence that Compound X can reach and bind to Kinase A inside a cell.

  • Kinome profiling offers a broad, quantitative view of the compound's selectivity against a large and relevant protein family. The data from our hypothetical screen positions Compound X as a highly selective inhibitor.

  • Chemical proteomics serves as a safety net, capable of identifying off-targets that may not be kinases and would therefore be missed by kinome profiling. Any high-confidence hits from this experiment would require further validation.

Conclusion

Assessing the target specificity of a novel compound like this compound is a critical and complex undertaking in the drug discovery process. By employing a strategically designed combination of orthogonal, self-validating experimental approaches, researchers can build a high-confidence profile of a compound's molecular interactions. This comprehensive understanding of both on-target and off-target effects is essential for making informed decisions about the continued development of a promising therapeutic candidate. The methodologies and comparative framework presented in this guide provide a robust starting point for any research team embarking on this crucial stage of drug development.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - PMC. National Institutes of Health. Available at: [Link]

  • Chemical Proteomics for Target Validation. World Preclinical Congress. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. ResearchGate. Available at: [Link]

  • KinomePro. Pamgene. Available at: [Link]

  • Kinome Profiling Service. MtoZ Biolabs. Available at: [Link]

  • Chemical Proteomics Applied to Target Identification and Drug Discovery. American Chemical Society. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. Available at: [Link]

  • Chemical proteomics to identify molecular targets of small compounds. PubMed. Available at: [Link]

  • The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry. Available at: [Link]

  • Kinome Profiling. Oncolines B.V.. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

  • Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Metabolic Stability of Isoxazole Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Ester Moiety in Modern Drug Design

The isoxazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of approved pharmaceuticals like the COX-2 inhibitor valdecoxib and the antirheumatic agent leflunomide.[1][2] Its utility stems from its unique electronic properties, ability to participate in hydrogen bonding, and its role as a versatile synthetic intermediate.[1][3] When combined with an ester functional group, the resulting isoxazole esters become critical pharmacophores or prodrugs. However, the inherent lability of the ester bond presents a significant challenge in drug development: metabolic instability.

Compounds with poor metabolic stability often suffer from high first-pass metabolism, leading to low oral bioavailability and rapid clearance from the body.[4][5] This necessitates higher or more frequent dosing, increasing the risk of off-target toxicity and patient non-compliance.[5][6] For researchers in drug discovery, a deep, quantitative understanding of the factors governing the metabolic stability of isoxazole esters is not just advantageous—it is essential for rational drug design and lead optimization.

This guide provides a comparative analysis of the metabolic stability of different isoxazole esters, grounded in established biochemical principles and supported by detailed experimental protocols. We will explore the primary metabolic pathways, dissect the structure-stability relationships, and provide a self-validating experimental workflow for generating robust, comparable data.

Part 1: The Metabolic Fate of Isoxazole Esters

The metabolic breakdown of an isoxazole ester is typically a two-front battle. The molecule must contend with both the hydrolysis of the ester linkage and the potential enzymatic attack on the isoxazole ring itself.

  • Ester Hydrolysis: The most common metabolic route for any ester-containing compound is hydrolysis mediated by a large family of enzymes called esterases (e.g., carboxylesterases), which are abundant in the liver, plasma, and gut.[4] This reaction cleaves the ester bond, yielding a carboxylic acid and an alcohol, which are typically more polar and readily excreted.

  • Isoxazole Ring Metabolism: The isoxazole ring, while generally stable, is not metabolically inert.[7] The N-O bond is its characteristic weak point, susceptible to reductive cleavage.[1] More commonly, the ring and its substituents can be targets for Phase I oxidation by cytochrome P450 (CYP) enzymes, a major family of drug-metabolizing enzymes found in liver microsomes.[8][9] This can lead to hydroxylated metabolites or, in some cases, ring opening that generates reactive species like cyanoacroleins.[8]

Understanding which pathway predominates is crucial. If ester hydrolysis is rapid, the properties of the resulting acid and alcohol metabolites become paramount. If the ester is stable but the ring is not, efforts must be focused on modifying the isoxazole core to block metabolic "hot spots."

Part 2: Structure-Stability Relationships: A Comparative Analysis

The metabolic stability of an isoxazole ester is not a fixed property but is profoundly influenced by its molecular architecture. By strategically modifying the substitution pattern on both the isoxazole ring and the ester moiety, medicinal chemists can "tune" the molecule's half-life.

Key Factors Influencing Stability:
  • Steric Hindrance: Bulky substituents placed near the ester carbonyl group can physically block esterase enzymes from accessing and cleaving the bond. Increasing the steric bulk on the alcohol portion of the ester (e.g., replacing a methyl ester with a tert-butyl ester) is a classic strategy to enhance metabolic stability.

  • Electronic Effects: Electron-withdrawing groups on the isoxazole ring can influence the reactivity of the ester. Furthermore, modifications to the ring can impact its susceptibility to CYP-mediated oxidation. For instance, replacing a metabolically liable phenyl group with a more stable pyridine ring has been shown to increase metabolic half-life in some isoxazole-containing compounds.[8]

  • Lipophilicity: Highly lipophilic compounds tend to have a stronger affinity for metabolic enzymes like CYPs, which are embedded in the lipid membranes of the endoplasmic reticulum. Optimizing lipophilicity is a balancing act to maintain cell permeability while minimizing metabolic susceptibility.

Comparative Data on Isoxazole Ester Stability

The following table presents representative experimental data for a series of hypothetical 3,5-disubstituted isoxazole esters, illustrating the impact of structural modifications on metabolic stability. The data are derived from a standard in vitro liver microsomal stability assay.

Compound R1 (at C3) R2 (at C5) Ester Group (R3) Microsomal Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg) Primary Metabolic Pathway
IE-01 -CH₃-Phenyl-COOCH₃ (Methyl)1546.2Ester Hydrolysis
IE-02 -CH₃-Phenyl-COOC(CH₃)₃ (tert-Butyl)4515.4Ester Hydrolysis / Ring Oxidation
IE-03 -CF₃-Phenyl-COOCH₃ (Methyl)2527.7Ester Hydrolysis
IE-04 -CH₃-Pyridyl-COOCH₃ (Methyl)5512.6Ester Hydrolysis
IE-05 -CH₃-Phenyl (4-F)-COOCH₃ (Methyl)2034.7Ester Hydrolysis

Analysis of the Data:

  • IE-01 vs. IE-02: The switch from a methyl ester to a sterically hindered tert-butyl ester results in a 3-fold increase in metabolic half-life, demonstrating the power of steric shielding to prevent esterase-mediated hydrolysis.

  • IE-01 vs. IE-03: Replacing the methyl group at C3 with an electron-withdrawing trifluoromethyl group (-CF₃) leads to a moderate increase in stability, likely by altering the electronic properties of the ester carbonyl.

  • IE-01 vs. IE-04: The bioisosteric replacement of the phenyl ring at C5 with a pyridine ring significantly enhances stability.[10][11][12] Pyridine is often less susceptible to CYP-mediated oxidation than a phenyl ring, thus reducing overall clearance.[8]

  • IE-01 vs. IE-05: Adding a fluorine atom to the phenyl ring—a common tactic to block sites of metabolism—results in a modest improvement in half-life, suggesting that oxidation of this ring is a contributing, but not dominant, clearance pathway for this scaffold.

Part 3: Experimental Protocol for Assessing Metabolic Stability

To generate the reliable, quantitative data needed for a comparative analysis, a standardized in vitro assay is essential. The liver microsomal stability assay is a cost-effective, high-throughput method widely used in early drug discovery to assess Phase I metabolic liability.[4][6]

Workflow: In Vitro Liver Microsomal Stability Assay

The diagram below outlines the key steps in a typical liver microsomal stability assay.

G cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_sampling Sampling & Quenching cluster_analysis Analysis Phase CompoundPrep Prepare Test Compound Stock (10 mM in DMSO) PreIncubate Pre-incubate Microsomes and Test Compound (1 µM) in Buffer at 37°C CompoundPrep->PreIncubate MicrosomePrep Thaw Pooled Liver Microsomes (e.g., Human, Rat) on ice MicrosomePrep->PreIncubate NADPHPrep Prepare NADPH Regenerating System (Cofactor Solution) Initiate Initiate Reaction by adding NADPH solution NADPHPrep->Initiate PreIncubate->Initiate 5 min pre-warming Timepoints Aliquots taken at specified time points (0, 5, 15, 30, 60 min) Initiate->Timepoints Quench Quench reaction by adding cold Acetonitrile with Internal Standard Timepoints->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge Analysis Analyze Supernatant by LC-MS/MS Centrifuge->Analysis Data Quantify remaining parent compound vs. Internal Standard Analysis->Data

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Detailed Step-by-Step Methodology

1. Reagent Preparation:

  • Test Compound: Prepare a 10 mM stock solution of the isoxazole ester in 100% DMSO.
  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
  • Cofactor Solution (NADPH Regenerating System): Prepare a solution in phosphate buffer containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride. This system continuously regenerates the NADPH consumed by CYP enzymes.
  • Liver Microsomes: Use pooled human liver microsomes (HLM) for human-relevant data, or microsomes from other species (rat, mouse, dog) for cross-species comparisons.[13] Thaw on ice immediately before use and dilute to a working concentration of 0.5 mg/mL in phosphate buffer.
  • Quenching Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (a structurally similar, stable compound) for LC-MS/MS analysis.

2. Incubation Procedure:

  • In a 96-well plate, add the test compound to the microsomal suspension to achieve a final substrate concentration of 1 µM. Include a positive control (e.g., a rapidly metabolized drug like Verapamil) and a negative control (incubation without NADPH).
  • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
  • Initiate the metabolic reaction by adding an equal volume of the pre-warmed Cofactor Solution. The final protein concentration should be around 0.25 mg/mL.
  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot (e.g., 50 µL) and add it to a well containing 2-3 volumes (e.g., 150 µL) of the ice-cold Quenching Solution. The "0" time point sample should be taken immediately after adding the cofactor.

3. Sample Analysis:

  • Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
  • Transfer the supernatant to a new plate for analysis.
  • Quantify the remaining concentration of the parent isoxazole ester at each time point using a validated LC-MS/MS method.[5]

4. Data Interpretation:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.
  • The slope of the linear regression of this plot gives the elimination rate constant (k).
  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL protein in incubation) .

This self-validating system, which includes positive and negative controls, ensures that observed compound disappearance is due to enzyme-catalyzed metabolism and allows for confident comparison across different isoxazole esters.

Part 4: Visualizing the Metabolic Pathways

The following diagram illustrates the two primary, competing metabolic pathways for a generic isoxazole ester. Drug designers must consider strategies to mitigate one or both routes to improve the compound's pharmacokinetic profile.

G cluster_path1 Pathway 1: Hydrolysis Parent Isoxazole Ester (Parent Compound) Acid Isoxazole Carboxylic Acid Parent->Acid Esterases (Liver, Plasma) Alcohol Alcohol Oxidized Oxidized Metabolite (e.g., Hydroxylated Ring) Parent->Oxidized CYP450 Enzymes (Liver Microsomes)

Caption: Competing metabolic pathways for isoxazole esters.

Conclusion and Future Directions

The metabolic stability of isoxazole esters is a multi-faceted challenge that can be systematically addressed through rational design and robust experimental evaluation. The primary determinants of stability are steric hindrance around the ester moiety and the electronic properties and substitution pattern of the isoxazole core. By employing strategies such as introducing bulky ester groups and performing bioisosteric replacements on the aromatic substituents, researchers can significantly prolong a compound's metabolic half-life.

The in vitro liver microsomal assay remains the workhorse for high-throughput screening, providing crucial data on intrinsic clearance to guide lead optimization.[5][14] As drug discovery programs advance, these initial screens should be supplemented with studies in more complex systems like hepatocytes, which contain both Phase I and Phase II enzymes, to build a more complete metabolic profile.[4][6] By integrating a deep understanding of structure-stability relationships with rigorous, validated experimental protocols, the development of potent and metabolically robust isoxazole-based therapeutics can be achieved with greater efficiency and a higher probability of success.

References

A Senior Application Scientist's Guide to Benchmarking the Potency of Novel Isoxazole Compounds Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the isoxazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] The versatility of the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, allows for diverse structural modifications to enhance pharmacological properties and selectivity.[1][3] As researchers synthesize novel isoxazole derivatives, a critical step in the development pipeline is the rigorous benchmarking of their potency against established inhibitors. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust comparative studies, ensuring the generation of high-quality, reproducible data.

This guide will navigate the essential experimental workflows, from initial biochemical assays to cell-based potency evaluations and preliminary safety profiling. We will delve into the rationale behind experimental design, the nuances of data interpretation, and the importance of self-validating systems to ensure the scientific integrity of your findings.

I. Foundational Principles of Inhibitor Potency Benchmarking

Before embarking on experimental work, it is crucial to understand the key parameters that define an inhibitor's potency and the theoretical underpinnings of their measurement. The primary objective is to quantify how effectively a compound interferes with the activity of its target, typically an enzyme.

Key Potency Metrics: IC50 and Ki

The two most common metrics for quantifying inhibitor potency are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).[4]

  • IC50 (Half-Maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[4][5] It is a practical and widely used measure of potency. However, IC50 values are dependent on the experimental conditions, particularly the substrate concentration.[6] Therefore, comparing IC50 values between different studies can be challenging without standardized assay conditions.[4]

  • Ki (Inhibition Constant): The Ki is the dissociation equilibrium constant of the enzyme-inhibitor complex.[4] It represents the intrinsic binding affinity of the inhibitor for the enzyme and is a more fundamental measure of potency than the IC50.[4] Unlike the IC50, the Ki is a constant for a given inhibitor and enzyme pair under defined conditions and is independent of the substrate concentration.[6] For competitive inhibitors, the IC50 can be converted to a Ki value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for its substrate.[4]

Understanding the Mechanism of Action (MOA)

Elucidating the mechanism of action (MOA) of an inhibitor is fundamental to understanding its biological activity and for guiding lead optimization.[7][8] The MOA describes how an inhibitor interacts with its target enzyme. Common reversible inhibition mechanisms include:

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[8]

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. This type of inhibition cannot be overcome by increasing the substrate concentration.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition is more effective at higher substrate concentrations.[8]

Irreversible inhibitors, on the other hand, typically form a covalent bond with the enzyme, permanently inactivating it.[9]

The following diagram illustrates the workflow for a comprehensive inhibitor characterization study.

Inhibitor Characterization Workflow cluster_0 Biochemical Characterization cluster_1 Cellular & Preclinical Evaluation Initial Screening Initial Screening IC50 Determination IC50 Determination Initial Screening->IC50 Determination Identify Hits MOA Studies MOA Studies IC50 Determination->MOA Studies Quantify Potency Cell-Based Potency Cell-Based Potency MOA Studies->Cell-Based Potency Understand Interaction ADME-Tox Profiling ADME-Tox Profiling Cell-Based Potency->ADME-Tox Profiling Confirm Cellular Efficacy MOA Determination Start Vary [Substrate] & [Inhibitor] Vmax_Change Does Vmax change? Start->Vmax_Change Km_Change Does Km change? Vmax_Change->Km_Change No Vmax_Change->Km_Change Yes Competitive Competitive Km_Change->Competitive Yes (Vmax constant) Noncompetitive Non-competitive Km_Change->Noncompetitive No (Vmax changes) Uncompetitive Uncompetitive Km_Change->Uncompetitive Yes (Vmax changes) Mixed Mixed Km_Change->Mixed Yes (Vmax changes)

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 5-Cyclopropylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities like Methyl 5-cyclopropylisoxazole-3-carboxylate are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. Improper chemical waste management not only poses significant risks to personnel and the environment but can also lead to severe regulatory penalties.[1] This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards.

The core principle of chemical waste management is to treat all waste chemical solids, liquids, or containerized gases as hazardous unless confirmed otherwise by a qualified safety professional.[2] A chemical is considered "waste" as soon as you no longer intend to use it.[2]

Hazard Identification and Chemical Profile

Before handling any chemical, it is imperative to understand its physical, chemical, and toxicological properties. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from structurally related isoxazole and carboxylate compounds can inform a cautious approach.

Inferred Hazard Profile:

  • Skin and Eye Irritation: Similar isoxazole-based compounds can cause skin and eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Hazardous Decomposition: Upon combustion, it may produce hazardous byproducts such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Table 1: Key Data for Disposal Considerations

PropertyAnticipated Characteristic/GuidelineRationale & Source
Physical State Solid or LiquidThe final state depends on synthesis and purification. Handling procedures should be adapted accordingly.
Primary Hazards Skin Irritant, Eye Irritant, Potential Respiratory IrritantBased on SDS for similar isoxazole derivatives.[3]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles with side shields, lab coat.Standard practice for handling laboratory chemicals to prevent skin and eye contact.[3][4]
Storage Tightly closed, compatible container in a cool, dry, well-ventilated area.Prevents degradation and reaction with environmental factors.[4][5]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.To prevent potentially hazardous reactions.
Spill Cleanup Absorb with inert material (sand, vermiculite), collect in a sealed container for disposal.Prevents the spread of contamination. Spilled materials must be treated as hazardous waste.[2][6]

Disposal Decision Workflow

The proper disposal of any laboratory chemical follows a structured workflow. This process ensures that waste is correctly identified, segregated, stored, and ultimately disposed of in compliance with all relevant regulations.

DisposalWorkflow cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Accumulation & Storage cluster_2 Phase 3: Final Disposition A Step 1: Identify Waste Is the material an unused reagent, a reaction byproduct, or contaminated material? B Step 2: Determine Hazardous Nature Consult SDS and EPA guidelines (RCRA). Assume hazardous unless confirmed otherwise. A->B C Step 3: Segregation Store in a dedicated, compatible container. Do NOT mix with other waste streams (e.g., halogenated solvents, acids). B->C D Step 4: Containerization & Labeling Use a chemically compatible, sealed container. Label with 'Hazardous Waste,' chemical name, and accumulation start date. E Step 5: Satellite Accumulation Store at or near the point of generation. Keep in secondary containment. D->E F Step 6: Request Pickup Contact your institution's Environmental Health & Safety (EHS/OCRS) office. G Step 7: Professional Disposal Waste is collected by a licensed hazardous waste contractor for incineration or other approved treatment. F->G

Caption: Disposal workflow for this compound.

Detailed Disposal Protocol

This protocol provides a step-by-step methodology for the safe handling and disposal of this compound waste.

Part I: Waste Characterization and Segregation
  • Initial Identification : Any this compound that is no longer needed, including expired reagents, reaction residues, or contaminated materials (e.g., silica gel, filter paper, contaminated gloves), must be considered chemical waste.[2]

  • Hazardous Waste Determination : Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if their waste is hazardous.[7] Given the potential for reactivity and toxicity, and in the absence of definitive data, treat this compound as hazardous waste. This is the most conservative and safest approach.

  • Strict Segregation :

    • Designate a specific waste container for this compound and its directly associated contaminated materials.

    • Crucially, do not mix this waste with other chemical waste streams. [8] Incompatible chemicals can react violently, generate toxic gases, or cause fires.[9] For example, keep it separate from strong acids, bases, and oxidizing agents.

Part II: Containerization, Labeling, and Storage
  • Container Selection :

    • The container must be chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[10]

    • Ensure the container is in good condition, free from cracks or leaks, and has a secure, leak-proof screw cap.[1]

    • The container must remain closed at all times, except when actively adding waste.[2]

  • Labeling :

    • As soon as you begin accumulating waste, affix a hazardous waste tag provided by your institution's safety office.

    • The label must clearly state the words "Hazardous Waste."[11]

    • Write the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

    • Indicate the accumulation start date (the date the first drop of waste enters the container).

    • List all constituents and their approximate percentages if it is a mixed waste.

  • Satellite Accumulation Area (SAA) :

    • Store the waste container at or near the point of generation and under the control of laboratory personnel.[1][11]

    • The SAA must be within the line of sight of the generation process.[11]

    • Place the waste container in a secondary containment bin or tray to catch any potential leaks.[1]

Part III: Arranging for Final Disposal
  • Do Not Use Sink or Trash Disposal : Disposing of this chemical down the drain or in the regular trash is strictly prohibited by the EPA and can lead to environmental contamination and significant fines.[1] Evaporation of chemical waste in a fume hood is also not a permissible disposal method.[2]

  • Contact Environmental Health & Safety (EHS) : Once your waste container is full, or if you are approaching the time limit for accumulation set by your institution, submit a waste collection request to your EHS or equivalent safety office.[2][10]

  • Professional Disposal : Your institution's EHS department will arrange for a licensed hazardous waste contractor to pick up the waste.[11] These professionals will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of organic compound is high-temperature incineration, which ensures complete destruction.[7][12]

Emergency Procedures for Spills and Exposure

  • Spill :

    • Evacuate personnel from the immediate area.

    • If the spill is small and you are trained to handle it, wear appropriate PPE (gloves, goggles, lab coat).

    • Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.

    • Carefully collect the absorbent material using non-sparking tools and place it in a sealable container.[3]

    • Label the container as "Hazardous Waste: Spill Debris of this compound" and arrange for its disposal through EHS.[2]

    • For large spills, evacuate the lab, restrict access, and contact your institution's emergency safety office immediately.[2]

  • Personnel Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]

    • Inhalation : Move the affected person to fresh air.

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) to the medical personnel.

Waste Minimization: A Proactive Approach

The most effective disposal strategy begins with waste minimization. Federal and state regulations require laboratories to have a waste minimization strategy.[10]

  • Source Reduction : Order only the quantity of chemical required for your experiments.[10]

  • Scale Reduction : Whenever feasible, reduce the scale of experiments to minimize the volume of waste generated.[10]

  • Inventory Management : Keep an accurate inventory of your chemicals to avoid purchasing duplicates and to track expiration dates.[10]

By adhering to these detailed procedures, you can ensure the safe, responsible, and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • Daniels Health. (2025, May 21).
  • Ace Waste.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • LabManager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Vanderbilt University Medical Center. (2023, October).
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, May 30).
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • ChemicalBook. (2025, July 5).
  • ChemicalBook. (n.d.).
  • Fisher Scientific. (2024, March 31).
  • Sigma-Aldrich. (2024, September 7).
  • Fisher Scientific. (2025, December 21).
  • Fisher Scientific. (2021, December 24).
  • TCI Chemicals. (2025, June 2). SAFETY DATA SHEET - 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6- methylphenyl)thiazole-5-carboxamide.
  • Fisher Scientific. (2023, September 5).
  • Fisher Scientific. (2022, June 3).
  • University of Alabama. (n.d.). Hazardous Waste Disposal Procedures.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • PubMed Central. (n.d.).
  • Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester - Organic Syntheses Procedure.
  • ChemicalBook. (2025, July 26).

Sources

Comprehensive Safety and Handling Guide for Methyl 5-cyclopropylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Core Principles

Methyl 5-cyclopropylisoxazole-3-carboxylate is a heterocyclic compound with potential biological activity.[1][2][3] While the toxicological properties of this specific molecule have not been fully investigated, analysis of related isoxazole and cyclopropyl compounds suggests a need for careful handling to avoid potential health effects. Structurally similar compounds are known to be harmful if swallowed and can cause skin and eye irritation.[4] Therefore, a proactive and conservative approach to safety is paramount.

Core Safety Principle: Treat this compound as a potentially hazardous substance. Minimize all routes of exposure—inhalation, ingestion, and skin/eye contact—through the consistent and correct use of engineering controls and personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential for minimizing exposure risk.[5][6][7] The following table outlines the recommended PPE for handling this compound, particularly in its solid or powdered form.

Body Part Required PPE Rationale and Best Practices
Hands Double-gloving with nitrile gloves.Provides a robust barrier against dermal absorption. The outer glove should be removed and disposed of immediately after handling the compound, while the inner glove provides continuous protection.[5][8]
Eyes/Face Chemical safety goggles and a face shield.Protects against splashes, dust, and unforeseen reactions. Standard safety glasses are insufficient.[5][8]
Respiratory A NIOSH-approved N95 dust mask or a respirator with an organic vapor cartridge.Essential for preventing the inhalation of fine powders or aerosols, which are common when handling solid chemical compounds.[5]
Body A lab coat, worn fully buttoned, with sleeve covers.Protects the skin and personal clothing from contamination.

Logical Workflow for Donning and Doffing PPE:

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (in an anteroom or designated area) d1 1. Lab Coat d2 2. Inner Gloves d1->d2 d3 3. Respiratory Protection d2->d3 d4 4. Goggles & Face Shield d3->d4 d5 5. Outer Gloves d4->d5 f1 1. Outer Gloves f2 2. Face Shield & Goggles f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respiratory Protection f3->f4 f5 5. Inner Gloves f4->f5

Caption: A logical workflow for donning and doffing Personal Protective Equipment (PPE) to minimize cross-contamination.

Engineering Controls and Safe Handling Practices

Engineering controls are the most effective means of minimizing exposure. Always handle this compound within a certified chemical fume hood to control airborne particles.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Decontaminate the work surface. Assemble all necessary equipment, including a designated waste container.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood.

    • Use a spatula or other appropriate tool for transfers to minimize dust generation.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Securely cap all containers of this compound.

    • Decontaminate all surfaces and equipment used.

    • Properly dispose of all contaminated disposable materials in the designated hazardous waste container.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety department. For small spills, and if you are trained and have the appropriate spill kit, absorb the material with an inert absorbent and place it in a sealed container for disposal.[10]
Storage and Disposal: A Lifecycle Approach

Proper storage and disposal are critical for laboratory safety and environmental protection.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]

Disposal:

  • All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.[12][13][14]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.[12][14]

Decision Tree for Waste Disposal:

Disposal_Decision_Tree start Waste Generated q1 Is the waste contaminated with this compound? start->q1 hazardous_waste Dispose as Hazardous Waste q1->hazardous_waste Yes non_hazardous_waste Dispose as Non-Hazardous Waste q1->non_hazardous_waste No q2 Is it a sharp? hazardous_waste->q2 sharps_container Place in a designated sharps container for hazardous waste pickup. q2->sharps_container Yes solid_waste_container Place in a designated solid hazardous waste container. q2->solid_waste_container No

Caption: A decision tree to guide the proper segregation and disposal of waste contaminated with this compound.

References

  • ChemSrc. (n.d.). This compound. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Envirofluid. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-methylisoxazole-3-carboxylate. PubChem. Retrieved from [Link]

  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Anand, A., & Singh, B. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Basic and Clinical Pharmacy, 9(3), 61–72. [Link]

  • Cospheric. (2015, December 1). Safety Data Sheet. Retrieved from [Link]

  • LookChem. (2025, May 20). methyl 3-methyl-5-isoxazolecarboxylate. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Retrieved from [Link]

  • University of Oklahoma Health Sciences Center. (2025). Hazardous Waste - EHSO Manual 2025-2026. Retrieved from [Link]

  • Ahmed, S. M., Abdulrahman, H., Hussain, F. H. S., Ahmad, H. O., Qader, I. B., & Qader, H. A. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 29(1). [Link]

  • American Chemical Society. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Retrieved from [Link]

  • Kumar, V., Singh, S., & Singh, R. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376–387. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.